reactive red 11
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDTYPUWMMIHGW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2N6Na3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12226-08-3 | |
| Record name | Procion Brilliant Red H8-BS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Reactive Red 11 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REACTIVE RED 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of C.I. Reactive Red 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Reactive Red 11 (CAS Number: 12226-08-3). This monoazo reactive dye is a significant compound in the textile industry and finds applications in biological staining. This document serves as a detailed resource for professionals requiring in-depth knowledge of this chemical entity.
Chemical Identity and Properties
C.I. This compound is a synthetic organic dye characterized by its vibrant red color. Its chemical structure is based on a monoazo system linked to a reactive dichlorotriazine group. This reactive moiety allows the dye to form covalent bonds with hydroxyl or amino groups present in substrates like cellulose or protein fibers, leading to high wash fastness.[1]
The IUPAC name for this compound is trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate . Its molecular formula is C₂₀H₉Cl₂N₆Na₃O₉S₂ .[2]
It is important to note that there are some discrepancies in the reported molecular formula and weight in various chemical databases. However, the structure and properties presented here are the most consistently and credibly reported.
Physicochemical Properties
This compound is a purplish-red powder that is soluble in water.[1][3] Its solubility is reported to be 100 g/L at 50 °C.[4] The aqueous solution is a brilliant red. In the presence of concentrated sulfuric acid, it appears purple, and upon dilution, it turns into a blue-light red with some precipitation. In concentrated nitric acid, it is red and remains red upon dilution, also with precipitation.[3]
Quantitative Data Summary
The key quantitative data for C.I. This compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 12226-08-3 | [1] |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | [2] |
| Molecular Weight | 681.33 g/mol | [1][2] |
| Appearance | Purplish red powder | [1][3] |
| Solubility in Water (50 °C) | 100 g/L | [4] |
| Molecular Structure Class | Single azo | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of C.I. This compound is a multi-step process involving diazotization, coupling, and condensation reactions. The general manufacturing method is outlined below.[1][3]
Materials
-
4-Aminobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)
-
Sodium carbonate
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Sodium hydroxide
-
Ice
Step-by-Step Procedure
-
Diazotization of 4-Aminobenzoic acid:
-
Dissolve 4-Aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt of 4-aminobenzoic acid.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an alkaline solution (e.g., sodium carbonate solution).
-
Cool the H-acid solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the H-acid solution while stirring vigorously and maintaining the alkaline pH and low temperature. This results in the formation of a monoazo dye intermediate.
-
-
Condensation with Cyanuric Chloride:
-
In another reaction vessel, create a dispersion of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in ice-water.
-
Slowly add the monoazo dye intermediate solution to the cyanuric chloride dispersion.
-
Control the pH of the reaction mixture by adding a base (e.g., sodium hydroxide solution) to facilitate the condensation reaction between the amino group of the H-acid moiety and one of the chlorine atoms of the cyanuric chloride. This reaction is typically carried out at a low temperature (0-5 °C).
-
-
Isolation and Purification:
-
The resulting this compound dye is then salted out from the reaction mixture by adding sodium chloride.
-
The precipitated dye is filtered, washed, and dried to obtain the final product.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of C.I. This compound.
Caption: Synthesis workflow for C.I. This compound.
Applications
The primary application of this compound is in the textile industry for the dyeing and printing of cellulosic fibers such as cotton and viscose, as well as silk.[1][3] Its ability to form covalent bonds with the fabric ensures excellent color fastness.[1] Additionally, it has been utilized as a biological stain in laboratory settings.[5]
References
An In-depth Technical Guide to C.I. Reactive Red 11
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Reactive Red 11 is a synthetic monoazo dye recognized for its vibrant red hue and its application in the textile industry for dyeing cellulosic fibers. This technical guide provides a comprehensive overview of its chemical and physical properties, manufacturing process, and toxicological profile. Notably, this document details an experimental protocol for the microbial degradation of this compound, a critical aspect of its environmental impact and remediation. While direct applications in drug development are not documented, its interactions with biological systems, particularly enzymatic degradation, are of significant interest to researchers in toxicology and bioremediation.
Core Chemical and Physical Properties
This compound is a purplish-red to red powder. Its primary identification and key physicochemical properties are summarized below. While there are some discrepancies in the reported molecular formula across various sources, the most frequently cited formula is presented.
| Property | Value | Reference(s) |
| CAS Number | 12226-08-3 | [1] |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | |
| Molecular Weight | 681.33 g/mol | |
| Appearance | Purplish-red or red powder | |
| Solubility | Soluble in water. | |
| Synonyms | C.I. This compound, Procion Brilliant Red M-8B, Reactive brilliant Red X-8B, CHEMICTIVE BRILLIANT ROSE 3B | [1] |
Manufacturing and Applications
General Manufacturing Process
The synthesis of C.I. This compound involves a multi-step chemical process. A generalized workflow for its production is outlined below. The process begins with the diazotization of 4-aminobenzoic acid. This is followed by a coupling reaction with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. The resulting intermediate then undergoes condensation with 2,4,6-trichloro-1,3,5-triazine.
Industrial and Research Applications
The primary application of this compound is in the textile industry for the dyeing of cotton, viscose, and silk fabrics. Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent colorfastness.
In a research context, it has been used as a substrate in studies focused on the microbial degradation of azo dyes. Additionally, like other reactive dyes, it has potential applications as a biological stain for visualizing cellular components.
Biological Interactions and Toxicology
Direct applications of this compound in drug development have not been identified. However, its interaction with biological systems, particularly its enzymatic degradation and toxicological profile, are relevant to life science researchers.
Enzymatic Degradation Pathway
The biodegradation of azo dyes like this compound is a critical area of environmental research. The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is typically carried out by enzymes known as azoreductases under anaerobic or anoxic conditions, leading to the formation of aromatic amines, which may themselves be toxic. Subsequent degradation of these aromatic amines often occurs under aerobic conditions.
Toxicological Profile
The toxicological data for C.I. This compound is summarized in the table below. It is important to note that while the dye itself may have low acute toxicity, the aromatic amines produced during its degradation can be of greater concern.
| Test | Result | Reference(s) |
| Rat Oral LD₅₀ | > 5000 mg/kg | [2] |
| Dermal Irritation (Rabbit) | Not an irritant | [2] |
| Eye Irritation | Slightly irritant | [2] |
| Mutagenic Effects | No mutagenic effects reported. | [2] |
| Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |
Experimental Protocols
Microbial Decolorization of this compound
This protocol is adapted from a study on the decolorization of this compound by the bacterial strain Lysinibacillus boronitolerans CMGS-2.
Objective: To assess the ability of a microbial culture to decolorize an aqueous solution of this compound.
Materials:
-
Lysinibacillus boronitolerans CMGS-2 culture
-
This compound
-
Synthetic Mineral Salt Medium (MSM)
-
Yeast Extract
-
Spectrophotometer
Media Preparation (per 1000 mL distilled water):
-
Na₂HPO₄·2H₂O: 12.00 g
-
KH₂PO₄: 2.00 g
-
NH₄NO₃: 0.50 g
-
MgCl₂·6H₂O: 0.10 g
-
Ca(NO₃)₂·4H₂O: 50.00 mg
-
FeCl₂·4H₂O: 7.50 mg
-
Trace elements solution: 1 mL (containing FeSO₄·7H₂O 0.10 mg/L, ZnSO₄·7H₂O 0.05 mg/L, CuSO₄·5H₂O 0.02 mg/L, CaCl₂·6H₂O 0.005 mg/L, MnSO₄·H₂O 0.017 mg/L)
-
Adjust pH to 9.0
Experimental Procedure:
-
Prepare the MSM and autoclave.
-
Prepare a stock solution of this compound.
-
Add this compound to the sterile MSM to a final concentration of 400 mg/L.
-
Add yeast extract to a final concentration of 1 g/L.
-
Inoculate the medium with 5 mL of an actively growing culture of Lysinibacillus boronitolerans CMGS-2.
-
Incubate the culture under static conditions at 45°C for 12 hours.
-
At regular intervals, withdraw an aliquot of the culture medium and centrifuge to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 540 nm) using a spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Expected Results: Under these optimized conditions, a decolorization of approximately 96.8% can be achieved within 12 hours.
Conclusion
C.I. This compound is a well-characterized reactive dye with significant applications in the textile industry. For researchers and scientists, its relevance extends to the fields of environmental science and toxicology, particularly in the study of microbial degradation of azo dyes. The provided experimental protocol for decolorization offers a basis for further research into bioremediation strategies. While not directly involved in drug development, the study of its biological interactions provides valuable data on the enzymatic processes involved in xenobiotic metabolism.
References
An In-depth Technical Guide to the Mechanism of Action of Reactive Red 11 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of C.I. Reactive Red 11, a monochlorotriazine azo dye, in the context of biological staining. It delves into the chemical principles governing its reactivity, provides detailed experimental protocols for its application, and presents available data to inform its use in research and development.
Core Mechanism of Action: Covalent Conjugation
This compound functions as a biological stain by forming a stable, covalent bond with target biomolecules, primarily proteins.[1] This irreversible linkage ensures a robust and permanent staining that can withstand various experimental conditions, including washing, fixation, and permeabilization steps.[2]
The key to its reactivity lies in the monochlorotriazine group. The chlorine atom on the triazine ring is an effective leaving group, susceptible to nucleophilic substitution by electron-rich functional groups present in biological macromolecules.[3]
The primary targets for this covalent reaction on proteins are:
-
ε-amino group of lysine residues: This is the most common site of reaction due to its high nucleophilicity at slightly alkaline pH.[3][4]
-
α-amino group at the N-terminus of the polypeptide chain: This group is also a viable target for covalent modification.[3]
-
Hydroxyl groups of serine and threonine residues: While less reactive than primary amines, these groups can also react with the monochlorotriazine ring, particularly at higher pH values.[3][5]
-
Thiol group of cysteine residues: The thiol group is a strong nucleophile and can react with chlorotriazine dyes.[3]
The reaction is highly dependent on pH. A slightly alkaline environment (pH 8.0-9.0) is optimal for the deprotonation of the primary amino groups of lysine, which significantly enhances their nucleophilicity and, consequently, the efficiency of the labeling reaction.[4][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [7] |
| CAS Number | 12226-08-3 | [7] |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | [7] |
| Molecular Weight | 681.33 g/mol | [7] |
| Class | Single azo, Monochlorotriazine | [7] |
| Appearance | Purplish-red powder | [7] |
| Solubility | Water soluble | [8] |
Experimental Protocols
While specific, validated protocols for the use of this compound in biological staining are not extensively documented in peer-reviewed literature, the following protocols have been developed based on the general principles of amine-reactive dye conjugation.[4][9]
General Protein Labeling in Solution
This protocol describes the labeling of a purified protein with this compound in a solution format.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[6]
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a calculated amount of the dissolved this compound. A molar dye-to-protein ratio of 10:1 to 20:1 is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 100-250 mM and incubate for 1 hour at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Staining of Fixed Cells on a Coverslip
This protocol provides a general procedure for staining cellular proteins in fixed preparations.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
This compound staining solution: 10-100 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the coverslips with the this compound staining solution for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the coverslips three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Data Presentation
| Parameter | Typical Range for Red Fluorescent Dyes | Reference |
| Excitation Maximum (λex) | 540 - 590 nm | [10] |
| Emission Maximum (λem) | 560 - 620 nm | [10] |
| Molar Extinction Coefficient (ε) | 50,000 - 150,000 M⁻¹cm⁻¹ | [11] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 | [12] |
Note: These values are indicative and should be experimentally determined for this compound for accurate quantitative analysis.
Calculation of Degree of Labeling (DOL)
The efficiency of the protein labeling reaction can be quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[11]
Formula:
Where:
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its A_max.
-
CF (Correction Factor): A_280 of the free dye / A_max of the free dye.[11]
Signaling Pathways and Potential for Interference
Based on the available literature, there is no direct evidence to suggest that this compound specifically interacts with or modulates intracellular signaling pathways as part of its staining mechanism. Its primary mode of action is covalent modification of abundant cellular proteins.
However, it is important to consider that any covalent modification of proteins has the potential to alter their function. High concentrations of reactive dyes could potentially lead to non-specific labeling of proteins involved in signaling cascades, which might indirectly affect cellular processes. Some studies have indicated that certain textile dyes can have toxic effects on cells, which may involve interference with cellular pathways, but these are generally observed at concentrations higher than those typically used for staining.[13] Researchers should, therefore, perform appropriate controls to ensure that the staining procedure itself does not induce unintended biological effects in their experimental system.
Visualizations
Diagrams
References
- 1. tkechemical.com [tkechemical.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. ETD | Development of Chemical Methods for Labeling Monomethyl Lysine Post-Translational Modification and Serine and their Applications. | ID: k930bz443 | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. benchchem.com [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof - Google Patents [patents.google.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of C.I. Reactive Red 11.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of C.I. Reactive Red 11, a monoazo reactive dye. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their studies. This document summarizes its chemical identity, physicochemical properties, and outlines general experimental protocols for its analysis.
Chemical and Physical Properties
C.I. This compound, identified by the CAS number 12226-08-3, is a purplish-red powder.[1] Its chemical structure is characterized by a single azo bond and a reactive dichlorotriazine group, which allows it to form covalent bonds with substrates.[1] While primarily used in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity may be of interest in other research applications.[1][2]
Table 1: Chemical Identification of C.I. This compound
| Identifier | Value |
| Chemical Name | Trisodium 4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
| C.I. Name | This compound |
| CAS Number | 12226-08-3[1] |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂[1] |
| Molecular Weight | 681.33 g/mol [1] |
| Synonyms | Reactive brilliant Red X-8B, Reactive Red 2M-8B, Procion Brilliant Red M-8B[1][3] |
Table 2: Physicochemical Properties of C.I. This compound
| Property | Value |
| Appearance | Purplish-red powder[1] |
| Solubility in Water | 100 g/L at 50 °C[4] |
| Solubility in Organic Solvents | Reported to be soluble in organic solvents, though specific quantitative data is not readily available.[5] |
| Behavior in Acid | In concentrated sulfuric acid, it appears purple, and upon dilution, it turns into a blue-light red with precipitation. In nitric acid, it is red and remains red with precipitation upon dilution.[1] |
| Behavior in Base | An aqueous solution is red and turns to a deeper red upon addition of a 1 M sodium hydroxide solution.[1] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of C.I. This compound are not extensively published. However, standard methods for the characterization of reactive dyes can be applied.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of C.I. This compound can be assessed using reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 stationary phase column is typically suitable for separating azo dyes.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. The gradient is programmed to increase the organic solvent concentration over time to elute the dye and any impurities.
-
Detection: The UV-Vis detector should be set to the maximum absorption wavelength (λmax) of the dye in the mobile phase. While the specific λmax for C.I. This compound is not widely reported, initial scans can be performed to determine the optimal wavelength.
-
Quantification: The purity is determined by the area percentage of the main dye peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
UV-Vis spectroscopy is used to determine the absorption spectrum and the λmax of the dye, which is crucial for colorimetric assays and HPLC detection.
-
Sample Preparation: A dilute solution of C.I. This compound is prepared in deionized water or a suitable transparent solvent.
-
Procedure: The absorption spectrum is recorded over the visible range (typically 400-700 nm) and the near-UV range (200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is identified. The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.
FT-IR spectroscopy can be used to identify the functional groups present in the C.I. This compound molecule.
-
Sample Preparation: The solid dye sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Expected Spectral Features:
-
-OH and -NH stretching: A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the 1400-1600 cm⁻¹ region, which can be difficult to distinguish from aromatic C=C stretching.
-
Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Sulfonate (-SO₃⁻) stretching: Strong, characteristic bands around 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹.
-
C-Cl stretching: Bands in the 600-800 cm⁻¹ region.
-
Mandatory Visualizations
Synthesis Pathway of C.I. This compound
The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by coupling with a naphthol derivative, and subsequent condensation with a triazine compound.[1]
Caption: Simplified synthesis pathway of C.I. This compound.
Reaction Mechanism with Cellulose
C.I. This compound covalently bonds with cellulosic fibers (e.g., cotton) under alkaline conditions. The dichlorotriazine group acts as the reactive handle.
Caption: Covalent bond formation between C.I. This compound and cellulose.
Analytical Workflow for Purity Assessment
A logical workflow for assessing the purity of a C.I. This compound sample.
Caption: Workflow for determining the purity of C.I. This compound.
References
Navigating the Behavior of Reactive Red 11: A Technical Guide to its Solubility and Stability in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Reactive Red 11 (C.I. 12226-08-3), a widely utilized azo dye. Understanding these fundamental properties is critical for its application in various fields, including biomedical research and diagnostics, where precise control over its behavior in different solvent systems is paramount. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual workflows to elucidate key processes.
Solubility Profile of this compound
The solubility of a dye is a crucial parameter that dictates its application and efficacy in various formulations. While one source describes this compound as soluble in organic solvents and insoluble in water[1], quantitative data from chemical suppliers indicates significant aqueous solubility. This discrepancy may arise from the presence of different salt forms or purities of the dye. For practical applications, experimentally verified data is essential.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Water | 50 | 100 | [2] |
| Water | Not Specified | ~100 | [3] |
Stability of this compound
The stability of this compound is a critical factor for its storage, handling, and application, as degradation can lead to a loss of color intensity and the formation of potentially hazardous byproducts. The primary degradation pathways for reactive dyes include hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability
The reactive groups of dyes like this compound are susceptible to hydrolysis, particularly under alkaline conditions, which can lead to a loss of reactivity with the substrate. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for the hydrolysis of this compound is not extensively published, studies on similar reactive dyes, such as C.I. Reactive Red 120, have shown that the rate of hydrolysis increases with both pH and temperature.[4] For instance, the hydrolysis of a monochlorotriazine reactive dye was found to be significantly faster at pH 11 and 80°C compared to lower temperatures.[4]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of azo dyes. This process often involves the cleavage of the azo bond, leading to decolorization. The photostability of reactive dyes is dependent on the dye structure, the substrate to which it is bound, and the presence of other substances. Fading upon exposure to light is a complex process where the absorbed light energy can render the dye molecule unstable, leading to reactions with its surrounding environment.[5]
Thermal Stability
Elevated temperatures can cause the thermal decomposition of this compound. Thermogravimetric analysis (TGA) is a common technique to study the thermal stability of dyes. Studies on other commercial reactive dyes have utilized TGA to determine the kinetic parameters of their thermal decomposition.[6] Such analyses can provide valuable information on the dye's stability during high-temperature applications and for predicting its shelf-life.[6]
Biodegradation
This compound is susceptible to biodegradation by various microorganisms. Studies have shown that certain bacterial strains can effectively decolorize and degrade this dye under specific conditions. The efficiency of biodegradation is influenced by factors such as pH, temperature, dye concentration, and the presence of co-substrates. For example, a bacterial strain was found to achieve 96.8% decolorization of a 400 mg/L solution of this compound at pH 9 and 45°C within 12 hours. Another study demonstrated significant decolorization at neutral pH and room temperature. Biodegradation typically involves the reductive cleavage of the azo bond under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Determination of Solubility
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a series of flasks.
-
Equilibration: Place the flasks in a temperature-controlled bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Prepare a series of dilutions of the filtered saturated solution with the same solvent.
-
Spectrophotometric Analysis: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound.
-
Concentration Determination: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the dye in the saturated solution.
-
Solubility Calculation: Express the solubility in g/L or mol/L.
Assessment of Stability
This protocol describes a general method for evaluating the stability of this compound under different conditions (pH, temperature, light exposure).
Objective: To monitor the degradation of this compound over time under specific environmental stressors.
Materials:
-
This compound stock solution
-
Buffers of various pH values
-
Temperature-controlled incubators or water baths
-
Light source with controlled intensity (for photostability)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (for photostability)
Procedure:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer system.
-
Exposure to Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values and temperatures.
-
Thermal Stability: Incubate the solutions at various temperatures in the dark.
-
Photostability: Expose the solutions to a controlled light source. A control sample should be kept in the dark at the same temperature.
-
-
Time-Point Sampling: At regular time intervals, withdraw aliquots from each experimental and control solution.
-
Analysis:
-
UV-Vis Spectrophotometry: Measure the absorbance of the samples at the λmax of this compound. A decrease in absorbance indicates degradation.
-
HPLC Analysis: Inject the samples into an HPLC system to separate the parent dye from its degradation products. The decrease in the peak area of the parent dye over time can be used to calculate the degradation rate. The appearance of new peaks indicates the formation of degradation products.
-
-
Data Analysis: Plot the concentration or absorbance of this compound as a function of time. Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constant (k) and half-life (t½).
Factors Influencing Stability
Several factors can influence the degradation rate of this compound. Understanding these relationships is crucial for optimizing its use and storage.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, particularly for aqueous solubility, further experimental investigation is required to fully characterize its behavior in various organic solvents and under a wider range of environmental conditions. The detailed protocols provided herein offer a systematic approach for researchers to generate this critical data, ensuring the reliable and effective application of this compound in their respective fields. For professionals in drug development and other sensitive applications, a thorough in-house evaluation of the dye's properties within the specific formulation and storage conditions is strongly recommended.
References
A Technical Guide to the Historical Development and Synthesis of Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution and synthetic methodologies of reactive dyes. From their groundbreaking discovery to the sophisticated bifunctional and polyfunctional systems of today, this document provides a comprehensive overview for professionals in the chemical and materials sciences. Detailed experimental protocols for key reactive dye classes are presented, alongside comparative data on their performance characteristics. Visualizations of historical progression, synthetic pathways, and reaction mechanisms are included to facilitate a deeper understanding of this pivotal class of colorants.
Historical Development of Reactive Dyes
The advent of reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the substrate. This innovation overcame the significant limitations of preceding dye classes, which relied on weaker physical interactions, leading to poor wash fastness.
The journey to this discovery was incremental, with early explorations into dyes that could chemically interact with fibers dating back to the late 19th and early 20th centuries. However, it was the seminal work of Ian Rattee and William Stephen at Imperial Chemical Industries (ICI) in 1954 that culminated in the first commercially viable reactive dyes.[1][2][3][4][5] They discovered that dyes containing a dichlorotriazinyl group could react with the hydroxyl groups of cellulose under alkaline conditions to form a stable ether linkage.[2][3]
This breakthrough led to the commercial launch of the Procion MX dyes by ICI in 1956, a milestone that heralded the era of reactive dyeing.[3] The initial range included Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G.[1] Following this pioneering work, other chemical companies rapidly entered the field, introducing a variety of reactive groups and expanding the chromophoric diversity of this new dye class.
A timeline of significant milestones in the development of reactive dyes is presented below.
General Structure and Reaction Mechanism
A reactive dye molecule is typically composed of four key components: the chromophore, the reactive group, a bridging group, and solubilizing groups.
The reaction mechanism with cellulosic fibers, such as cotton, involves the nucleophilic attack of the ionized hydroxyl groups of the cellulose on the electrophilic center of the reactive group. This reaction is typically carried out under alkaline conditions to promote the formation of the cellulosate anion.
A competing and undesirable reaction is the hydrolysis of the reactive dye, where the reactive group reacts with hydroxide ions from the water, rendering the dye incapable of bonding with the fiber. Efficient dyeing processes aim to maximize the fixation of the dye to the fiber while minimizing hydrolysis.
Synthesis of Major Classes of Reactive Dyes
The synthesis of reactive dyes involves the chemical linkage of a chromophoric system to a reactive group, often via a bridging group. The following sections provide an overview of the synthesis of key classes of reactive dyes, along with representative experimental protocols.
Dichlorotriazine (DCT) and Monochlorotriazine (MCT) Dyes
Triazine-based reactive dyes are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for sequential substitution reactions.
Synthesis Pathway for Triazine-Based Dyes:
Experimental Protocol: Synthesis of a Monochlorotriazine (MCT) Azo Dye
This protocol describes the synthesis of a simple orange MCT reactive dye.
Step 1: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of 2% sodium carbonate solution by warming.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.
-
Slowly add this mixture to a beaker containing 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice with constant stirring.
-
Continue stirring for 15 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Preparation of the Coupling Component (Salicylic Acid Solution)
-
In a 500 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 50 mL of 10% sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
Step 3: Coupling Reaction
-
Slowly add the diazonium salt solution from Step 1 to the salicylic acid solution from Step 2 with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Maintain the pH of the reaction mixture at 8-9 by the addition of 10% sodium carbonate solution.
-
Continue stirring for 2 hours at 0-5 °C.
-
The resulting monoazo dye is salted out by adding 20% by volume of sodium chloride, filtered, and washed with a small amount of brine.
Step 4: Condensation with Cyanuric Chloride to form DCT Intermediate
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a fine suspension of 1.84 g (0.01 mol) of cyanuric chloride in 50 mL of acetone and 50 g of crushed ice.
-
Slowly add a neutral solution of the monoazo dye from Step 3 (dissolved in a minimum amount of water) to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C and the pH at 6-7 with the addition of 10% sodium carbonate solution.
-
Stir the reaction mixture for 4 hours at 0-5 °C.
Step 5: Condensation to form MCT Dye
-
To the DCT intermediate solution from Step 4, add 0.93 g (0.01 mol) of aniline.
-
Raise the temperature to 35-40 °C and maintain the pH at 6-7 with 10% sodium carbonate solution.
-
Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
The final MCT dye is precipitated by the addition of sodium chloride, filtered, washed with brine, and dried.
Vinyl Sulfone (VS) Dyes
Vinyl sulfone reactive dyes are typically synthesized using 4-β-sulfatoethylsulfone aniline as a key intermediate. The reactive vinyl sulfone group is formed in situ under alkaline conditions during the dyeing process.
Synthesis Pathway for Vinyl Sulfone Dyes:
Experimental Protocol: Synthesis of a Vinyl Sulfone Azo Dye (e.g., a precursor to C.I. Reactive Black 5)
Step 1: Diazotization of 4-β-Sulfatoethylsulfone Aniline
-
In a 500 mL beaker, stir 2.81 g (0.01 mol) of 4-β-sulfatoethylsulfone aniline in 100 mL of water.
-
Add 2.5 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C with an ice bath.
-
Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Stir for 30 minutes at 0-5 °C. Remove excess nitrous acid with a small amount of sulfamic acid if necessary.
Step 2: Coupling with H-acid
-
In a separate 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in 100 mL of water, adjusting the pH to 6-7 with sodium carbonate to aid dissolution.
-
Cool the H-acid solution to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the H-acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 5-6 with the addition of 10% sodium carbonate solution.
-
Continue stirring for 3-4 hours at 0-5 °C.
-
The resulting dye is precipitated by the addition of sodium chloride, filtered, and dried.
Bifunctional Reactive Dyes
Bifunctional reactive dyes contain two reactive groups per molecule, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional). These dyes offer higher fixation efficiencies as they have two opportunities to react with the fiber. A common example is the MCT-VS hetero-bifunctional dye.
The synthesis of these dyes is more complex, often involving the sequential introduction of the two different reactive groups onto the chromophore.
Quantitative Data on Reactive Dye Performance
The performance of reactive dyes is evaluated based on several key parameters, including fixation efficiency, exhaustion, and fastness properties.
Table 1: Typical Fixation Efficiencies of Different Reactive Dye Classes on Cotton
| Reactive Dye Class | Reactive Group(s) | Typical Fixation Efficiency (%) |
| Dichlorotriazine (Cold Brand) | -Cl | 60-70 |
| Monochlorotriazine (Hot Brand) | -Cl | 70-80 |
| Vinyl Sulfone | -SO₂CH=CH₂ | 80-90 |
| Homo-bifunctional (e.g., bis-MCT) | Two -Cl | 85-95 |
| Hetero-bifunctional (e.g., MCT-VS) | -Cl and -SO₂CH=CH₂ | > 90 |
Table 2: Comparison of Fastness Properties of Commercial Reactive Dyes on Cotton (ISO Standards)
| Dye Type | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5, Change in Shade) | Rubbing Fastness (Grey Scale 1-5, Staining) |
| Monofunctional | |||
| C.I. Reactive Red 2 | 3-4 | 4 | 3-4 |
| C.I. Reactive Blue 19 | 4 | 4-5 | 4 |
| C.I. Reactive Yellow 37 | 4-5 | 4-5 | 4 |
| Bifunctional | |||
| C.I. Reactive Red 195 | 5 | 5 | 4-5 |
| C.I. Reactive Black 5 | 5-6 | 5 | 4-5 |
| C.I. Reactive Blue 222 | 5 | 5 | 4-5 |
Note: Fastness properties can vary depending on the specific dye structure, dyeing conditions, and substrate.
Conclusion
The development of reactive dyes has been a continuous journey of innovation, driven by the need for higher performance, greater efficiency, and improved environmental sustainability. From the initial discovery of triazine-based systems to the sophisticated multi-functional dyes of today, the field has evolved to offer a wide gamut of brilliant and fast shades for cellulosic fibers. The synthetic pathways, while based on fundamental organic chemistry principles, have been refined to produce dyes with tailored reactivity and application properties. For researchers and professionals in related fields, a thorough understanding of the historical context, chemical principles, and synthetic methodologies of reactive dyes is crucial for the development of new materials and processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1066348B1 - Reactive orange dyes containing vinyl sulfones - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric | European Scientific Journal, ESJ [eujournal.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to C.I. Reactive Red 11: Synonyms, Properties, and Methodologies
This technical guide provides a comprehensive overview of C.I. Reactive Red 11, a dichlorotriazine monoazo reactive dye. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its nomenclature, physicochemical characteristics, and relevant experimental procedures. Due to the limited availability of specific data for this compound in the literature, this guide also includes generalized methodologies and toxicological information based on similar reactive dyes, with clear indications of where the data is not specific to this compound.
Nomenclature: Synonyms and Alternative Names
C.I. This compound is known by a variety of synonyms and trade names in scientific literature and commercial contexts. These alternative designations are crucial for comprehensive literature searches and material identification.
A list of identified synonyms is provided in Table 1.
Table 1: Synonyms and Alternative Names for C.I. This compound
| Synonym/Alternative Name | Source/Context |
| C.I. 18158 | Colour Index Generic Name |
| CAS Number: 12226-08-3 | Chemical Abstracts Service Registry Number |
| Reactive Red ME4BL | Commercial Name |
| Chemictive Brilliant Rose 3B | Commercial Name |
| Foureactive Red MX 8B | Commercial Name |
| Procion Brilliant Red M 8B | Commercial Name[1] |
| Procion Red MX-8B | Commercial Name[2] |
| Procion Brilliant Red 8BS | Commercial Name[2] |
| Procion Brilliant Red H8-BS | Commercial Name[1][2] |
| Reaktive brillante Red X-8b | Alternative Name |
| Red M8B | Alternative Name |
| Trisodium 4-[(E)-{8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonato-2-naphthyl}diazenyl]benzoate | IUPAC Name |
Physicochemical Properties
Accurate physicochemical data is fundamental for the application and study of any chemical compound. However, for C.I. This compound, there is conflicting information in publicly available databases regarding its molecular formula and, consequently, its molecular weight. This section presents the available data with sources to highlight these discrepancies.
Table 2: Physicochemical Properties of C.I. This compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | World Dye Variety[3], PubChemLite[4], CP Lab Safety[5], precisionFDA[6] |
| C₁₇H₁₄N₄O₃S | ChemBK[7] | |
| C₂₁H₉I₂N₃Na₆O₉S₂ | ChemBK[8] | |
| Molecular Weight | 681.33 g/mol | World Dye Variety[3], CP Lab Safety[5], precisionFDA[6] |
| 358.38 g/mol | ChemBK[7] | |
| 903.18 g/mol | ChemBK | |
| Appearance | Purplish-red powder | World Dye Variety[3] |
| Red crystalline powder | ChemBK[7] | |
| Melting Point | 280-282 °C | ChemBK[7] |
| Solubility in Water | ~100 g/L at 50°C | Flinn Scientific |
| Solubility in Organic Solvents | Soluble (qualitative) | ChemBK[7] |
| Insolubility in Water | Insoluble (conflicting report) | ChemBK[7] |
Note on Discrepancies: The significant variations in the reported molecular formula and weight underscore the need for careful verification of the specific material being used in any experimental setting, ideally through independent analytical techniques. The most frequently cited molecular formula is C₂₀H₉Cl₂N₆Na₃O₉S₂.
Toxicological Profile (General for Reactive Azo Dyes)
Reactive dyes, as a class, are known to be potential skin and respiratory sensitizers. The GHS classification for a substance with the CAS number 12226-08-3 indicates it may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1].
General Toxicity of Azo Dyes:
-
Genotoxicity and Carcinogenicity: A primary concern with azo dyes is their potential to be metabolized, particularly under reductive conditions (e.g., by gut microbiota), to aromatic amines, some of which are known carcinogens. The genotoxicity of various reactive dyes has been investigated, with some showing potential for DNA damage[9].
-
Aquatic Toxicity: Azo dyes can be persistent in the environment and may be toxic to aquatic organisms. For example, studies on other reactive red dyes, such as Reactive Red 120, have determined EC50 and LC50 values for various aquatic species[10].
Toxicity of Dichlorotriazine Moiety:
-
The dichlorotriazine group is a reactive electrophile, which is responsible for its ability to form covalent bonds with fibers. This reactivity also means it has the potential to react with biological macromolecules, which is a basis for potential toxicity.
Given the lack of specific data, any handling of C.I. This compound should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, to minimize exposure.
Experimental Protocols
Detailed, validated experimental protocols specifically for C.I. This compound are not widely published. The following sections provide generalized methodologies for the synthesis, application, and analysis of dichlorotriazine-based reactive azo dyes, which can serve as a starting point for laboratory work.
Synthesis of a Dichlorotriazine Azo Dye (General Procedure)
The synthesis of C.I. This compound involves a multi-step process: diazotization of an aromatic amine, coupling with a naphthol derivative, and subsequent condensation with cyanuric chloride. A general procedure is outlined below, based on the known chemistry of this dye class.
Diagram 1: General Synthesis Workflow for a Dichlorotriazine Azo Dye
Caption: General workflow for synthesizing a dichlorotriazine azo dye.
Methodology:
-
Diazotization: An aromatic amine (e.g., 4-aminobenzoic acid) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.
-
Azo Coupling: The diazonium salt solution is slowly added to a cooled, alkaline solution of the coupling component (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, H-acid). The pH is maintained in the alkaline range to facilitate the coupling reaction, resulting in the formation of the azo dye intermediate.
-
Condensation with Cyanuric Chloride: The azo dye intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is typically carried out in an aqueous medium at a controlled temperature and pH. The product, C.I. This compound, is then isolated, for example, by salting out, followed by filtration and drying[3].
Application of a Dichlorotriazine Reactive Dye to Cotton (General Procedure)
The dyeing of cellulosic fibers like cotton with dichlorotriazine reactive dyes involves the formation of a covalent bond between the dye and the hydroxyl groups of the cellulose under alkaline conditions.
Diagram 2: Experimental Workflow for Cotton Dyeing
Caption: General workflow for dyeing cotton with a reactive dye.
Methodology:
-
Pre-treatment of Fabric: The cotton fabric should be scoured and bleached to remove impurities and ensure even dye uptake.
-
Dye Bath Preparation: A dyebath is prepared with the required amount of this compound, water, and a wetting agent. The fabric is introduced into the dyebath.
-
Exhaustion: An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath in portions. The electrolyte helps to promote the movement of the dye from the solution onto the fiber surface. The temperature may be gradually raised during this stage.
-
Fixation: An alkali, typically sodium carbonate (soda ash), is added to the dyebath to raise the pH. The alkaline conditions promote the chemical reaction between the dichlorotriazine group of the dye and the hydroxyl groups of the cotton fiber, forming a covalent bond.
-
Wash-off: After the fixation step, the dyed fabric is thoroughly rinsed with cold water to remove unfixed dye and residual chemicals. This is followed by a "soaping" step, which involves washing the fabric in a hot detergent solution to remove any hydrolyzed dye. Finally, the fabric is rinsed again and dried[11].
Analytical Methods (General Procedures)
4.3.1. UV-Visible Spectroscopy
UV-Vis spectroscopy is a common method for the qualitative and quantitative analysis of dyes.
Diagram 3: Workflow for UV-Vis Analysis of a Reactive Dye
Caption: General workflow for quantitative analysis by UV-Vis spectroscopy.
Methodology:
-
Determine λmax: A dilute solution of this compound in deionized water is scanned across the UV-Visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: A series of standard solutions of the dye with known concentrations are prepared. The absorbance of each standard is measured at λmax. A calibration curve is then plotted of absorbance versus concentration.
-
Sample Analysis: The absorbance of the unknown sample solution is measured at λmax, and the concentration is determined from the calibration curve.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a dye sample, including the active dye, hydrolyzed forms, and any impurities. A reversed-phase HPLC method is typically used for reactive dyes.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. An ion-pairing agent may be added for better separation of the anionic dye molecules.
-
Column: A C18 reversed-phase column is commonly used.
-
Sample Preparation: A solution of the dye is prepared in a suitable solvent (usually the mobile phase or water) and filtered before injection.
-
Analysis: The sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and detected by a UV-Vis detector set at the λmax of the dye. The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards[12].
Potential Involvement in Biological Signaling Pathways (Hypothetical)
There is no direct evidence in the scientific literature to suggest that C.I. This compound is involved in specific cellular signaling pathways. However, based on its chemical structure, which contains both a triazine ring and an azo linkage, some general potential interactions with biological systems can be hypothesized. It is crucial to emphasize that the following is a generalized model and has not been experimentally verified for this compound.
The triazine moiety is present in various biologically active compounds, including some that are known to interact with cellular signaling. For example, certain s-triazine derivatives have been investigated as inhibitors of kinases in cancer-related signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways[13][14][15]. Azo compounds, upon reductive cleavage, can release aromatic amines, which may have their own biological effects. Furthermore, exposure to some azo dyes has been linked to the activation of oxidative stress response pathways, such as the Nrf2-ARE pathway[16][17].
Diagram 4: Hypothetical Interaction of Triazine and Azo Compounds with Cellular Pathways
Caption: Hypothetical interactions of triazine and azo compounds with cellular pathways.
This diagram illustrates that a compound containing both triazine and azo functionalities could potentially be metabolized to aromatic amines, induce oxidative stress, and hypothetically interact with kinase signaling pathways, leading to various cellular responses. Again, this is a generalized model and does not represent proven effects of C.I. This compound.
Conclusion
C.I. This compound is a widely recognized dichlorotriazine azo dye with numerous synonyms. While it is a commercially important colorant, there is a notable lack of consistent and comprehensive public data regarding its precise physicochemical and toxicological properties. This guide has summarized the available information, highlighted the existing data discrepancies, and provided generalized experimental protocols that can be adapted for its study. Further research is required to establish a definitive and complete profile for this compound, particularly concerning its toxicological and ecotoxicological impact, to ensure its safe and sustainable use.
References
- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. PubChemLite - C.i. This compound (C20H12Cl2N6O9S2) [pubchemlite.lcsb.uni.lu]
- 5. calpaclab.com [calpaclab.com]
- 6. GSRS [precision.fda.gov]
- 7. chembk.com [chembk.com]
- 8. 12226-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organiccottonplus.com [organiccottonplus.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 17. openbiochemistryjournal.com [openbiochemistryjournal.com]
Navigating the Crimson Tide: A Technical Guide to the Safe Handling of Reactive Red 11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling guidelines for Reactive Red 11 (C.I. This compound; CAS No. 12226-08-3), a synthetic dye utilized in various industrial and research applications. Adherence to these protocols is crucial to ensure a safe laboratory environment and minimize potential health risks associated with this compound.
Understanding the Hazard Profile
This compound is classified as an irritant and a sensitizer.[1] The primary hazards are associated with its potential to cause allergic skin reactions and respiratory sensitization.[1] Inhalation of dust particles may trigger allergy or asthma-like symptoms.[1] Direct contact with the eyes is also expected to cause irritation.[2][3]
Toxicological Data
The toxicological profile of this compound and similar reactive dyes indicates a low likelihood of harm upon ingestion and skin contact under normal use conditions.[2] However, the potential for sensitization remains a key concern.
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [2] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg | [4] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [4] |
| Eye Irritation | Rabbit | Ocular | Irritating | [2][5] |
| Sensitization | Guinea Pig | Dermal | Potential Sensitizer | [4] |
| Fish Toxicity (LC50) | Rainbow Trout | Aquatic | > 500 mg/l (49 hrs) | [2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Reference |
| Appearance | Red powder or granules | [4][5] |
| Odor | Odorless | [4][6] |
| Solubility in Water | 100 g/L | [2] |
| pH Value | 4.5 - 6.5 | [6] |
| Bulk Density | 500 - 800 kg/m ³ | [4][6] |
Personal Protective Equipment (PPE) and Exposure Controls
A robust PPE regimen is the first line of defense against exposure to this compound. The following diagram outlines the recommended PPE for handling this compound.
It is strongly recommended to keep personal exposure to total inhalable dust below 10 mg/m³ (8-hour time-weighted average) and respirable dust below 5 mg/m³ (8-hour time-weighted average).[2] If these limits are exceeded, a suitable respirator must be used.[2]
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][5][6]
-
Avoid Dust Formation: Take care to avoid the formation of dust clouds, which can be an inhalation hazard and may pose an explosion risk if confined and exposed to an ignition source.[2][6]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5][6] Wash hands thoroughly with soap and water after handling.[5][7]
-
Clothing: Wear protective clothing to prevent skin contact.[5][6] Contaminated clothing should be removed and laundered before reuse.[2]
Storage
-
Container: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[4][5][6]
-
Incompatibilities: Keep away from heat and strong oxidizing agents.[5][8]
-
Labeling: Ensure all containers are clearly labeled.[5]
Emergency Procedures and Spill Management
In the event of an emergency, prompt and appropriate action is crucial. The following flowchart details the recommended response to a spill.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or distress occurs, seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice if irritation persists.[2][3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.
Experimental Protocols
Detailed, step-by-step experimental protocols for the toxicological and safety testing of this compound are not publicly available in the provided search results. The data presented in this guide are summaries from material safety data sheets, which typically do not include the full experimental methodology. For specific experimental designs, researchers should refer to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing.
Disposal Considerations
All waste material containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[6] Containers should be sealed, labeled, and sent to an authorized waste disposal facility.[4]
Conclusion
This compound presents manageable hazards when handled with appropriate care and adherence to established safety protocols. The primary risks of skin and respiratory sensitization can be effectively mitigated through the consistent use of personal protective equipment, proper engineering controls, and safe work practices. This guide serves as a foundational resource for professionals working with this compound, emphasizing a culture of safety in the laboratory.
References
- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dyespigments.net [dyespigments.net]
- 3. calpaclab.com [calpaclab.com]
- 4. spaceint.com [spaceint.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. img.ssww.com [img.ssww.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
A Technical Guide to the Spectrophotometric Properties of C.I. Reactive Red 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrophotometric properties of C.I. Reactive Red 11, a widely used monoazo reactive dye. This document summarizes its key spectral characteristics, details experimental protocols for its analysis, and provides visual representations of its chemical structure and the workflow for spectrophotometric analysis.
Core Spectrophotometric and Physicochemical Properties
This compound is a water-soluble anionic dye known for its vibrant red hue, primarily used in the textile industry for dyeing cellulosic fibers.[1] Its chemical structure, characterized by an azo bond and a reactive triazine group, is responsible for its color and its ability to form covalent bonds with substrates. Understanding its interaction with light is crucial for various applications, including quantitative analysis, color matching, and degradation studies.
The key spectrophotometric and physicochemical properties of C.I. This compound are summarized in the table below. It is important to note that there are some discrepancies in the reported molecular formula and weight in the literature; the most frequently cited values are presented here.
| Property | Value | Source |
| CI Name | This compound | |
| CAS Number | 12226-08-3 | |
| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | |
| Molecular Weight | 681.33 g/mol | |
| Maximum Absorbance (λmax) | 540 nm | |
| Secondary UV Peaks | 250 nm, 325 nm | |
| Appearance | Purplish-red powder | |
| Solubility | Soluble in water | [1] |
Experimental Protocol: Determination of Maximum Absorbance (λmax)
The following protocol outlines a standard method for determining the maximum absorbance of this compound using UV-Visible spectrophotometry.
1. Materials and Equipment:
- C.I. This compound dye powder
- Distilled or deionized water (as solvent)
- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
- Pipettes
- Analytical balance
- UV-Visible Spectrophotometer (capable of scanning from at least 200-800 nm)
- Quartz or glass cuvettes
2. Preparation of Stock Solution: a. Accurately weigh a small amount of this compound powder (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add a small amount of distilled water to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with distilled water. This creates a stock solution of known concentration (e.g., 100 mg/L).
3. Preparation of Working Solutions: a. Perform a series of dilutions from the stock solution to prepare working solutions of lower concentrations. For example, prepare 1 mg/L, 5 mg/L, and 10 mg/L solutions. b. For a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
4. Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the spectrophotometer to scan a wavelength range, for example, from 300 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d. Fill a clean cuvette with one of the diluted working solutions of this compound. e. Place the cuvette in the spectrophotometer and run the spectral scan. f. The wavelength at which the highest absorbance is recorded is the maximum absorbance (λmax). For this compound, this is expected to be around 540 nm.
5. Data Analysis: a. The absorbance value at the λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is constructed using the absorbances of the serially diluted solutions. b. The percentage of decolorization in degradation studies can be calculated using the formula: % Decolorization = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectrophotometric analysis.
Caption: Experimental workflow for determining the λmax of this compound.
References
An In-Depth Technical Guide to the Covalent Bonding of Reactive Red 11 to Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the covalent bonding mechanism of C.I. Reactive Red 11 with various substrates, primarily focusing on cellulosic fibers. This compound, a dichlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and excellent wash fastness, which is attributed to the formation of a stable covalent bond with the substrate. This document details the chemical reactions, optimal conditions, and kinetic parameters governing this process. It also presents detailed experimental protocols for the application and analysis of this compound dyeing, intended to be a valuable resource for researchers in material science, chemistry, and drug development, where covalent modification of substrates is a key area of interest.
Introduction to this compound
This compound is a synthetic organic dye belonging to the class of reactive dyes. Its chemical structure features a dichlorotriazine ring, which serves as the reactive moiety responsible for forming covalent bonds with nucleophilic groups present in the substrate. The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, linen, and viscose, as well as protein fibers like wool and silk.[1][2] The covalent bond formation ensures high color fastness, making the dye an integral part of the fiber itself.[3]
The molecular structure of C.I. This compound is provided below:
-
Chemical Name: Trisodium 4-[(E)-{8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl}diazenyl]benzoate
-
Molecular Formula: C₂₀H₉Cl₂N₆Na₃O₉S₂[4]
-
Molecular Weight: 681.33 g/mol [4]
-
CAS Registry Number: 12226-08-3[4]
The Covalent Bonding Mechanism
The covalent attachment of this compound to a substrate, such as cellulose, occurs via a nucleophilic substitution reaction.[5] The key steps of this mechanism are outlined below.
Activation of the Substrate
The reaction is typically carried out under alkaline conditions. The presence of an alkali, such as sodium carbonate, is crucial for the deprotonation of the hydroxyl groups (-OH) on the cellulose backbone, forming highly nucleophilic cellulosate anions (Cell-O⁻).[5][6]
Nucleophilic Attack
The electron-rich cellulosate anion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the dichlorotriazine ring of the this compound molecule. The triazine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms and the two chlorine atoms.[5]
Covalent Bond Formation
The nucleophilic attack results in the displacement of a chloride ion (Cl⁻) and the formation of a stable ether linkage (covalent bond) between the dye molecule and the cellulose fiber.[5][7] This reaction transforms the dye into a permanent part of the substrate.
Competing Reaction: Hydrolysis
A significant side reaction that occurs during the dyeing process is the hydrolysis of the reactive dye. In the alkaline medium, hydroxide ions (OH⁻) from the water can also act as nucleophiles and react with the dichlorotriazine ring. This reaction leads to the formation of a hydroxylated, non-reactive form of the dye that can no longer covalently bond to the fiber.[5][6] This hydrolyzed dye remains unfixed and needs to be washed off to ensure good wash fastness.[8]
Factors Influencing Covalent Bonding
The efficiency of the covalent bonding of this compound to substrates is influenced by several critical parameters.
pH
The pH of the dye bath is a paramount factor. An alkaline pH is necessary to generate the cellulosate anions required for the nucleophilic attack. Generally, the optimal pH for the fixation of dichlorotriazine dyes is in the range of 10-11.[6] If the pH is too low, the concentration of cellulosate anions will be insufficient, leading to poor fixation. Conversely, if the pH is too high, the rate of dye hydrolysis increases significantly, reducing the amount of dye available to react with the fiber.[6]
Temperature
Temperature plays a crucial role in the reaction kinetics. Increasing the temperature generally increases the rate of both the fixation and hydrolysis reactions. For dichlorotriazine dyes, which are highly reactive, dyeing can often be carried out at lower temperatures compared to other reactive dye classes.[5] An optimal temperature must be chosen to maximize the rate of fixation while minimizing the competing hydrolysis reaction.
Reaction Time
The duration of the dyeing process must be sufficient to allow for the diffusion of the dye into the fiber and for the covalent reaction to occur. Prolonging the fixation time can lead to a more complete reaction and improved fixation.[6] However, extended reaction times at high pH and temperature can also lead to increased hydrolysis of the dye.
Electrolyte Concentration
The addition of an electrolyte, such as sodium chloride or sodium sulfate, is common in reactive dyeing. The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fibers in the alkaline medium, thereby promoting dye exhaustion onto the fiber surface.
Quantitative Data Summary
Table 1: Effect of pH on Dye Fixation and Hydrolysis (Conceptual)
| pH | Relative Fixation Rate | Relative Hydrolysis Rate | Fixation Efficiency (%) |
| 9 | Moderate | Low | Moderate |
| 10 | High | Moderate | High |
| 11 | High | High | Decreasing |
| 12 | Moderate | Very High | Low |
Table 2: Effect of Temperature on Dye Fixation and Hydrolysis (Conceptual)
| Temperature (°C) | Relative Fixation Rate | Relative Hydrolysis Rate | Fixation Efficiency (%) |
| 30 | Low | Very Low | Low |
| 40 | Moderate | Low | Moderate |
| 50 | High | Moderate | High |
| 60 | Very High | High | Decreasing |
Experimental Protocols
The following are detailed methodologies for key experiments related to the covalent bonding of this compound to cellulosic substrates.
Protocol for Dyeing Cotton Fabric with this compound
This protocol describes a standard laboratory procedure for dyeing cotton fabric.
Materials:
-
Scoured and bleached cotton fabric
-
C.I. This compound
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Beakers, graduated cylinders, and a magnetic stirrer
-
A laboratory dyeing machine or a constant temperature water bath
-
Spectrophotometer
Procedure:
-
Preparation of Dye Solution: Accurately weigh the required amount of this compound (e.g., 1% on the weight of fabric, owf) and dissolve it in a small amount of distilled water to make a stock solution.
-
Dye Bath Preparation: In a beaker, prepare the dye bath with the required volume of distilled water (e.g., liquor ratio of 1:20). Add the calculated amount of sodium chloride (e.g., 60 g/L) and stir until dissolved. Add the dye stock solution to the dye bath.
-
Dyeing - Exhaustion Phase: Immerse the pre-wetted cotton fabric into the dye bath at room temperature. Gradually raise the temperature to the desired dyeing temperature (e.g., 40°C) and maintain for 30 minutes with continuous stirring. This allows for the exhaustion of the dye onto the fabric.
-
Fixation Phase: After the exhaustion phase, add the calculated amount of sodium carbonate (e.g., 20 g/L), previously dissolved in a small amount of water, to the dye bath. Continue the dyeing process for another 60 minutes at the same temperature to facilitate the covalent fixation of the dye.
-
Washing and Soaping: After dyeing, remove the fabric and rinse it thoroughly with cold water to remove unfixed dye. Then, soap the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at boiling temperature for 15 minutes. Finally, rinse the fabric with hot and then cold water until the water runs clear.
-
Drying: Air-dry the dyed fabric.
Protocol for Determining Fixation Efficiency
This protocol outlines the spectrophotometric method to quantify the amount of dye covalently bonded to the fabric.
Procedure:
-
Dyeing and Collection of Liquors: Perform the dyeing process as described in Protocol 5.1. Collect the initial dye bath, the exhaust liquor before fixation, and the final dye bath after fixation. Also, collect all the rinsing and soaping liquors.
-
Spectrophotometric Analysis: Measure the absorbance of the initial dye bath and all the collected liquors at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer. Create a calibration curve of absorbance versus known dye concentrations to determine the concentration of the dye in each liquor.
-
Calculation of Exhaustion (E):
-
E (%) = [(C₀ - C₁) / C₀] * 100
-
Where C₀ is the initial concentration of the dye in the bath and C₁ is the concentration of the dye in the exhaust liquor.
-
-
Calculation of Fixation (F):
-
F (%) = [(C₀ - C₁ - C₂) / (C₀ - C₁)] * 100
-
Where C₂ is the concentration of the hydrolyzed and unfixed dye in all the washing liquors.
-
-
Calculation of Total Fixation Efficiency (T):
-
T (%) = (E * F) / 100
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the covalent bonding of this compound.
Caption: Covalent bonding pathway of this compound with cellulose.
Caption: Experimental workflow for determining fixation efficiency.
Conclusion
The covalent bonding of this compound to substrates is a well-defined process of nucleophilic substitution, critically dependent on reaction conditions such as pH, temperature, and time. Understanding and controlling these parameters are essential for achieving high fixation efficiency and minimizing the competing hydrolysis reaction. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and professionals to investigate and utilize the covalent modification capabilities of this compound in their respective fields. Further research focusing on the specific reaction kinetics of this compound would provide a more precise quantitative understanding of its behavior.
References
- 1. ijche.com [ijche.com]
- 2. Taylor, J.A., Renfrew A.H.M. and Lovis, J.N. (1991) Reactive Dye for Cellulose. The Reaction of Alkoxychlorotriazinyl Dyes with Hydroxide Ion. Journal of Society of Dyers and Colorists, 107, 455-456. - References - Scientific Research Publishing [scirp.org]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. scribd.com [scribd.com]
- 6. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
Methodological & Application
Application Notes and Protocols for Protein Staining with Reactive Red 11 in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 11 is a dichlorotriazine-containing reactive azo dye. While traditionally used in the textile industry for its ability to form covalent bonds with fibers, its reactive nature presents an opportunity for its use as a protein stain in polyacrylamide gel electrophoresis (PAGE). The covalent attachment of the dye to proteins offers the potential for a stable and quantitative staining method. This document provides a proposed protocol for the use of this compound as a post-electrophoretic protein stain, alongside comparative data for established staining methods.
Disclaimer: The following protocol is investigational and based on the chemical properties of dichlorotriazine reactive dyes and general principles of protein staining. Optimization of reaction conditions, including pH, temperature, and incubation times, may be necessary to achieve desired results.
Principle of Staining
This compound possesses a dichlorotriazine reactive group. Under alkaline conditions, the chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by the amine groups of lysine residues and the N-terminus, as well as the hydroxyl groups of serine, threonine, and tyrosine residues within the protein structure. This results in the formation of a stable, covalent bond between the dye and the protein.
Comparative Data of Protein Staining Methods
To provide context for the potential performance of this compound, the following table summarizes the key characteristics of two widely used protein staining methods: Coomassie Brilliant Blue R-250 and the fluorescent stain SYPRO Ruby.
| Feature | Coomassie Brilliant Blue R-250 | SYPRO Ruby | This compound (Hypothetical) |
| Detection Limit | ~30-100 ng | ~0.25-1 ng[1][2] | To be determined |
| Linear Dynamic Range | Moderate | >1000-fold[1][2][3] | To be determined |
| Staining Mechanism | Non-covalent (ionic and van der Waals interactions) | Non-covalent (intercalation into SDS micelles bound to protein) | Covalent |
| Protocol Time | ~1-3 hours (fast protocol) | ~3 hours to overnight | ~3-5 hours (proposed) |
| Mass Spectrometry Compatibility | Yes | Yes | To be determined |
| Reversibility | Yes | Yes | No |
| Cost | Low | High | Low |
Experimental Protocols
Materials
-
This compound (C.I. 12226-08-3)
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.0
-
Staining Solution: 0.1% (w/v) this compound in Staining Buffer
-
Washing Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water
-
Deionized water
-
Orbital shaker
-
Clean staining trays
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
This compound is a powder; handle in a fume hood to avoid inhalation.
-
Methanol is toxic and flammable; handle with care in a well-ventilated area.
-
Acetic acid is corrosive; handle with care.
Proposed Protocol for Post-Electrophoretic Staining with this compound
This protocol is designed for a standard mini-protein gel (e.g., 8 cm x 10 cm x 1 mm). Adjust volumes as needed for different gel sizes.
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean staining tray.
-
Rinse the gel briefly with deionized water.
-
Add a sufficient volume of Fixing Solution to completely immerse the gel (approximately 100 mL).
-
Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix and removes SDS.
-
-
Washing:
-
Discard the Fixing Solution.
-
Wash the gel with deionized water three times for 10 minutes each with gentle agitation to remove the acid and methanol.
-
-
Staining:
-
Prepare the Staining Solution immediately before use.
-
Discard the final water wash and add enough Staining Solution to cover the gel (approximately 50-100 mL).
-
Incubate for 1-2 hours at room temperature with gentle agitation. To potentially increase the reaction rate, the incubation can be performed at 37°C.
-
-
Washing and Destaining:
-
Discard the Staining Solution.
-
Rinse the gel with deionized water to remove the bulk of the unbound dye.
-
Add Washing Solution and agitate for 30 minutes.
-
Replace the Washing Solution with a fresh aliquot and continue to wash until the background is clear and the protein bands are distinct. This may require several changes of the washing solution over a period of 1-3 hours.
-
-
Image Acquisition and Storage:
-
The gel can be imaged using a standard white light transilluminator or gel documentation system.
-
For long-term storage, the gel can be stored in deionized water at 4°C.
-
Visualizations
Experimental Workflow for this compound Protein Staining
Caption: Proposed workflow for protein staining using this compound.
Covalent Staining Mechanism of this compound
Caption: Covalent reaction of this compound with protein functional groups.
References
Application Notes and Protocols for the Decolorization of Reactive Red 11 in Textile Effluent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methodologies used in the study of Reactive Red 11 (RR11) decolorization from textile effluents. The protocols detailed below cover three primary methods: microbial decolorization, adsorption, and advanced oxidation processes (AOPs). This document is intended to serve as a practical guide for researchers in the field of environmental remediation and textile chemistry.
Introduction
This compound is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its release into wastewater poses significant environmental challenges due to its recalcitrant nature and potential toxicity. Effective decolorization of textile effluents containing this compound is crucial for environmental protection and water resource management. This document outlines established laboratory-scale protocols for the removal of this dye, presents comparative data, and illustrates the underlying scientific principles.
Methods of Decolorization
The decolorization of this compound can be achieved through various physical, chemical, and biological methods. This document focuses on three prominent and extensively studied approaches:
-
Microbial Decolorization: This biological approach utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to break down the complex azo bond of the dye, leading to its decolorization.
-
Adsorption: A physical process where the dye molecules are removed from the aqueous solution by adhering to the surface of a solid material, known as an adsorbent.
-
Advanced Oxidation Processes (AOPs): These chemical methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade the dye molecules into simpler, less harmful compounds.
Section 1: Microbial Decolorization
Microbial decolorization is an eco-friendly and cost-effective method for treating textile effluents. Several bacterial species have been identified for their ability to decolorize this compound, primarily through the action of enzymes like azoreductase.
Quantitative Data Summary
| Microorganism | Dye Conc. (mg/L) | pH | Temp. (°C) | Time (h) | Decolorization (%) | Additional Notes |
| Lysinibacillus boronitolerans CMGS-2 | 400 | 9 | 45 | 12 | 96.8 | Static conditions, 1 g/L yeast extract. |
| Unidentified bacterial strain KMK 48 | 200 | Neutral | Room Temp. | 24 | 100 | Aerobic conditions. |
| Unidentified bacterial strain KMK 48 | 1000 | Neutral | Room Temp. | 42 | ~100 | Aerobic conditions. |
| Pseudomonas aeruginosa NGKCTS | 300 | 5.0-10.5 | 30-40 | 5.5 | 91 | Static conditions with glucose, peptone, or yeast extract. |
Experimental Protocol: Microbial Decolorization of this compound
This protocol is based on the methodology for bacterial decolorization of azo dyes.
1. Materials:
-
Bacterial strain (e.g., Lysinibacillus boronitolerans CMGS-2)
-
Nutrient Broth (NB) medium
-
Minimal Salt Medium (MSM)
-
This compound stock solution (1000 mg/L)
-
Sterile conical flasks (250 mL)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
2. Procedure:
-
Inoculum Preparation:
-
Inoculate a loopful of the bacterial culture into 100 mL of sterile Nutrient Broth.
-
Incubate at 37°C in a shaker at 150 rpm for 24 hours to obtain a fresh culture.
-
Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the cell pellet with sterile saline solution and resuspend in a known volume to obtain a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Decolorization Assay:
-
Prepare 100 mL of Minimal Salt Medium in 250 mL conical flasks.
-
Add the desired concentration of this compound from the stock solution (e.g., final concentration of 200 mg/L).
-
If required, supplement the medium with an additional carbon or nitrogen source (e.g., 1 g/L yeast extract).
-
Adjust the pH of the medium to the desired value (e.g., pH 9.0) using sterile 1N HCl or 1N NaOH.
-
Inoculate the flasks with 5% (v/v) of the prepared bacterial inoculum.
-
Incubate the flasks under the desired conditions (e.g., 45°C, static or shaking at 150 rpm) for a specific duration (e.g., 48 hours).
-
A control flask without bacterial inoculum should be run in parallel.
-
-
Analysis:
-
Withdraw aliquots at regular intervals (e.g., every 6 hours).
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 538 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Biochemical Pathway of Azo Dye Degradation
The microbial degradation of azo dyes like this compound typically involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, leading to the formation of aromatic amines. These amines are then further degraded, often through oxidative pathways.
Figure 1: Simplified biochemical pathway of azo dye degradation.
Section 2: Adsorption
Adsorption is a widely used method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbents.
Quantitative Data Summary
| Adsorbent | Dye Conc. (mg/L) | pH | Adsorbent Dose (g/L) | Time (h) | Removal (%) |
| Formaldehyde-treated Hydroclathrus clathratus | 200 | 8 | 0.4 | 96 | 87 |
| Corn stalk activated carbon | - | 3.8 | 4 | 1 | 95.5 (for Reactive Red 2) |
| Rice straw charcoal | 5 | 3 | 10 | 2 | 95 (for Reactive Red 120) |
| Mahagoni wood charcoal | 5 | 3 | 10 | 2.5 | 78 (for Reactive Red 120) |
| Mahagoni bark charcoal | 5 | 3 | 10 | 2.5 | 88 (for Reactive Red 120) |
Experimental Protocol: Adsorption of this compound
This protocol describes a typical batch adsorption experiment.
1. Materials:
-
Adsorbent (e.g., activated carbon, biomass)
-
This compound stock solution (1000 mg/L)
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Dye Solution:
-
Prepare working solutions of this compound of desired concentrations by diluting the stock solution with deionized water.
-
-
Batch Adsorption Study:
-
Take a fixed volume of the dye solution (e.g., 100 mL) in a series of 250 mL conical flasks.
-
Adjust the initial pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.
-
Add a known amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature (e.g., 25°C) for a predetermined time.
-
To study the effect of contact time, withdraw samples at different time intervals.
-
-
Analysis:
-
After adsorption, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax.
-
Calculate the percentage of dye removal using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
The amount of dye adsorbed per unit mass of adsorbent (qₑ, mg/g) can be calculated as: qₑ = [(C₀ - Cₑ) x V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Experimental Workflow: Adsorption Study
Figure 2: General workflow for a batch adsorption study.
Section 3: Advanced Oxidation Processes (AOPs)
AOPs are highly effective for the degradation of recalcitrant organic pollutants like this compound. Methods like Fenton, photo-Fenton, and photocatalysis are commonly employed.
Quantitative Data Summary
| AOP Method | Dye | Initial Conc. (mg/L) | pH | Time (min) | Decolorization (%) |
| UV/O₃ | Reactive Red 2 | - | 7 | - | High |
| O₃+MnO₂ | Reactive Red 2 | - | 7 | - | High |
| UV/TiO₂+SnO₂ | Reactive Red 2 | - | 7 | - | Moderate |
| Fenton | Reactive Red 35 | 100 | 3 | - | - |
| Photo-Fenton | Reactive Red 35 | 100 | 3 | - | - |
| Photocatalysis (TiO₂) | Reactive Red 35 | - | - | - | - |
Note: Specific data for this compound in AOPs was limited in the initial search, so data for similar reactive red dyes are included for context.
Experimental Protocol: Photocatalytic Degradation of this compound
This protocol outlines a typical photocatalytic experiment using TiO₂ as the photocatalyst.
1. Materials:
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
This compound solution
-
Photoreactor equipped with a UV lamp (e.g., UV-A, 365 nm)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
2. Procedure:
-
Catalyst Suspension:
-
Prepare a stock suspension of TiO₂ in deionized water (e.g., 1 g/L).
-
-
Photocatalytic Reaction:
-
In the photoreactor vessel, add a specific volume of the this compound solution of a known concentration.
-
Add the TiO₂ suspension to achieve the desired catalyst loading (e.g., 0.5 g/L).
-
Adjust the pH of the solution if necessary.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
-
Analysis:
-
Withdraw samples at regular time intervals.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Calculate the percentage of decolorization as described previously.
-
Logical Relationship in AOPs
Figure 3: Logical relationship in Advanced Oxidation Processes.
Conclusion
The choice of decolorization method for this compound depends on various factors, including the concentration of the dye, the composition of the effluent, economic feasibility, and the desired level of treatment. Microbial decolorization offers an environmentally friendly solution, while adsorption is a robust and simple physical removal method. AOPs provide rapid and complete degradation of the dye molecule. The protocols and data presented here offer a foundation for further research and development of effective treatment strategies for textile wastewater containing this compound.
Application Notes and Protocols for Collagen Staining in Tissue Samples
Introduction
The accurate visualization and quantification of collagen are crucial for research in areas such as fibrosis, tissue engineering, and drug development. While various histological stains are available, Picrosirius Red (PSR) is considered a gold standard for its high specificity and ability to visualize collagen fibers under polarized light. An alternative and complementary method, the Sirius Red/Fast Green technique, allows for the simultaneous staining and quantification of collagen and non-collagenous proteins. This document provides detailed protocols and application notes for these two robust methods.
Method 1: Picrosirius Red (PSR) Staining for Collagen Visualization and Quantification
Principle
Picrosirius Red is a strong anionic dye that binds specifically to the basic amino acid residues of collagen molecules. The elongated dye molecules align parallel to the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light. This property allows for the qualitative assessment of collagen fiber organization and the quantitative analysis of collagen content. Thicker, more mature collagen fibers (Type I) typically appear yellow to red, while thinner, less organized fibers (Type III) appear green.
Applications
-
Assessment of fibrosis in various tissues (e.g., liver, kidney, lung, heart).
-
Evaluation of collagen deposition and remodeling in wound healing.
-
Analysis of tissue architecture in developmental biology.
-
Quantification of collagen content in engineered tissues.
Experimental Protocol: Picrosirius Red Staining
Materials
-
Paraffin-embedded tissue sections (5-10 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Resinous mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse thoroughly in running tap water for 5 minutes.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol for 10-15 seconds.
-
Wash again in running tap water for 10 minutes.
-
-
Picrosirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes. This ensures equilibrium staining.
-
-
Washing and Dehydration:
-
Wash slides in two changes of acidified water for 1 minute each.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount coverslips using a resinous mounting medium.
-
Results
-
Bright-field Microscopy: Collagen fibers will appear red, and the background will be pale yellow. Nuclei, if counterstained, will be black or dark blue.
-
Polarized Light Microscopy: Collagen fibers will be brightly birefringent, appearing in shades of red, orange, yellow, and green against a dark background.
Quantitative Data Presentation
The quantification of collagen from PSR-stained slides is typically performed using image analysis software. The percentage of the total tissue area occupied by collagen is a common metric.
| Sample Group | Mean Collagen Area (%) | Standard Deviation |
| Control | 5.2 | 1.1 |
| Treatment A | 15.8 | 2.5 |
| Treatment B | 8.1 | 1.5 |
| Illustrative data. Actual results will vary based on the experimental model. |
Method 2: Sirius Red/Fast Green Staining for Differential Quantification of Collagen and Non-Collagenous Proteins
Principle
This method uses a combination of two dyes. Sirius Red specifically binds to all types of fibrillar collagen, while Fast Green counterstains non-collagenous proteins.[1] After staining, the dyes can be eluted from the tissue, and the absorbance of the eluate can be measured spectrophotometrically to quantify both collagen and non-collagenous protein content.[1]
Applications
-
Biochemical quantification of total collagen and non-collagenous protein from the same sample.
-
Analysis of changes in the ratio of collagen to total protein.
-
High-throughput screening of anti-fibrotic compounds in cell culture models.
Experimental Protocol: Sirius Red/Fast Green Staining
Materials
-
Paraffin-embedded tissue sections or cell culture layers
-
Sirius Red/Fast Green Dye Solution (0.1% Sirius Red and 0.1% Fast Green in saturated picric acid)
-
Distilled water
-
Dye Extraction Buffer (e.g., 0.1 N NaOH in 100% methanol)
Procedure
-
Sample Preparation:
-
For tissue sections, deparaffinize and rehydrate as described in the PSR protocol.
-
For cell cultures, fix the cell layer (e.g., with Kahle fixative or methanol).
-
-
Staining:
-
Completely cover the tissue section or cell layer with the Sirius Red/Fast Green Dye Solution.
-
Incubate at room temperature for 30 minutes.[1]
-
Carefully aspirate the dye solution.
-
-
Washing:
-
Wash the slides or wells with distilled water until the runoff is clear.[1]
-
-
Visualization (Optional):
-
At this stage, the slides can be dehydrated, cleared, and mounted for microscopic observation. Collagen will appear red, and non-collagenous proteins will be green.[1]
-
-
Dye Elution for Quantification:
-
Add a defined volume (e.g., 1 mL) of Dye Extraction Buffer to each tissue section or well.
-
Incubate at room temperature with gentle agitation for 10-15 minutes, or until the dye is completely eluted.[1]
-
Transfer the eluate to a microcentrifuge tube.
-
-
Spectrophotometry:
-
Read the optical density (OD) of the eluate at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[1]
-
The amount of collagen and non-collagenous protein can be calculated based on a standard curve or relative to control samples.
-
Quantitative Data Presentation
The data from the dye elution method can be presented as absolute amounts or as a ratio.
| Sample ID | OD at 540 nm (Collagen) | OD at 605 nm (Non-Collagenous Protein) | Collagen/Total Protein Ratio |
| Control 1 | 0.152 | 0.458 | 0.332 |
| Control 2 | 0.148 | 0.465 | 0.318 |
| Treated 1 | 0.315 | 0.471 | 0.669 |
| Treated 2 | 0.322 | 0.460 | 0.700 |
| Illustrative data. Actual results will vary based on the experimental model. |
Visualizations
Experimental Workflow for Picrosirius Red Staining
Caption: Workflow for Picrosirius Red staining of tissue sections.
Logical Relationship for Sirius Red/Fast Green Quantification
References
Application Notes: Reactive Red 11 for Total Protein Staining in Fluorescence Microscopy
Introduction
Reactive Red 11 is a dichlorotriazine amine-reactive dye that covalently binds to primary amines on proteins.[1][2] This property makes it a valuable tool for the fluorescent staining of total protein in fixed cells for microscopy applications. Total protein staining serves as an excellent method for cell segmentation and for normalizing fluorescence signals of specific proteins to the overall protein content of the cell, providing a more accurate quantification of protein expression levels.[3][4] This document provides a detailed protocol for using this compound for total protein staining in cultured cells for fluorescence microscopy.
Principle of the Method
This compound possesses a dichlorotriazine reactive group that, under alkaline conditions, forms stable covalent bonds with the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. Once bound, the fluorescent properties of the dye allow for the visualization and quantification of the total protein content within the cell using fluorescence microscopy. The covalent nature of the bond ensures that the dye is well-retained throughout subsequent staining and washing steps.
Experimental Protocols
I. Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Composition | Preparation Instructions | Storage |
| 10X Phosphate Buffered Saline (PBS) | 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, 2.4 g KH₂PO₄ in 1 L deionized H₂O | Dissolve salts in 800 mL of H₂O. Adjust pH to 7.4. Bring volume to 1 L. Autoclave. | Room Temperature |
| 1X PBS | 100 mL of 10X PBS in 900 mL deionized H₂O | Dilute 10X PBS 1:10 in deionized H₂O. | Room Temperature |
| 4% Paraformaldehyde (PFA) in PBS | 4 g PFA in 100 mL 1X PBS | Heat to 60°C to dissolve. Add 1-2 drops of 1M NaOH to clear. Cool and filter. | 4°C, protected from light |
| Permeabilization Buffer | 0.1% Triton X-100 in 1X PBS | Add 100 µL of Triton X-100 to 100 mL of 1X PBS. | Room Temperature |
| Staining Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 | Dissolve 0.84 g of NaHCO₃ in 100 mL deionized H₂O. Adjust pH to 9.0. | 4°C |
| This compound Stock Solution (1 mg/mL) | 1 mg this compound in 1 mL Staining Buffer | Prepare fresh before use. Vortex to dissolve. | Use immediately |
| Wash Buffer | 1X PBS | N/A | Room Temperature |
| Mounting Medium | Antifade mounting medium with DAPI | Commercially available | As per manufacturer |
II. Cell Culture and Fixation
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with 1X PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
III. Permeabilization
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
IV. This compound Staining
-
Prepare the this compound working solution by diluting the stock solution in Staining Buffer. A starting concentration of 10 µg/mL is recommended, but the optimal concentration should be determined empirically (see Table 2 for titration suggestions).
-
Incubate the permeabilized cells with the this compound working solution for 1 hour at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
V. Mounting and Imaging
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Seal the edges of the coverslip with nail polish.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima are approximately 520/620 nm, a TRITC or similar filter set is recommended) and DAPI.
Table 2: Recommended Titration of this compound
| Concentration (µg/mL) | Purpose | Expected Outcome |
| 1 - 5 | Low concentration | May be sufficient for highly abundant proteins or to minimize background. |
| 10 - 20 | Starting recommendation | Good balance between signal and background for most cell types. |
| 20 - 50 | High concentration | May be necessary for cells with low protein content, but could increase background. |
Visualization of Experimental Workflow and Staining Mechanism
Below are diagrams illustrating the experimental workflow for this compound staining and the chemical principle of the staining reaction.
Caption: Workflow for total protein staining with this compound.
Caption: Covalent labeling of proteins by this compound.
References
- 1. 5-DTAF (5-(4,6-Dichlorotriazinyl) Aminofluorescein), single isomer 100 mg | Buy Online [thermofisher.com]
- 2. DTAF Dye Concentrations Commonly Used to Measure Microscale Deformations in Biological Tissues Alter Tissue Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. licorbio.com [licorbio.com]
Application Notes: Reactive Red 11 as a Tool for Studying Dye-Degrading Bacteria
Introduction
Reactive Red 11, a common azo dye used in the textile industry, serves as an excellent model compound for the study of microbial dye degradation. Its distinct color allows for easy spectrophotometric quantification of decolorization, making it a valuable tool for isolating, characterizing, and optimizing the activity of dye-degrading bacteria. These bacteria hold significant potential for bioremediation of textile effluents, which are a major source of water pollution. This document provides detailed protocols and application notes for utilizing this compound in this area of research.
Key Applications
-
Screening and Isolation of Dye-Degrading Bacteria: this compound can be incorporated into culture media to visually identify bacterial colonies capable of dye decolorization by observing the formation of clear zones around the colonies.
-
Optimization of Decolorization Conditions: The dye is used to determine the optimal environmental and nutritional parameters for bacterial degradation, including pH, temperature, aeration, and the effect of various carbon and nitrogen sources.[1]
-
Evaluation of Bioremediation Potential: Studies with this compound allow for the assessment of a bacterium's efficiency in removing color from simulated textile wastewater.
-
Elucidation of Degradation Pathways: Analysis of the metabolic byproducts formed during the decolorization of this compound can help in understanding the enzymatic mechanisms involved in azo bond cleavage.[2][3]
Quantitative Data Summary
The efficiency of bacterial decolorization of Reactive Red dyes is influenced by various physicochemical parameters. The following tables summarize quantitative data from studies on different bacterial isolates.
Table 1: Effect of Physicochemical Parameters on Reactive Red Decolorization
| Bacterial Isolate | Dye | Initial Dye Concentration (mg/L) | Temperature (°C) | pH | Decolorization (%) | Incubation Time (hours) | Reference |
| Lysinibacillus boronitolerans CMGS-2 | This compound | 200 | 45 | 9.0 | 88.78 | 48 | |
| Lysinibacillus boronitolerans CMGS-2 | This compound | 400 | 45 | 9.0 | 96.8 | 12 | |
| Isolate-1 (Gram-positive rod) | Reactive Red | 250 | 36 | 5.5 | 93.59 | 60 | [1] |
| Isolate-2 (Gram-negative) | Reactive Red | 250 | 36 | 6.0 | 91.55 | 60 | [1] |
| Pseudomonas aeruginosa NGKCTS | Reactive Red BS | 300 | 30-40 | 5.0-10.5 | 91 | 5.5 | [4] |
| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 50 | 30 | 7.0 | 90 | Not Specified | [5] |
| Acinetobacter baumannii | Reactive Red 198 | 500 | 37 | Not Specified | 96.20 | 72 | [6] |
Table 2: Effect of Carbon and Nitrogen Sources on Reactive Red Decolorization by Various Bacterial Strains
| Bacterial Isolate | Dye | Additional Carbon Source (1 g/L) | Decolorization (%) | Additional Nitrogen Source | Decolorization (%) | Reference |
| Lysinibacillus boronitolerans CMGS-2 | This compound | Glucose | 90.5 | Yeast Extract (1 g/L) | 97.4 | |
| Sucrose | 84.3 | Beef Extract | 93.2 | |||
| Starch | 73.4 | Peptone | 88.1 | |||
| Isolate-1 | Reactive Red | Sucrose | 92.67 | Not Specified | - | |
| Glucose | 85.25 | |||||
| Lactose | 70.29 | |||||
| Isolate-2 | Reactive Red | Sucrose | 90.85 | Not Specified | - | |
| Glucose | 85.25 | |||||
| Lactose | 80.25 | |||||
| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | Yeast Extract (0.5%) + Urea (0.5%) | 85.71 | Yeast Extract (0.5%) + Urea (0.5%) | 85.71 | [5] |
| Glucose (0.5%) | 11.42 | [5] |
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of decolorizing this compound from environmental samples.
Materials:
-
Soil or water samples from dye-contaminated sites.
-
Nutrient Broth (NB) and Nutrient Agar (NA).
-
This compound dye.
-
Sterile saline solution (0.85% NaCl).
-
Enrichment medium: Mineral Salt Medium (MSM) supplemented with this compound.
-
Incubator, shaker, centrifuge, spectrophotometer.
Procedure:
-
Enrichment:
-
Inoculate 1 g of soil or 1 mL of water sample into a 250 mL Erlenmeyer flask containing 100 mL of NB supplemented with 250 mg/L of this compound.
-
Incubate at 36 ± 2 °C under aerobic conditions for 24-48 hours.
-
After incubation, transfer 1 mL of the enriched culture to a fresh flask of the same medium and incubate again. Repeat this step 3-5 times to enrich for dye-degrading bacteria.[5]
-
-
Isolation:
-
Prepare serial dilutions of the final enriched culture in sterile saline.
-
Spread 0.1 mL of each dilution onto NA plates containing 250 mg/L of this compound.
-
Incubate the plates at 36 ± 2 °C for 24-48 hours.
-
Observe the plates for colonies surrounded by a clear zone of decolorization.
-
-
Purification:
-
Select individual colonies with clear zones and streak them onto fresh NA plates containing the dye to obtain pure cultures.
-
Preserve the purified isolates on NA slants at 4°C for further studies.
-
Protocol 2: Quantitative Decolorization Assay
This protocol outlines the method to quantify the decolorization of this compound by a bacterial isolate.
Materials:
-
Pure culture of the dye-degrading bacterium.
-
Liquid culture medium (e.g., NB or MSM).
-
This compound stock solution.
-
Spectrophotometer.
-
Centrifuge and sterile centrifuge tubes.
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the bacterium into 50 mL of NB and incubate overnight at the optimal temperature with shaking.
-
-
Decolorization Experiment:
-
Prepare 250 mL Erlenmeyer flasks containing 100 mL of the desired liquid medium and this compound at the desired concentration (e.g., 200 mg/L).
-
Inoculate the flasks with a standardized amount of the overnight culture (e.g., 5% v/v).
-
Include an uninoculated control flask containing the same medium and dye.
-
Incubate the flasks under the desired conditions (e.g., static or shaking, specific temperature and pH).
-
-
Sample Analysis:
-
At regular time intervals, withdraw an aliquot (e.g., 2 mL) from each flask.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (typically around 540 nm) using a spectrophotometer.[7]
-
-
Calculation of Decolorization:
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Visualizations
Caption: Experimental workflow for studying dye-degrading bacteria.
Caption: Generalized pathway for bacterial degradation of azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Dye-tolerant marine <em>Acinetobacter baumannii</em>-mediated biodegradation of reactive red [wse.hhu.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantifying Protein Concentration Using a Reactive Red 11-Based Assay
Introduction
Accurate quantification of protein concentration is a cornerstone of research and development in biology, biochemistry, and pharmaceutical science. While several well-established methods exist, the exploration of novel reagents for tailored applications is an ongoing pursuit. This document provides a detailed examination of a theoretical protein quantification assay based on the dye Reactive Red 11. It is important to note that while this compound is used in biochemical contexts such as staining, a standardized, validated protein quantification assay analogous to the Bradford or BCA assay using this specific dye is not currently established in scientific literature.[1][2][3][4] The protocols and data presented here are therefore hypothetical and intended to serve as a foundational guide for the development and validation of such an assay.
The proposed assay is based on the principle of dye-binding, where the spectral properties of this compound change upon binding to protein molecules. This change in absorbance is proportional to the protein concentration in the sample, allowing for quantitative measurement.[5][6][7][8]
Principle of the Assay
The theoretical basis for a this compound-based protein assay lies in the interaction between the dye and protein molecules in an acidic solution. This compound, an anionic dye, is hypothesized to bind to proteins primarily through electrostatic interactions with positively charged amino acid residues (such as arginine, lysine, and histidine) and through non-polar interactions. This binding is thought to cause a shift in the maximum absorbance wavelength of the dye, which can be measured using a spectrophotometer. The magnitude of this absorbance shift is directly related to the concentration of protein in the sample.
Below is a conceptual workflow for the proposed this compound-based protein assay.
Experimental Protocols
The following are detailed, hypothetical protocols for performing a protein quantification assay using this compound in both a standard test tube format and a microplate format.
Materials
-
This compound dye
-
Phosphoric acid (85%)
-
Ethanol (95%)
-
Bovine Serum Albumin (BSA) as a protein standard
-
Spectrophotometer or microplate reader
-
Test tubes or 96-well microplates
-
Pipettes and tips
-
Deionized water
Reagent Preparation (this compound Reagent)
-
Dissolve 100 mg of this compound in 50 mL of 95% ethanol.
-
To this solution, add 100 mL of 85% phosphoric acid.
-
Dilute the mixture to a final volume of 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper and store in a brown bottle at 4°C. The reagent should be stable for several weeks.
Protocol 1: Standard Test Tube Assay
-
Prepare Protein Standards: Prepare a series of protein standards by diluting a stock solution of BSA (e.g., 2 mg/mL) to final concentrations ranging from 100 to 1500 µg/mL. Also, prepare a blank with the same buffer used for the samples.
-
Sample Preparation: Dilute unknown protein samples to fall within the concentration range of the standards.
-
Assay:
-
Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of the this compound Reagent to each tube.
-
Vortex each tube for 3 seconds to ensure thorough mixing.
-
Incubate the tubes at room temperature for 5 to 60 minutes.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined optimal wavelength for the this compound-protein complex.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and unknown sample.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Microplate Assay
-
Prepare Protein Standards and Samples: Prepare standards and unknown samples as described in the test tube protocol, but in smaller volumes suitable for a microplate.
-
Assay:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of the this compound Reagent to each well.
-
Mix the contents of the wells thoroughly using a microplate shaker for 30 seconds.
-
Incubate the plate at room temperature for 5 to 60 minutes.
-
-
Measurement:
-
Set the microplate reader to the optimal wavelength.
-
Measure the absorbance of each well.
-
-
Data Analysis:
-
Analyze the data as described in the test tube protocol to determine the protein concentration of the unknown samples.
-
Data Presentation
The following tables present hypothetical data for a this compound-based protein assay.
Table 1: Standard Curve Data for this compound Assay
| BSA Concentration (µg/mL) | Absorbance (AU) - Replicate 1 | Absorbance (AU) - Replicate 2 | Average Absorbance (AU) |
| 0 (Blank) | 0.052 | 0.054 | 0.053 |
| 100 | 0.158 | 0.162 | 0.160 |
| 250 | 0.315 | 0.321 | 0.318 |
| 500 | 0.589 | 0.597 | 0.593 |
| 750 | 0.845 | 0.855 | 0.850 |
| 1000 | 1.098 | 1.108 | 1.103 |
| 1500 | 1.450 | 1.460 | 1.455 |
Table 2: Determination of Unknown Protein Concentration
| Sample ID | Average Absorbance (AU) | Calculated Concentration (µg/mL) |
| Unknown 1 | 0.450 | 385 |
| Unknown 2 | 0.980 | 890 |
| Unknown 3 | 0.220 | 155 |
Potential Interferences and Considerations
As with other dye-binding assays, the proposed this compound assay would likely be susceptible to interference from various substances commonly found in biological samples.
Potential Interfering Substances:
-
Detergents: Non-ionic and ionic detergents can interfere with the dye-protein interaction.
-
Strongly Alkaline Buffers: High pH can alter the charge of both the dye and the protein, affecting binding.
-
Reducing Agents: Substances like DTT and β-mercaptoethanol may interfere with the assay chemistry.
-
Flavonoids and other polyphenolic compounds: These can also interact with the dye, leading to inaccurate readings.[9]
It is crucial to perform appropriate controls and to ensure that the buffer composition of the standards is matched as closely as possible to that of the unknown samples.
The hypothetical chemical reaction and binding mechanism are visualized in the diagram below.
The development of a protein quantification assay based on this compound presents an intriguing possibility for a rapid and sensitive method. However, extensive validation would be required to establish its reliability, linear range, and compatibility with various substances. The protocols and data presented in these application notes are intended as a conceptual framework to guide such a validation effort. Researchers are encouraged to perform thorough optimization and validation before adopting this hypothetical method for routine laboratory use. For established and validated protein quantification methods, assays such as the Bradford, BCA, or Lowry assays remain the recommended standards.[6][7][10][11]
References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric methods to determine protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Immobilization of Biocatalysts for the Degradation of Reactive Red 11 in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of biocatalysts, including enzymes and whole microbial cells, for the effective degradation of the azo dye Reactive Red 11 in bioreactor systems. The following sections outline various immobilization techniques, present comparative data, and provide step-by-step experimental protocols.
Introduction to Immobilization Techniques for Bioremediation
The removal of azo dyes like this compound from industrial effluents is a significant environmental challenge. Bioremediation using enzymes or microorganisms offers a promising and eco-friendly alternative to conventional physicochemical methods.[1][2] Immobilization of these biocatalysts onto solid supports enhances their stability, reusability, and overall efficiency in bioreactor setups.[1][3][4] The primary immobilization techniques include adsorption, covalent bonding, and entrapment.[3][5] The choice of method depends on the specific biocatalyst, the support material, and the operational conditions of the bioreactor.
Comparative Data of Immobilization Techniques
The selection of an appropriate immobilization strategy is crucial for optimizing the degradation of this compound. The following tables summarize quantitative data from various studies on the immobilization of enzymes and microbial cells for the degradation of azo dyes.
Table 1: Comparison of Enzyme Immobilization Techniques for Azo Dye Degradation
| Immobilization Method | Support Material | Enzyme | Target Dye | Immobilization Efficiency (%) | Decolorization Efficiency (%) | Reusability (Cycles) | Reference |
| Covalent Bonding | Polyvinyl alcohol (PVA) | Laccase | 2,4,6-trichlorophenol | - | - | 17 (50% activity loss) | [6] |
| Covalent Bonding | Fe3O4-MWCNT@SiO2 | Laccase | Synthetic Dyes | - | - | 10 | [7] |
| Covalent Bonding | Magnetic Beads | Laccase | Reactive Dyes | - | - | - | [7] |
| Entrapment | Polyvinyl alcohol (PVA) beads | Laccase | Acid Red 27 | 90 | 90-95 | 10-20 | [8] |
| Entrapment | Calcium alginate | Laccase | Congo Red-21 | 82 | 92 | - | [9] |
| Adsorption | Formaldehyde-treated Hydroclathrus clathratus | - | This compound | - | 87 | 3 (89% efficiency in 1st cycle) | [10][11] |
Table 2: Comparison of Whole-Cell Immobilization Techniques for Azo Dye Degradation
| Immobilization Method | Support Material | Microorganism | Target Dye | Decolorization Efficiency (%) | Bioreactor Type | Reference |
| Entrapment | Polyurethane foam & sodium alginate | Bacillus sp. | Congo Red | 95.43 | Fixed Bed Bioreactor | [12][13] |
| Entrapment | Alginate beads | Microbial consortium | Ethyl Orange | Complete | - | [14] |
| Adsorption/Entrapment | Chitosan beads | Bacterial community | Azo Dyes | 90 | - | |
| Adsorption | Polyurethane foam | Bacillus cohnii RAPT1 | Reactive Red 120 | 100 | Packed Bed Reactor | [15] |
Experimental Protocols
This section provides detailed protocols for the most common immobilization techniques applicable to the degradation of this compound.
Protocol 1: Covalent Bonding of Laccase to a Support Material
This protocol describes the covalent immobilization of laccase, a key enzyme in azo dye degradation, onto a solid support.
Materials:
-
Laccase enzyme
-
Support material with functional groups (e.g., carboxylated polyvinyl alcohol, amino-functionalized silica)[3][6]
-
Activating agents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) or glutaraldehyde)[7]
-
Coupling buffer (e.g., 0.1 M acetate buffer, pH 4.5)
-
Washing buffer (e.g., phosphate-buffered saline, pH 7.0)
-
This compound solution
-
Spectrophotometer
Procedure:
-
Support Activation:
-
Suspend the support material in the coupling buffer.
-
Add EDC and NHS to activate the carboxyl groups on the support.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the activated support with coupling buffer to remove excess activating agents.
-
-
Enzyme Immobilization:
-
Dissolve laccase in the coupling buffer.
-
Add the laccase solution to the activated support.
-
Incubate for 12 hours at 4°C with gentle shaking.[6]
-
The amino groups of the laccase will form covalent bonds with the activated carboxyl groups of the support.
-
-
Washing:
-
Separate the immobilized laccase from the solution by centrifugation or filtration.
-
Wash the immobilized enzyme with washing buffer to remove any unbound laccase.
-
-
Activity Assay:
-
Prepare a solution of this compound.
-
Add a known amount of the immobilized laccase to the dye solution.
-
Incubate at an optimal temperature (e.g., 30-60°C) and pH (e.g., 3-5).[7]
-
Monitor the decolorization by measuring the absorbance of the solution at the maximum wavelength of this compound using a spectrophotometer.
-
Protocol 2: Entrapment of Microbial Cells in Alginate Beads
This protocol outlines the entrapment of a bacterial strain capable of degrading this compound, such as Lysinibacillus boronitolerans, within calcium alginate beads.
Materials:
-
Bacterial culture (e.g., Lysinibacillus boronitolerans CMGS-2) grown to the desired cell density.
-
Sodium alginate solution (2-4% w/v)
-
Calcium chloride solution (0.2 M)
-
Sterile saline solution (0.85% NaCl)
-
This compound solution
-
Shaking incubator
-
Bioreactor vessel
Procedure:
-
Cell Preparation:
-
Harvest the bacterial cells from the culture medium by centrifugation.
-
Wash the cell pellet with sterile saline solution.
-
Resuspend the cells in a small volume of saline to create a dense cell suspension.
-
-
Bead Formation:
-
Mix the cell suspension with the sodium alginate solution.
-
Extrude the cell-alginate mixture dropwise into the calcium chloride solution using a syringe or a peristaltic pump.
-
Spherical beads will form as the alginate cross-links in the presence of calcium ions.
-
Allow the beads to harden in the calcium chloride solution for at least 30 minutes.
-
-
Washing:
-
Collect the beads by decantation or filtration.
-
Wash the beads with sterile saline solution to remove excess calcium chloride and un-entrapped cells.
-
-
Application in Bioreactor:
-
Transfer the immobilized cell beads to the bioreactor containing the this compound effluent.
-
Operate the bioreactor under optimized conditions of pH, temperature, and aeration. For Lysinibacillus boronitolerans, optimal conditions for decolorization have been reported at pH 9 and 45°C under static conditions.
-
Monitor the degradation of this compound over time.
-
Protocol 3: Adsorption of Biocatalysts onto a Carrier
This protocol describes the immobilization of biocatalysts (enzymes or whole cells) onto a solid support through physical adsorption.
Materials:
-
Biocatalyst (enzyme solution or cell suspension)
-
Adsorbent material (e.g., formaldehyde-treated Hydroclathrus clathratus, polyurethane foam)[10][11][15]
-
Adsorption buffer (pH optimized for binding)
-
This compound solution
-
Bioreactor
Procedure:
-
Carrier Preparation:
-
Immobilization:
-
Suspend the prepared carrier in the biocatalyst solution or suspension.
-
Incubate for a specific period (e.g., 36 hours) under gentle agitation to allow for adsorption.[15]
-
The optimal pH for adsorption will depend on the surface charges of both the biocatalyst and the carrier.
-
-
Washing:
-
Separate the carrier with the immobilized biocatalyst.
-
Wash gently with a suitable buffer to remove any loosely bound biocatalyst.
-
-
Bioreactor Operation:
-
Introduce the immobilized biocatalyst into the bioreactor containing the this compound solution.
-
Optimize the operational parameters of the bioreactor for maximum dye degradation.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Overview of common immobilization techniques for biocatalysts.
Caption: Experimental workflow for covalent bonding of laccase.
Caption: Experimental workflow for cell entrapment in alginate beads.
Caption: Logical workflow for this compound degradation in a bioreactor.
Conclusion
The immobilization of enzymes and microbial cells presents a robust and sustainable approach for the bioremediation of effluents containing this compound. The choice of immobilization technique and support material should be carefully considered based on the specific biocatalyst and desired operational parameters. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to develop effective and reusable bioreactor systems for azo dye degradation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Immobilization of Laccase on Carbonaceous Supports for Environmental Applications - A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Laccase stabilization by covalent binding immobilization on activated polyvinyl alcohol carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilized laccase mediated dye decolorization and transformation pathway of azo dye acid red 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Sequestration of this compound from aqueous solution using formaldehyde-treated Hydroclathrus clathratus—equilibrium, desorption and toxicological assessments | springerprofessional.de [springerprofessional.de]
- 12. Development and application of modified biocarrier immobilized with Bacillus sp. for azo dye degradation: batch and continuous study (2024) | Ganesh Swain [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Azo dye biodegradation by microbial cultures immobilized in alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Microbial Degradation of Reactive Red 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Reactive Red 11 as a model azo dye to study microbial degradation. The protocols outlined below are compiled from various research findings and are intended to assist in the screening, characterization, and optimization of microbial strains for bioremediation and to understand the metabolic fate of azo dyes.
Introduction
This compound is a sulfonated monoazo dye widely used in the textile industry. Due to its complex aromatic structure and the presence of the azo bond (-N=N-), it is recalcitrant to conventional wastewater treatment methods, posing environmental concerns. Microbial degradation, particularly by bacteria, offers a cost-effective and eco-friendly alternative for the treatment of textile effluents containing such dyes. This document details the application of this compound in studying these microbial degradation processes. The complete mineralization of azo dyes is generally a two-step process that involves an initial anaerobic or low-oxygen cleavage of the azo bond by azoreductase enzymes, followed by the aerobic degradation of the resulting aromatic amines by other oxidative enzymes like laccases and peroxidases.[1][2]
Data Presentation: Microbial Performance in this compound Degradation
The following tables summarize the quantitative data from various studies on the microbial degradation of this compound, providing a comparative overview of the efficiency of different bacterial strains under optimized conditions.
Table 1: Decolorization Efficiency of Various Bacterial Strains against this compound
| Bacterial Strain | Initial Dye Concentration (mg/L) | Decolorization (%) | Time (hours) | Reference |
| Lysinibacillus boronitolerans CMGS-2 | 200 | 88.78 | 48 | |
| Lysinibacillus boronitolerans CMGS-2 | 400 | 96.8 | 12 | |
| Enterococcus casseliflavus CMGS-1 | 200 | 98.91 | 72 | |
| Enterococcus casseliflavus CMGS-1 | 400 | 96.56 | 16 | |
| Unidentified bacterium KMK 48 | 200 | 100 | 24 | [3] |
| Unidentified bacterium KMK 48 | 1000 | 100 | 42 | [3] |
| Enterobacter sp. and gamma proteobacterium | Not Specified | High | Not Specified | [4] |
| Pseudomonas aeruginosa NGKCTS | 300 | 91 | 5.5 | [5] |
| Bacterial Isolate-1 | 250 | 92.11 | 60 | |
| Bacterial Isolate-2 | 250 | 90.31 | 60 |
Table 2: Optimal Conditions for this compound Decolorization by Different Bacterial Strains
| Bacterial Strain | pH | Temperature (°C) | Inoculum Size (ml/100ml) | Key Nutrient Source | Aeration | Reference |
| Lysinibacillus boronitolerans CMGS-2 | 9 | 45 | 5 | 1 g/L Yeast Extract | Static | |
| Enterococcus casseliflavus CMGS-1 | 9 | 40 | 5 | 1 g/L Yeast Extract | Static | |
| Unidentified bacterium KMK 48 | Neutral | Room Temp. | Not Specified | Nutrient Broth | Shaking (200 rpm) | [3] |
| Pseudomonas aeruginosa NGKCTS | 5.0-10.5 | 30-40 | 20% (v/v) | Glucose, Peptone or Yeast Extract | Static | [5] |
| Bacterial Isolate-1 | 5.5 | Not Specified | Not Specified | Sucrose | Not Specified | |
| Bacterial Isolate-2 | 6.0 | Not Specified | Not Specified | Sucrose | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments in the study of microbial degradation of this compound are provided below.
Protocol 1: Isolation and Screening of Dye-Degrading Bacteria
-
Sample Collection: Collect soil and effluent samples from textile industry sites contaminated with dyes.
-
Enrichment: Inoculate the collected samples into a nutrient broth or Minimal Salt Medium (MSM) containing this compound (e.g., 50-100 ppm) and incubate for several days to enrich for dye-tolerant and degrading microorganisms.
-
Isolation: Perform serial dilutions of the enriched culture and spread on MSM agar plates containing this compound. Incubate the plates until bacterial colonies appear.
-
Screening: Select colonies that form a clear zone of decolorization around them. Purify these isolates by sub-culturing on fresh plates.[6] The most potent strains can be identified by the largest zone of clearance.[6]
-
Preservation: Preserve the purified isolates in 25-30% glycerol stocks at -80°C for long-term storage.
Protocol 2: Decolorization Assay
-
Inoculum Preparation: Grow the isolated bacterial strain in a suitable broth medium (e.g., Nutrient Broth) for 24 hours to obtain a fresh culture.
-
Decolorization Medium: Prepare a decolorization medium, typically MSM supplemented with a carbon and/or nitrogen source (e.g., 0.1% yeast extract) and a specific concentration of this compound (e.g., 100-400 mg/L).
-
Inoculation: Inoculate the decolorization medium with a standardized amount of the bacterial culture (e.g., 5-10% v/v). A control flask without the bacterial inoculum should be maintained to account for any abiotic decolorization.
-
Incubation: Incubate the flasks under desired conditions (e.g., specific pH, temperature, and aeration - static or shaking).
-
Sampling: Withdraw aliquots (e.g., 3-5 ml) at regular time intervals.[3]
-
Analysis: Centrifuge the aliquots (e.g., 10,000 rpm for 10-15 minutes) to pellet the bacterial cells.[3]
-
Quantification: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (522 nm or 540 nm) using a UV-Vis spectrophotometer.[3]
-
Calculation: Calculate the percentage of decolorization using the following formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
Protocol 3: Analysis of Degradation Products
-
Extraction: After significant decolorization, extract the degradation products from the culture supernatant. This can be done using an equal volume of a suitable organic solvent like ethyl acetate. The organic phase is then separated and evaporated to concentrate the metabolites.[6]
-
Thin Layer Chromatography (TLC): Spot the extracted metabolites on a TLC plate and develop it with an appropriate solvent system. The separation of spots different from the parent dye indicates degradation.[6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Analyze the extracted metabolites using FTIR to identify changes in functional groups compared to the original dye, which can confirm the biodegradation.[6]
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to separate and quantify the parent dye and its degradation products. This technique can provide detailed information about the kinetics of dye degradation and the formation of intermediates.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS analysis of the extracted sample can be used for the identification of the chemical structure of the metabolites.[4] For instance, GC-MS analysis of this compound degradation by Enterobacter sp. and gamma proteobacterium identified products such as 5,8-dihydronapthalen-2-amine and 6-(aminomethyl)-N-benzylnapthalen-2-amine.[4]
Visualizations
Experimental Workflow for Studying Microbial Degradation of this compound
Caption: Experimental workflow for isolating, screening, and analyzing microbial degradation of this compound.
Proposed Metabolic Pathway for the Bacterial Degradation of this compound
Note: Specific signaling pathways for the microbial degradation of this compound are not extensively detailed in the reviewed literature. The process is primarily described as a metabolic breakdown. The following diagram illustrates a generalized metabolic pathway based on the identified degradation products.
Caption: Proposed metabolic pathway for the microbial degradation of the azo dye this compound.
References
Application Notes and Protocols for Infrared Absorbance Determination Using Reactive Red 11 as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the quantitative analysis of various substances, including proteins and other biomolecules relevant to drug development. The principle of quantitative IR analysis is based on the Beer-Lambert Law, which correlates the absorbance of a specific infrared band with the concentration of the analyte in a sample. The use of a stable, reliable standard is crucial for accurate and reproducible quantification.
C.I. Reactive Red 11 is a synthetic azo dye that can be used as a standard for infrared absorbance determination. Its complex molecular structure gives rise to a distinct infrared spectrum with characteristic absorption bands that can be used for quantification. This application note provides a detailed protocol for utilizing this compound as an external standard for the quantitative determination of analytes, with a particular focus on protein quantification, by Fourier Transform Infrared (FTIR) spectroscopy.
Physicochemical Properties and Spectral Data of this compound
A summary of the key physicochemical properties of C.I. This compound is presented in the table below. It is important to note that while some sources describe this compound as insoluble in water, others indicate its use in aqueous solutions, with a solubility of 100 g/L at 50°C having been reported for a similar reactive red dye.[1] For the preparation of analytical standards, it is recommended to use a solvent in which both the standard and the analyte are soluble and which has minimal interference in the spectral region of interest. Deionized water or a suitable buffer should be tested for solubility before preparing stock solutions.
Table 1: Physicochemical and Spectroscopic Data for C.I. This compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | [2] |
| Molecular Weight | 681.33 g/mol | [2] |
| Appearance | Purplish-red powder | [2] |
| Solubility | Soluble in water (solubility may vary, verification recommended) | [1][2] |
| Characteristic IR Absorption Peaks (cm⁻¹) | 3504 (N-H stretch), 2993 (C-H stretch), 1765 (N=N stretch, azo group), 1640 (C-O stretch), 1377, 1306, 1100 (S=O stretch, sulfonyl group) | [3] |
| Molar Absorptivity in IR (ε) | Data not available in the searched literature. This value needs to be determined empirically. |
Experimental Protocols
The following protocols outline the procedures for preparing standards, sample analysis, and creating a calibration curve for quantitative analysis using this compound as a standard. This example focuses on the determination of protein concentration, a common application in drug development.
Materials and Equipment
-
C.I. This compound (analytical grade)
-
Analyte of interest (e.g., purified protein such as BSA)
-
Solvent (e.g., deionized water, phosphate buffer)
-
Fourier Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)
-
IR-transparent sample cells (e.g., CaF₂ or BaF₂ windows) or an Attenuated Total Reflectance (ATR) accessory
-
Analytical balance
-
Volumetric flasks and pipettes
-
Lyophilizer (optional, for sample preparation)
Preparation of Standard Solutions
-
Stock Standard Solution of this compound (e.g., 1 mg/mL): Accurately weigh 10 mg of C.I. This compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask. Ensure complete dissolution. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve a range of concentrations that will encompass the expected concentration of the analyte. A typical concentration range could be from 50 µg/mL to 1000 µg/mL.
FTIR Spectrometer Setup and Measurement
-
Instrument Initialization: Turn on the FTIR spectrometer and allow it to stabilize according to the manufacturer's instructions.
-
Background Spectrum: Collect a background spectrum of the pure solvent using the same sample cell and measurement parameters as will be used for the standards and samples. This is crucial for accurate solvent subtraction.
-
Measurement Parameters: Set the appropriate measurement parameters. A typical setup would be:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 64 - 128 (to ensure a good signal-to-noise ratio)
-
-
Measurement of Standards: Starting with the lowest concentration, introduce each this compound working standard into the sample cell and collect the infrared spectrum. Thoroughly clean and dry the sample cell between each measurement.
-
Measurement of Unknown Sample: Introduce the sample containing the unknown analyte concentration into the sample cell and collect its infrared spectrum using the same parameters.
Data Analysis and Quantification
-
Solvent Subtraction: Subtract the background spectrum of the solvent from the spectra of the standards and the unknown sample.
-
Peak Selection and Integration:
-
For the this compound standards, select a characteristic, well-resolved absorption peak that shows a linear response with concentration. Based on available data, the N=N stretching vibration around 1765 cm⁻¹ could be a suitable choice.[3]
-
For the analyte (e.g., protein), select a characteristic absorption band. For proteins, the Amide I (around 1650 cm⁻¹) or Amide II (around 1550 cm⁻¹) bands are typically used.[4]
-
Integrate the area of the selected peaks for all standard and unknown sample spectra.
-
-
Calibration Curve Construction:
-
Plot the integrated peak area of the selected characteristic peak of this compound for each standard solution against its known concentration.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Quantification of the Unknown Sample:
-
Use the integrated peak area of the characteristic analyte band from the unknown sample's spectrum.
-
Relate the absorbance of the analyte to the concentration using the standard curve. Since an external standard is used, a response factor may need to be calculated if the molar absorptivities of the standard and the analyte are different. Alternatively, and more directly, a second calibration curve can be generated using known concentrations of the purified analyte (e.g., BSA for protein quantification) by plotting the absorbance of the Amide I or II band against concentration. The this compound standard can then be used as a system suitability check or for routine instrument performance verification.
-
Diagrams and Visualizations
Conclusion
References
Application Notes & Protocols for Dyeing Cotton and Viscose Fibers with Reactive Red 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dyeing of cotton and viscose fibers with Reactive Red 11, a dichlorotriazine-based reactive dye. The methodologies outlined below are intended for research purposes to ensure reproducibility and accurate evaluation of dye-fiber interactions.
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate. In the case of cellulosic fibers such as cotton and viscose, the dye molecule's reactive group forms an ether linkage with the hydroxyl groups of the cellulose polymer under alkaline conditions. This covalent bond results in dyeings with excellent wet fastness properties. This compound is a red dichlorotriazine reactive dye commonly used for dyeing cellulosic fibers. The dyeing process is typically a three-stage procedure: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a subsequent wash-off to remove unfixed and hydrolyzed dye.
The efficiency of the dyeing process is influenced by several parameters, including dye concentration, electrolyte concentration, alkali concentration, temperature, dyeing time, and the liquor-to-goods ratio. Optimization of these parameters is crucial for achieving desired color yield, levelness, and fastness properties.
Materials and Reagents
-
Substrates:
-
Scoured and bleached 100% cotton fabric
-
Scoured and bleached 100% viscose fabric
-
-
Dye:
-
C.I. This compound
-
-
Chemicals:
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Acetic acid (CH₃COOH)
-
Non-ionic wetting agent
-
Sequestering agent
-
Soap solution (e.g., 2 g/L non-ionic detergent)
-
-
Equipment:
-
Laboratory-scale dyeing machine (e.g., infrared or water bath shaker)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Spectrophotometer for colorimetric analysis (optional)
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Drying oven
-
Experimental Protocols
Preparation of Dyeing Solutions
-
Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of cold water to form a paste. Gradually add distilled water, stirring continuously, to a final volume of 100 mL. Gently warm the solution (not exceeding 40°C) to ensure complete dissolution.
-
Salt Solution (20% w/v): Dissolve 20 g of sodium chloride or Glauber's salt in distilled water to a final volume of 100 mL.
-
Alkali Solution (20% w/v): Dissolve 20 g of sodium carbonate in distilled water to a final volume of 100 mL.
Exhaust Dyeing Protocol
This protocol is based on an exhaust dyeing method, which is a common laboratory and industrial practice. The quantities provided are for a 1% depth of shade (d.o.s) on a 5 g fabric sample at a liquor-to-goods ratio of 20:1.
Table 1: Dyeing Recipe for 1% Depth of Shade
| Component | Cotton | Viscose |
| Fabric Weight | 5.0 g | 5.0 g |
| Liquor Ratio | 1:20 | 1:20 |
| Total Liquor Volume | 100 mL | 100 mL |
| This compound (1% stock) | 5.0 mL | 5.0 mL |
| Sodium Chloride (g/L) | 60 g/L | 40 g/L |
| Sodium Carbonate (g/L) | 20 g/L | 15 g/L |
| Wetting Agent | 1.0 g/L | 1.0 g/L |
| Sequestering Agent | 0.5 g/L | 0.5 g/L |
Dyeing Procedure:
-
Pre-treatment of Fabric: Ensure the cotton and viscose fabrics are thoroughly scoured and bleached to remove any impurities that might interfere with dye uptake. Wet the fabric samples in deionized water before introducing them to the dyebath.
-
Dyebath Preparation: To a 250 mL beaker or dyeing pot, add the required amount of water, wetting agent, and sequestering agent. Adjust the pH to 6.5-7.0 using a few drops of dilute acetic acid if necessary.
-
Exhaustion Phase:
-
Place the wetted fabric sample into the dyebath.
-
Set the dyeing machine to the initial temperature (e.g., 30°C for cold brand reactive dyes, though this compound may require higher temperatures for fixation).
-
Add the calculated amount of this compound stock solution to the dyebath.
-
Run the machine for 10 minutes to allow for initial dye migration.
-
Gradually add the required amount of sodium chloride in two portions over 10-15 minutes. This increases the dye's affinity for the fiber.
-
Continue the dyeing process at this temperature for another 20-30 minutes to ensure even exhaustion of the dye.
-
-
Fixation Phase:
-
After the exhaustion phase, add the calculated amount of sodium carbonate to the dyebath to raise the pH to approximately 10.5-11.0. This initiates the chemical reaction between the dye and the fiber.[1]
-
Raise the temperature of the dyebath to the fixation temperature (typically 60-80°C for this type of reactive dye).
-
Continue the dyeing process at the fixation temperature for 45-60 minutes.[2]
-
-
Wash-off Procedure:
-
After the fixation period, drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Neutralize the fabric by treating it with a 1 g/L solution of acetic acid at 50°C for 10 minutes.
-
Soap the fabric at 90-95°C for 15 minutes in a solution containing 2 g/L of a non-ionic detergent to remove any unfixed and hydrolyzed dye. This step is crucial for achieving good wash fastness.
-
Rinse the fabric with hot water and then with cold water.
-
Squeeze the excess water and air-dry or oven-dry the fabric at a moderate temperature.
-
Table 2: Recommended Dyeing Parameters for Cotton and Viscose with this compound
| Parameter | Cotton | Viscose |
| Exhaustion Temperature | 30-40°C | 30-40°C |
| Exhaustion Time | 30-40 minutes | 30-40 minutes |
| Fixation Temperature | 60-80°C | 50-70°C |
| Fixation Time | 45-60 minutes | 45-60 minutes |
| pH for Exhaustion | 6.5 - 7.0 | 6.5 - 7.0 |
| pH for Fixation | 10.5 - 11.0 | 10.0 - 10.5 |
Data Presentation
For research purposes, it is essential to systematically vary the dyeing parameters to understand their impact on the dyeing outcome. The following tables provide a template for recording and presenting quantitative data.
Table 3: Effect of Salt Concentration on Dye Exhaustion and Fixation
| Fiber Type | Salt Conc. (g/L) | % Exhaustion | % Fixation | Color Strength (K/S) |
| Cotton | 20 | |||
| 40 | ||||
| 60 | ||||
| 80 | ||||
| Viscose | 10 | |||
| 20 | ||||
| 30 | ||||
| 40 |
Table 4: Effect of Alkali Concentration on Dye Fixation
| Fiber Type | Alkali Conc. (g/L) | % Fixation | Color Strength (K/S) | Final pH |
| Cotton | 10 | |||
| 15 | ||||
| 20 | ||||
| 25 | ||||
| Viscose | 5 | |||
| 10 | ||||
| 15 | ||||
| 20 |
Table 5: Effect of Fixation Temperature on Dye Fixation
| Fiber Type | Temperature (°C) | % Fixation | Color Strength (K/S) |
| Cotton | 50 | ||
| 60 | |||
| 70 | |||
| 80 | |||
| Viscose | 40 | ||
| 50 | |||
| 60 | |||
| 70 |
Visualizations
Signaling Pathway of Reactive Dyeing
Caption: Mechanism of reactive dyeing on cellulosic fibers.
Experimental Workflow
Caption: Exhaust dyeing experimental workflow.
Troubleshooting
-
Uneven Dyeing (Unlevelness):
-
Cause: Too rapid addition of salt or alkali; poor circulation of the dyebath; fabric not properly pre-wetted.
-
Solution: Add salt and alkali in portions over a longer period; ensure adequate agitation of the dyebath; ensure fabric is fully wetted before starting.
-
-
Poor Color Yield:
-
Cause: Incorrect pH for fixation; insufficient fixation time or temperature; hydrolyzed dye.
-
Solution: Check and adjust the pH of the fixation bath; ensure fixation time and temperature are as per the protocol; use freshly prepared dye solutions.
-
-
Poor Wash Fastness:
-
Cause: Incomplete removal of unfixed and hydrolyzed dye.
-
Solution: Ensure a thorough wash-off procedure, including hot soaping at the recommended temperature and time.
-
-
Shade Variation between Cotton and Viscose:
-
Cause: Viscose has a higher affinity for reactive dyes and swells more in water, leading to quicker exhaustion and potentially deeper shades.
-
Solution: Optimize salt and alkali concentrations separately for each fiber as indicated in the protocols. Viscose generally requires less salt for exhaustion.
-
References
Troubleshooting & Optimization
How to prevent non-specific binding of Reactive Red 11 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Reactive Red 11 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is a synthetic azo dye.[1] In biochemical and cellular assays, it is often used as a biological stain for proteins and cells due to its vibrant red color.[2] Its reactive nature allows it to form covalent bonds with molecules like proteins, making it useful for staining in techniques like protein electrophoresis and cell staining analysis.[2][3]
Q2: What is non-specific binding in the context of this compound assays?
Non-specific binding refers to the attachment of this compound to unintended targets in an assay, such as the surface of microplates, membranes, or other proteins and biomolecules that are not the intended subject of measurement.[4][5] This can lead to high background signals, which obscure the specific signal from the target of interest and ultimately reduce the sensitivity and accuracy of the assay.[6][7]
Q3: What are the primary causes of non-specific binding of this compound?
The non-specific binding of a dye like this compound is primarily driven by a combination of molecular interactions:
-
Ionic Interactions: As a molecule containing sulfonic acid groups, this compound is anionic and carries a negative charge. It can electrostatically interact with positively charged regions on proteins and other biomolecules.
-
Hydrophobic Interactions: The aromatic ring structures within the this compound molecule are hydrophobic and can interact with non-polar, hydrophobic regions of proteins and other cellular components, leading to non-specific adhesion.[8]
-
Van der Waals Forces: These are weak, short-range electrostatic attractions that can contribute to the overall non-specific binding of the dye to various surfaces.[8]
Troubleshooting Guide: High Background and Non-Specific Binding
High background is a common issue in assays utilizing this compound, often indicating significant non-specific binding. The following guide provides a systematic approach to troubleshoot and mitigate this problem.
A logical workflow for troubleshooting can be visualized as follows:
Caption: A systematic workflow for troubleshooting high background in assays.
Issue 1: Inadequate Blocking
Insufficient blocking of non-specific binding sites is a primary cause of high background.
Solutions:
-
Select an appropriate blocking agent. The choice of blocking agent can significantly impact non-specific binding.
-
Optimize the concentration and incubation time of the blocking agent. Inadequate concentration or time will result in incomplete blocking.[6]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common and effective protein blocker. Ensure it is of high purity and fatty acid-free.[1] |
| Casein/Non-fat Dry Milk | 0.5 - 5% (w/v) | Often more effective than BSA at preventing non-specific binding.[1][9] A cost-effective option. |
| Normal Serum | 1 - 5% (v/v) | Can be very effective. Use serum from a species that will not cross-react with other reagents in your assay.[10][11] |
| Fish Gelatin | 0.1 - 1% (w/v) | Remains liquid at lower temperatures and has low cross-reactivity with mammalian proteins.[9] |
| Synthetic Polymer Blockers | Per manufacturer's recommendation | Protein-free options that can reduce cross-reactivity issues and offer better lot-to-lot consistency.[1][12] |
Experimental Protocol: Optimizing the Blocking Step
-
Preparation: Prepare solutions of different blocking agents (e.g., 3% BSA, 1% Casein, 5% Normal Goat Serum) in your assay buffer.
-
Application: To your assay plate or substrate, add a sufficient volume of each blocking solution to cover the surface.
-
Incubation: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the substrate thoroughly with your wash buffer to remove excess blocking agent.
-
Assay: Proceed with your standard assay protocol, including a negative control (no target analyte).
-
Analysis: Compare the background signal in the negative control wells for each blocking agent. The optimal blocker will provide the lowest background without significantly affecting the specific signal.
Issue 2: Suboptimal Buffer Composition
The pH and ionic strength of your assay and wash buffers can influence non-specific binding.
Solutions:
-
Adjust the pH of your buffers. The charge of both this compound and the interacting biomolecules is pH-dependent. Modifying the pH can help to minimize electrostatic interactions.[8][13]
-
Increase the ionic strength of your buffers. Adding salt (e.g., NaCl) can shield electrostatic charges and reduce non-specific ionic interactions.[13][14]
-
Add a non-ionic surfactant. Surfactants can disrupt hydrophobic interactions that contribute to non-specific binding.[13]
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 - 500 mM | Increases ionic strength, reducing non-specific electrostatic interactions.[1][14] |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions.[13] |
| Triton X-100 | 0.05 - 0.1% (v/v) | A non-ionic surfactant similar to Tween-20, also effective at reducing hydrophobic binding.[1] |
Issue 3: Inefficient Washing
Inadequate washing can leave unbound this compound in the assay system, leading to high background.
Solutions:
-
Increase the number of wash steps. Perform 4-6 wash cycles instead of the typical 2-3.
-
Increase the volume of wash buffer. Ensure the entire surface of the well or membrane is thoroughly washed.
-
Increase the duration of each wash step. Allow the wash buffer to incubate for a few minutes during each wash.
-
Ensure complete removal of wash buffer between steps to prevent carryover of unbound dye.
Visualizing the Mechanism of Non-Specific Binding and Prevention
The following diagram illustrates how non-specific binding occurs and how blocking agents and optimized buffers can prevent it.
Caption: How blocking agents and buffer additives prevent non-specific binding.
By systematically addressing these common issues, researchers can significantly reduce non-specific binding of this compound and improve the quality and reliability of their assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. corning.com [corning.com]
- 4. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. m.medicalalgorithms.com [m.medicalalgorithms.com]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. nicoyalife.com [nicoyalife.com]
Optimizing incubation time and temperature for Reactive Red 11 staining.
This guide provides recommendations and troubleshooting advice for optimizing incubation time and temperature for Reactive Red 11 staining protocols. Given that this compound is primarily an industrial dye, its application in biological staining for research may require significant optimization.[1][2][3][4] This document serves as a starting point for developing a robust staining protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: this compound is a water-soluble reactive dye predominantly used for dyeing and printing on cotton, silk, wool, and other fibers in the textile industry.[2][3][4] Its use as a biological stain is less common, and standardized protocols are not widely available.[1]
Q2: How does this compound work? A2: this compound contains reactive groups that form covalent bonds with hydroxyl (-OH) groups in cellulose or amino (-NH2) groups in protein fibers.[2] This mechanism suggests it could potentially be used to stain biological structures rich in these functional groups.
Q3: What are the recommended starting conditions for incubation time and temperature? A3: For initial experiments, we recommend starting with a room temperature incubation for 30-60 minutes. Reactive dyes can be sensitive to temperature and pH, so a matrix of conditions should be tested to find the optimal balance for your specific sample type.[5]
Q4: My background staining is too high. What can I do? A4: High background can be caused by several factors: dye concentration being too high, excessive incubation time, or inadequate washing steps. Try reducing the dye concentration, shortening the incubation period, and increasing the number or duration of wash steps post-incubation. Including a blocking step, common in immunostaining, may also help reduce non-specific binding.[6]
Q5: I am not getting any signal or the signal is too weak. How can I fix this? A5: Weak or no signal may indicate that the incubation time is too short, the temperature is too low, or the dye concentration is insufficient. It could also mean that the target molecules in your sample are not accessible or do not have the appropriate functional groups for the dye to react with.[2] Consider increasing the incubation time, temperature, and/or dye concentration systematically. Ensure your sample preparation (e.g., fixation and permeabilization) is appropriate for allowing the dye to access its target.
Optimization & Experimental Protocols
Experimental Design for Optimization
To systematically determine the optimal incubation time and temperature, a matrix approach is recommended. This involves testing a range of times at several different temperatures.
Table 1: Example Matrix for Optimizing Incubation Conditions
| Temperature | Incubation Time: 15 min | Incubation Time: 30 min | Incubation Time: 60 min | Incubation Time: 120 min |
| 4°C | Test Point 1 | Test Point 2 | Test Point 3 | Test Point 4 |
| Room Temp (~22°C) | Test Point 5 | Test Point 6 (Start) | Test Point 7 | Test Point 8 |
| 37°C | Test Point 9 | Test Point 10 | Test Point 11 | Test Point 12 |
| 45°C | Test Point 13 | Test Point 14 | Test Point 15 | Test Point 16 |
Begin with the conditions at "Test Point 6" and expand the matrix based on initial results. Evaluate staining intensity, signal-to-noise ratio, and morphological integrity of the sample at each point.
General Staining Protocol (Starting Point)
This protocol is a general guideline and should be adapted based on your specific cell or tissue type and the results of your optimization experiments.
-
Sample Preparation:
-
Fix cells or tissue sections using a standard protocol (e.g., 4% paraformaldehyde for 15 minutes).
-
Wash 3 times with Phosphate Buffered Saline (PBS).
-
If targeting intracellular structures, permeabilize the sample (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash 3 times with PBS.
-
-
Staining:
-
Prepare a stock solution of this compound in distilled water.
-
Dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µg/mL) in an appropriate buffer (e.g., PBS at a slightly alkaline pH of 7.5-8.0, as reactivity can be pH-dependent).
-
Incubate the sample with the this compound working solution. Starting Point: 30-60 minutes at room temperature.
-
Protect from light during incubation.
-
-
Washing:
-
Remove the staining solution.
-
Wash the sample extensively with PBS (e.g., 3-5 washes of 5 minutes each) to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Image using a fluorescence microscope with suitable excitation and emission filters.
-
Staining Workflow Diagram
Caption: General experimental workflow for this compound staining.
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during the staining process.
Table 2: Troubleshooting Common Staining Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background / Non-specific Staining | 1. Dye concentration too high.2. Incubation time too long.3. Inadequate washing.4. Dye aggregation or precipitation.[5] | 1. Perform a dye concentration titration.2. Reduce incubation time (refer to optimization matrix).3. Increase the number and duration of wash steps.4. Centrifuge the dye working solution before use. |
| Weak or No Signal | 1. Dye concentration too low.2. Incubation time too short.3. Sub-optimal temperature or pH.4. Target not accessible (ineffective permeabilization).5. Photobleaching during imaging. | 1. Increase dye concentration.2. Increase incubation time.3. Optimize temperature and buffer pH.4. Verify permeabilization method is effective.5. Use an anti-fade mounting medium.[6] |
| Uneven Staining / "Patchy" Signal | 1. Incomplete coverage of sample with staining solution.2. Dye precipitation on the sample.3. Uneven fixation or permeabilization. | 1. Ensure the entire sample is submerged during incubation.2. Filter the dye working solution.3. Optimize and standardize sample preparation steps. |
| Sample Morphology Damaged | 1. Harsh fixation or permeabilization.2. Incubation at excessively high temperatures. | 1. Use milder reagents or shorter treatment times.2. Test lower incubation temperatures. |
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common staining problems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tkechemical.com [tkechemical.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. chembk.com [chembk.com]
- 5. What should I do if color spots and stains appear in reactive dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. biotium.com [biotium.com]
Troubleshooting weak or inconsistent staining with Reactive Red 11.
Welcome to the technical support center for Reactive Red 11. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for weak or inconsistent staining results during your experiments. While this compound is primarily known as a textile dye, its reactive properties are analogous to amine-reactive fluorescent dyes used in laboratory settings for viability and other staining procedures. This guide leverages those principles to help you optimize your staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is a reactive dye, meaning it forms a covalent bond with its target.[1] In a biological context, it is expected to react with primary amines on proteins.[2][3] In applications like viability staining, cells with compromised membranes will allow the dye to enter and bind to intracellular proteins, resulting in a strong signal, while live cells with intact membranes will exclude the dye.[2][3][4][5]
Q2: Can this compound be used for live/dead cell discrimination?
Theoretically, yes. Its amine-reactive nature is the same principle used by commercial fixable viability dyes.[2][3][4] Dead cells lose membrane integrity, allowing the dye to enter and covalently bond with intracellular amines, leading to strong staining. Live cells should remain largely unstained.[4][6] However, as it is not a standard biological stain, extensive optimization is required.
Q3: What are the critical first steps before using this compound for the first time?
The most critical first step is dye titration.[4] You must determine the optimal concentration that provides the best signal-to-noise ratio, meaning the brightest staining of the target population with the lowest background staining of the negative population.[4] It is also essential to prepare a fresh stock solution in an appropriate solvent, such as anhydrous DMSO, and then make working solutions in a protein-free buffer like PBS.[7]
Q4: Is staining with this compound compatible with fixation and permeabilization?
Yes, a key advantage of amine-reactive dyes is that the covalent bond they form is stable, making the staining compatible with subsequent fixation and permeabilization steps for intracellular staining.[2][3][4]
Troubleshooting Weak or Inconsistent Staining
Problem: Weak or No Staining
Possible Cause 1: Suboptimal Dye Concentration
-
Solution: Perform a dye titration experiment. Test a range of final concentrations (a suggested starting range is 0.1 µM to 10 µM) on a mixed population of live and dead cells to find the optimal concentration that yields the brightest signal in dead cells with minimal staining of live cells.[4][7]
Possible Cause 2: Incorrect Staining Buffer
-
Solution: The staining reaction must be performed in a protein-free buffer, such as Phosphate-Buffered Saline (PBS).[4][7] Proteins in media (like RPMI with serum) or other buffers (like BSA-containing buffers) will provide free amines that quench the reactive dye, preventing it from staining the cells.[4][5]
Possible Cause 3: Inactive Dye
-
Solution: Ensure the dye has been stored correctly in a cool, dry, dark place to prevent degradation.[8] Prepare fresh stock solutions in anhydrous DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[7] Hydrolysis of the reactive group can occur if the dye is exposed to moisture.
Possible Cause 4: Insufficient Incubation Time or Temperature
-
Solution: While some protocols for similar dyes suggest that increased time or temperature does not improve staining, this may need to be optimized for this compound.[4][5] A typical starting point is a 20-30 minute incubation at room temperature, protected from light.[5] You can test extending the incubation time to see if it improves the signal.
Problem: High Background or Non-Specific Staining
Possible Cause 1: Dye Concentration is Too High
-
Solution: A high concentration of the dye can lead to non-specific binding and staining of live cells. Refer to your titration experiment to select a concentration that provides good separation between live and dead populations without high background.[4]
Possible Cause 2: Inadequate Washing
-
Solution: After the staining incubation, it is crucial to wash the cells thoroughly to remove any unbound dye. Perform at least two washes with a suitable buffer (this wash can contain protein like BSA or serum) before proceeding to the next steps.[5]
Possible Cause 3: Presence of Platelets and Debris
-
Solution: Platelets and cellular debris can non-specifically bind dyes. Ensure your single-cell suspension is of high quality. Consider including a low-speed centrifugation step to remove larger debris or using a viability dye in conjunction with scatter gates during analysis to exclude debris.
Experimental Protocols
Key Experiment: Titration of this compound for Viability Staining
This protocol is a recommended starting point for determining the optimal concentration of this compound.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Create a mixed population of live and dead cells. A simple method is to heat a portion of the cells at 65°C for 5-10 minutes and then mix them 1:1 with live cells.[7]
-
Wash the mixed cell population once with protein-free PBS.
-
Resuspend the cells in protein-free PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[7]
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[7]
-
Create a series of working dilutions of the dye in protein-free PBS.
-
-
Staining:
-
Set up a series of tubes, each containing 100 µL of the cell suspension.
-
Add the diluted this compound to each tube to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Incubate for 20 minutes at room temperature, protected from light.[5]
-
-
Washing and Analysis:
-
Wash the cells twice with a standard staining buffer (e.g., PBS with 2% FBS).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the concentration that gives the best separation between the live (low fluorescence) and dead (high fluorescence) populations.
-
Data Presentation
Table 1: Suggested Optimization Parameters for this compound Staining
| Parameter | Suggested Starting Range | Notes |
| Dye Concentration | 0.1 - 10 µM | Must be titrated for each cell type and experiment. |
| Staining Buffer | Protein-free PBS | Presence of extraneous proteins will quench the dye.[4] |
| Incubation Time | 20 - 30 minutes | May require optimization. |
| Incubation Temperature | Room Temperature (20-25°C) | Increased temperature is generally not necessary.[5] |
| Cell Concentration | 1x10^6 - 1x10^7 cells/mL | High cell density can affect staining consistency. |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or inconsistent staining.
Experimental Workflow for Staining
Caption: General experimental workflow for cell staining.
References
- 1. tkechemical.com [tkechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcd.ie [tcd.ie]
- 6. Viability Dyes | McGovern Medical School [med.uth.edu]
- 7. benchchem.com [benchchem.com]
- 8. C.I. This compound [chembk.com]
Effect of pH on the efficiency of Reactive Red 11 degradation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of pH on the efficiency of Reactive Red 11 degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the degradation of this compound using various advanced oxidation processes (AOPs).
Photocatalytic Degradation
-
Question: My photocatalytic degradation efficiency for this compound is lower than expected. What are the potential causes and how can I troubleshoot this? Answer: Low degradation efficiency in photocatalysis can be attributed to several factors. A primary factor to investigate is the solution's pH, as it influences the surface charge of the photocatalyst and the dye molecule, affecting adsorption and the generation of reactive oxygen species. For many photocatalytic systems, an acidic pH is often favorable for the degradation of anionic dyes like this compound. Other potential issues include non-optimal catalyst loading, high initial dye concentration leading to light-screening effects, and the presence of inhibitory ions in the water source.[1] To troubleshoot, systematically optimize the pH, catalyst concentration, and initial dye concentration. It is also recommended to use deionized water to eliminate potential interference from unknown ions.
-
Question: I am observing inconsistent results between photocatalytic degradation experiments. What could be the cause of this variability? Answer: Lack of reproducibility is a common challenge. Key factors to control for consistent results include ensuring a uniform suspension of the photocatalyst through vigorous and consistent stirring.[1] The output of the UV lamp can also decrease over time, so it is crucial to allow the lamp to warm up for a consistent period before each experiment to ensure stable light intensity.[1] Additionally, precise control over the pH of the solution in each experimental run is critical for reproducibility.
Fenton/Photo-Fenton Degradation
-
Question: The degradation of this compound using the Fenton process stops prematurely or is incomplete. What is the likely cause? Answer: The Fenton process is highly pH-dependent, with an optimal range typically between 2.5 and 4.[2] If the initial pH is too high (above 4), iron precipitates as ferric hydroxide, reducing the availability of Fe²⁺ to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals.[2] Conversely, a pH that is too low can also inhibit the reaction. Ensure the initial pH is adjusted correctly and monitored throughout the experiment, as the degradation process can cause pH shifts. Also, consider the ratio of H₂O₂ to Fe²⁺, as an inappropriate ratio can limit the reaction.
-
Question: After the Fenton treatment, I observe a significant amount of sludge formation. How can I minimize this? Answer: Sludge formation, primarily iron hydroxides, is a known drawback of the Fenton process.[2] Operating within the optimal pH range of 3-3.5 can help minimize the precipitation of iron.[3] After the reaction, adjusting the pH to a neutral or slightly alkaline value will precipitate the iron for removal. To reduce the initial amount of iron catalyst needed, consider using a photo-Fenton system, which can enhance the regeneration of Fe²⁺ from Fe³⁺ through UV irradiation, thereby requiring a lower initial iron concentration.
Ozonation
-
Question: My ozonation process is effective at decolorization, but the Total Organic Carbon (TOC) removal is low. Why is this happening? Answer: Ozone is highly effective at breaking the chromophoric bonds in azo dyes, leading to rapid decolorization.[4] However, this initial attack may not lead to complete mineralization of the dye molecule into CO₂, H₂O, and inorganic ions.[4] Instead, it can produce smaller, colorless organic intermediates that are more resistant to further oxidation by ozone. To enhance TOC removal, consider extending the ozonation time, increasing the ozone dosage, or combining ozonation with other AOPs like UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to generate more powerful and less selective hydroxyl radicals.[5]
-
Question: The efficiency of my ozonation process for this compound degradation is highly variable with changes in pH. What is the underlying reason? Answer: The mechanism of ozonation is strongly influenced by pH. At acidic pH, ozone primarily reacts directly with the dye molecules. In alkaline conditions (typically pH > 8), ozone decomposition is accelerated, leading to the indirect pathway of oxidation through the formation of highly reactive hydroxyl radicals (•OH).[6] For many reactive dyes, alkaline conditions lead to a higher degradation rate due to the powerful oxidative nature of hydroxyl radicals.[5] Therefore, slight variations in pH, especially around neutral, can significantly alter the dominant reaction pathway and, consequently, the degradation efficiency.
Data on the Effect of pH on Reactive Red Degradation
The following table summarizes the degradation efficiency of Reactive Red dyes under different pH conditions for various advanced oxidation processes.
| Degradation Method | Dye | pH | Degradation Efficiency (%) | Reference(s) |
| Photocatalysis | Reactive Red Dye | 5.85 | Optimized Condition | [7] |
| Allura Red AC | 5.89 | 96% (in 150 min) | [8] | |
| Fenton/Photo-Fenton | Reactive Red 198 | 3 | 94.70% | [9] |
| Direct Red 80 | 2.5 | ~90% (Photo-Fenton) | [10] | |
| Direct Red 80 | 3 | ~80% (Fenton) | [10] | |
| Reactive Red 120 | 2 | Optimized for Photo-Fenton | [11] | |
| Ozonation | Corafix BR Red Azo | 4 | 90% (in 60 min) | |
| Corafix BR Red Azo | 7 | 93% (in 60 min) | ||
| Corafix BR Red Azo | 10 | 98% (in 60 min) | ||
| Reactive Red FL-2BL | 10 | Optimized for Dyed Cotton | [12] |
Experimental Protocols
1. General Protocol for Photocatalytic Degradation of this compound
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare a working solution of the desired concentration (e.g., 20 mg/L).
-
pH Adjustment: Adjust the pH of the working solution to the desired value (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.
-
Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., TiO₂, ZnO) to the pH-adjusted dye solution (e.g., 1 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Initiation of Photocatalysis: Expose the suspension to a UV or visible light source, depending on the photocatalyst's properties. Start a timer to mark the beginning of the reaction.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.
-
Sample Preparation: Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles and quench the reaction.
-
Analysis: Measure the absorbance of the filtrate at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency can be calculated from the change in absorbance over time.
2. General Protocol for Fenton Degradation of this compound
-
Preparation of Dye Solution: Prepare a working solution of this compound at the desired concentration in a reaction vessel.
-
pH Adjustment: Adjust the initial pH of the dye solution to the optimal range for the Fenton process, typically between 3 and 3.5, using dilute H₂SO₄.[3][13]
-
Addition of Ferrous Ions: Add a predetermined amount of a freshly prepared ferrous sulfate (FeSO₄·7H₂O) solution to the reaction vessel.
-
Initiation of Fenton Reaction: Add the required volume of hydrogen peroxide (H₂O₂) to the solution while stirring continuously. This marks the start of the reaction time.[14]
-
Reaction: Allow the reaction to proceed for a specific duration under constant stirring.
-
Sampling: Collect samples at various time intervals.
-
Quenching the Reaction: To stop the reaction in the collected samples, immediately adjust the pH to above 7 with NaOH to precipitate the iron and quench the residual H₂O₂.
-
Analysis: After settling or centrifugation to remove the iron sludge, measure the absorbance of the supernatant at the λmax of this compound to determine the degradation efficiency.
3. General Protocol for Ozonation of this compound
-
Preparation of Dye Solution: Fill a suitable reactor (e.g., a bubble column) with a known volume of this compound solution at the desired concentration.
-
pH Adjustment: Adjust the pH of the solution to the target value for the experiment (e.g., acidic, neutral, or alkaline) using appropriate acids or bases.
-
Ozone Generation and Introduction: Generate ozone gas from an oxygen or dry air feed using an ozone generator. Bubble the ozone gas through the dye solution at a constant flow rate.[15]
-
Reaction: Continue the ozonation for the desired reaction time, ensuring continuous mixing by the bubbling of the gas.
-
Sampling: Withdraw samples from the reactor at specific time points.
-
Quenching Residual Ozone: If necessary, purge the collected samples with an inert gas (like nitrogen) or add a small amount of sodium thiosulfate to quench any residual dissolved ozone.
-
Analysis: Analyze the samples for the remaining concentration of this compound using a UV-Vis spectrophotometer.
Visualizations
Caption: Experimental workflow for investigating the effect of pH on this compound degradation.
Frequently Asked Questions (FAQs)
-
1. What is the general effect of pH on the degradation of this compound? The effect of pH is highly dependent on the degradation method used. For photocatalysis with common catalysts like TiO₂, acidic conditions are often more favorable for anionic dyes. In the Fenton process, a narrow acidic pH range of 3-4 is optimal. For ozonation, alkaline conditions typically enhance degradation by promoting the formation of highly reactive hydroxyl radicals.
-
2. Why is pH so critical in these degradation processes? pH influences several key factors:
-
Surface Charge: It alters the surface charge of the photocatalyst and the ionization state of the dye molecule, which affects the adsorption of the dye onto the catalyst surface.
-
Radical Formation: In Fenton and ozonation processes, pH directly impacts the generation rate and stability of the primary oxidizing species (hydroxyl radicals).
-
Catalyst Stability: For the Fenton process, pH outside the optimal range can lead to the precipitation of the iron catalyst, rendering it inactive.[2]
-
-
3. Can the degradation process itself change the pH of the solution? Yes, the degradation of organic molecules can produce acidic or basic byproducts, which can alter the pH of the reaction mixture over time. It is good practice to monitor the pH throughout the experiment, especially for longer reaction times.
-
4. How can I accurately measure the degradation of this compound? The most common and straightforward method is UV-Vis spectrophotometry. By measuring the absorbance of the solution at the dye's maximum wavelength (λmax) before and after treatment, you can calculate the percentage of decolorization. For a more complete understanding of the degradation, which includes the breakdown of colorless intermediates, techniques like Total Organic Carbon (TOC) analysis or High-Performance Liquid Chromatography (HPLC) are recommended.
-
5. Are there any safety precautions I should take during these experiments? Yes. When working with strong acids and bases for pH adjustment, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. Ozone is a toxic gas, and ozonation experiments should be conducted in a well-ventilated area or a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brieflands.com [brieflands.com]
- 10. tarce.co [tarce.co]
- 11. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. jere.unimap.edu.my [jere.unimap.edu.my]
- 15. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
Technical Support Center: Improving the Photostability of Reactive Red 11 for Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the photostability of Reactive Red 11 for fluorescence microscopy applications. Due to the limited availability of specific photostability data for this compound, this guide incorporates information on the closely related Procion Red MX-5B and general principles applicable to reactive azo dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it suitable for fluorescence microscopy?
This compound, also known as Procion Brilliant Red M-8B, is a monochlorotriazine reactive azo dye.[1] While primarily used in the textile industry, its reactive nature allows it to form covalent bonds with substrates, a desirable characteristic for labeling biological specimens.[2] Studies on the similar Procion Red MX-5B show that it possesses fluorescent properties, though its fluorescence quantum yield may be modest and can decrease upon degradation.[3] Therefore, while it can be used for fluorescence microscopy, optimizing for signal strength and photostability is crucial.
Q2: What causes photobleaching of this compound?
Photobleaching is the irreversible loss of fluorescence due to light-induced chemical damage to the fluorophore.[4][5][6] For dyes like this compound, this process is often mediated by reactive oxygen species (ROS) generated when the dye molecule in its excited triplet state interacts with molecular oxygen.[6] This leads to the breakdown of the chromophore, the part of the molecule responsible for its color and fluorescence.[3]
Q3: How can I improve the photostability of my this compound staining?
Several strategies can be employed to enhance the photostability of fluorescent dyes:
-
Use of Antifade Reagents: Incorporating antifade reagents in the mounting medium is the most common and effective method. These reagents are typically reactive oxygen species scavengers that protect the fluorophore from photobleaching.[7]
-
Minimize Excitation Light Exposure: Reduce the intensity and duration of the excitation light to the minimum required for image acquisition.[5]
-
Optimize Imaging Buffer: Ensure the pH and composition of the imaging buffer are optimal for the dye's fluorescence and stability. For some reactive dyes, a slightly alkaline pH can be beneficial.
-
Proper Sample Preparation: Ensure complete removal of any unbound dye and that the mounting medium is fresh and properly prepared.
Q4: Are there alternatives to this compound with better photostability?
Yes, several other red fluorescent dyes are available that are specifically designed for fluorescence microscopy and offer superior photostability. When choosing an alternative, consider factors like the excitation and emission spectra, pH stability, and quantum yield.[8] Some common alternatives are listed in the data table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incomplete dye dissolution. | Reactive dyes can be difficult to dissolve. Prepare a fresh stock solution in an appropriate solvent (e.g., anhydrous DMSO) and ensure it is fully dissolved before use. Gentle warming may aid dissolution, but avoid high temperatures that could degrade the dye.[9] |
| Low labeling efficiency. | Ensure the pH of the labeling buffer is optimal for the reaction between the reactive dye and the target molecule (typically pH 8-9 for reaction with amines). | |
| Incorrect filter set. | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. | |
| Rapid Photobleaching | Absence or ineffective antifade reagent. | Use a fresh, high-quality antifade mounting medium. Consider trying different types of antifade agents to find the most effective one for your specific dye and sample. |
| High intensity or prolonged exposure to excitation light. | Reduce the laser power or illumination intensity. Minimize the exposure time for each image and the total imaging duration.[5] | |
| Presence of reactive oxygen species (ROS). | Use an imaging buffer that helps to minimize ROS production. Consider deoxygenating the buffer if working with particularly sensitive samples. | |
| High Background Staining | Excess unbound dye. | Ensure thorough washing steps after the staining procedure to remove all non-covalently bound dye molecules. |
| Nonspecific binding of the dye. | Include a blocking step in your protocol before adding the dye to reduce nonspecific interactions. | |
| Autofluorescence of the sample. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer emission wavelength to minimize overlap with the autofluorescence spectrum.[10] | |
| Inconsistent Staining | Dye solution has degraded. | Reactive dye solutions can have a limited shelf life, especially once in solution. Prepare fresh dye solutions for each experiment and store stock solutions properly (protected from light and moisture).[9] |
| Variations in staining protocol. | Ensure consistent incubation times, temperatures, and concentrations for all samples. |
Data Presentation
Table 1: Comparison of Antifade Reagents
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive oxygen species scavenger. | Highly effective in reducing fading. | Can cause a reddish-brown background and may quench some of the initial fluorescence. |
| n-Propyl gallate (NPG) | Free radical scavenger. | Good photostability enhancement. | Can be difficult to dissolve and may reduce the initial fluorescence intensity. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher. | Reduces blinking and photobleaching. | Less effective than PPD for some dyes. |
| Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) | Often a mixture of antifade agents. | Optimized formulations for high performance and ease of use. | Can be more expensive than preparing custom formulations. |
Table 2: Photophysical Properties of this compound and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| Procion Red MX-5B (similar to this compound) | ~538 | Multiple peaks observed[3] | Low, decreases with degradation[3] | Primarily a textile dye with some fluorescent properties. |
| Texas Red™-X, succinimidyl ester | 585 | 603 | 0.51 | Good photostability and bright fluorescence. |
| Alexa Fluor™ 594 | 590 | 617 | 0.66 | Very bright and photostable, a common choice for red fluorescence. |
| Cy3B™ | 558 | 572 | 0.67 | Exceptionally bright and photostable, good for single-molecule studies. |
Note: The quantum yield of Procion Red MX-5B is not well-characterized for microscopy applications and is expected to be significantly lower than dyes designed for this purpose.
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
Disclaimer: This is a generalized protocol and may require optimization for your specific cell type and target.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (optional but recommended): Block with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
-
Staining: Prepare a fresh solution of this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). A starting concentration of 1-10 µg/mL can be tested. Incubate the cells with the dye solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS to remove unbound dye. At least three washes of 10 minutes each are recommended.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for red fluorescence. Use the lowest possible excitation intensity and exposure time.
Protocol 2: Preparation of Antifade Mounting Medium
Note: Handle all chemicals with appropriate safety precautions.
PPD Antifade Medium:
-
Dissolve p-phenylenediamine (PPD) in PBS to a final concentration of 0.1%.
-
Adjust the pH to ~8.0 with 0.5 M carbonate/bicarbonate buffer (pH 9.0).
-
Add glycerol to a final concentration of 90%.
-
Store in small aliquots at -20°C in the dark. The solution will darken upon oxidation and should be discarded.
NPG Antifade Medium:
-
Dissolve n-propyl gallate (NPG) in glycerol to a final concentration of 2% (w/v). This may require gentle heating.
-
Mix with PBS (pH 7.4) in a 1:1 ratio.
-
Store in small aliquots at -20°C.
Visualizations
Caption: Experimental workflow for staining with this compound.
Caption: Factors contributing to and mitigating photobleaching.
References
- 1. Saraf® Printing Reactive Dyes (Monochloro Triazine Type) | Saraf Dyechem Industries [sarafdyes.com]
- 2. Dye - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. generi-biotech.com [generi-biotech.com]
- 9. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 10. biotium.com [biotium.com]
Technical Support Center: Enhancing the Decolorization of Reactive Red 11
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the decolorization of Reactive Red 11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the decolorization of this compound, offering potential causes and solutions.
Issue 1: Low or No Decolorization Observed in Microbial Degradation Experiments
-
Question: My microbial culture is not showing any significant decolorization of this compound. What could be the problem?
-
Answer: Several factors can contribute to low decolorization efficiency in microbial experiments. Consider the following troubleshooting steps:
-
Sub-optimal pH: The pH of the medium is a critical factor. Most bacteria and fungi have an optimal pH range for enzymatic activity related to dye degradation. For instance, Lysinibacillus boronitolerans CMGS-2 shows excellent degradation in alkaline conditions, with an optimum pH of 8-9, achieving up to 96% decolorization. Conversely, some bacterial consortia favor a neutral pH of 7.[1]
-
Incorrect Temperature: Temperature affects microbial growth and enzyme activity. The optimal temperature for decolorization by Lysinibacillus boronitolerans CMGS-2 is 45°C. It is crucial to maintain the optimal temperature for the specific microorganism being used.
-
Inadequate Nutrient Supply: While some microbes can use the dye as a sole carbon source, the addition of co-substrates like carbon and nitrogen sources can significantly enhance decolorization. Yeast extract is often reported as an excellent nitrogen source that can accelerate the decolorization process. For example, with Lysinibacillus boronitolerans CMGS-2, the addition of 1 g/L of yeast extract resulted in 97.4% decolorization.
-
High Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity. It is advisable to start with a lower dye concentration (e.g., 100-200 mg/L) and gradually increase it as the culture adapts.[2]
-
Inappropriate Aeration Conditions: The oxygen requirement for azo dye decolorization is species-specific. Many bacterial processes for breaking the azo bond are anaerobic or facultative anaerobic, with better performance under static or microaerophilic conditions.[2] Conversely, some aerobic microorganisms have also been shown to decolorize azo dyes effectively.[3]
-
Issue 2: Inefficient Decolorization Using Advanced Oxidation Processes (AOPs)
-
Question: My Fenton/photo-Fenton/photocatalytic process is not effectively decolorizing the this compound solution. What should I check?
-
Answer: The efficiency of AOPs is highly dependent on several operational parameters. Here are some common issues and their solutions:
-
Incorrect pH: The pH of the solution is a master variable in AOPs. For Fenton and photo-Fenton reactions, an acidic pH of around 3 is generally optimal for the generation of hydroxyl radicals.[4][5][6]
-
Suboptimal Reagent Concentrations: The concentrations of the oxidant (e.g., H₂O₂) and the catalyst (e.g., Fe²⁺ for Fenton, TiO₂ for photocatalysis) are critical. An insufficient amount will limit the reaction rate, while an excess can lead to scavenging effects, reducing efficiency.[6] For the photo-Fenton process, a [Fe²⁺]/[H₂O₂] molar ratio of 1:80 has been shown to be effective for a similar reactive dye.[4]
-
Low Light Intensity (for photo-processes): In photo-Fenton and photocatalysis, the intensity of the light source (UV or visible light) directly influences the rate of hydroxyl radical formation.[6] Ensure the lamp is functioning correctly and is of the appropriate wavelength for the chosen photocatalyst.
-
Interfering Substances: The presence of radical scavengers in the water matrix, such as certain inorganic ions and organic matter, can compete for hydroxyl radicals and reduce the decolorization rate.
-
Issue 3: Low Adsorption Capacity or Rate
-
Question: The adsorbent I am using shows low removal efficiency for this compound. How can I improve this?
-
Answer: The performance of an adsorbent is influenced by both the adsorbent's properties and the experimental conditions.
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Unfavorable pH: The surface charge of the adsorbent and the ionization of the dye molecule are pH-dependent. For the adsorption of anionic dyes like this compound onto many adsorbents, a lower pH is often favorable as it protonates the adsorbent surface, enhancing electrostatic attraction. For instance, the maximum adsorption of Reactive Red 120 on rice straw charcoal was observed at pH 3.[7]
-
Insufficient Contact Time: Adsorption is a time-dependent process. Ensure that the experiment is run long enough to reach equilibrium. Kinetic studies can help determine the optimal contact time.
-
Inadequate Adsorbent Dosage: Increasing the adsorbent dosage generally increases the percentage of dye removal due to the availability of more active sites. However, the amount of dye adsorbed per unit mass of adsorbent may decrease. It is important to determine the optimal dosage for a given dye concentration.
-
Frequently Asked Questions (FAQs)
Microbial Decolorization
-
Q1: What is the first step in the microbial degradation of this compound?
-
A1: The initial and rate-limiting step in the microbial degradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-).[8] This is typically carried out by enzymes called azoreductases and results in the formation of colorless aromatic amines, which may require further degradation.
-
-
Q2: Can I use a mixed microbial culture for better decolorization?
-
A2: Yes, in many cases, a microbial consortium or mixed culture can be more effective than a single species for dye decolorization.[9] Different species in the consortium can perform different steps of the degradation pathway, leading to more complete mineralization of the dye.
-
-
Q3: How is the percentage of decolorization calculated?
-
A3: The percentage of decolorization is typically calculated using the following formula, based on the absorbance measured by a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Advanced Oxidation Processes (AOPs)
-
Q4: What are the main reactive species responsible for decolorization in AOPs?
-
Q5: What is the difference between the Fenton and photo-Fenton processes?
-
A5: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process is an enhancement of the Fenton reaction where UV or visible light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals, which often leads to a faster degradation rate.[4][12]
-
Adsorption
-
Q6: What are some common and effective adsorbents for Reactive Red dyes?
-
A6: A variety of low-cost adsorbents have been investigated for the removal of reactive dyes, including activated carbon derived from agricultural waste like cumin herb wastes and rice straw charcoal, as well as bio-adsorbents like cross-linked chitosan beads.[7][13][14] Hydrotalcites have also shown good adsorption capacity for reactive red dyes.
-
Data Presentation
Table 1: Optimal Conditions for Microbial Decolorization of Reactive Red Dyes
| Microorganism/Consortium | Dye | Optimal pH | Optimal Temp. (°C) | Key Nutrient | Decolorization Rate | Reference |
| Lysinibacillus boronitolerans CMGS-2 | This compound | 9 | 45 | 1 g/L Yeast Extract | 96.8% in 12 hours | |
| Enterococcus casseliflavus CMGS-1 | This compound | 9 | 40 | 1 g/L Yeast Extract | 96.56% in 16 hours | |
| Pseudomonas aeruginosa NGKCTS | Reactive Red BS | 5.0-10.5 | 30-40 | Glucose, Peptone, or Yeast Extract | 91% in 5.5 hours | [15][16][17] |
| Aspergillus niger D2-1 | Reactive Red (4BL) | 9 | Room Temp. | 2% Glucose, 0.5% Yeast Extract | 92.42% in 7 days | [18] |
| Bacterial Consortium | Azo-Red | 5.8 | 32 | - | 90% in 96 hours | [9] |
Table 2: Comparison of Advanced Oxidation Processes for Reactive Dye Decolorization
| AOP Method | Target Dye | Optimal pH | Key Reagents | Reaction Time | Decolorization Efficiency | Reference |
| Fenton | Reactive Red SBE | 3 | FeSO₄, H₂O₂ | 300 s | >82% | [5] |
| Photo-Fenton | Reactive Red 2 | 3 | Fe²⁺, H₂O₂ | 10 min | 99.9% | [4][12] |
| O₃/H₂O₂ | Reactive Red 198 | Alkaline | O₃, H₂O₂ | - | High | [19] |
| Photocatalysis (TiO₂) | Reactive Red 198 | 3 | Fe₂O₃/Bentonite/TiO₂ | 50 min (UV) | 100% | [20] |
Experimental Protocols
Protocol 1: Microbial Decolorization Assay
-
Prepare the Medium: Prepare a suitable mineral salt medium. A common composition is (g/L): Na₂HPO₄, 12.0; KH₂PO₄, 2.0; NH₄Cl, 1.0; NaCl, 0.5; supplemented with MgSO₄ and CaCl₂.
-
Add Dye and Nutrients: Sterilize the medium and then add a filter-sterilized stock solution of this compound to the desired final concentration (e.g., 200 mg/L). If required, add a carbon and/or nitrogen source (e.g., 1 g/L yeast extract).
-
Inoculation: Inoculate the medium with a pre-cultured microbial strain (e.g., 5% v/v).
-
Incubation: Incubate the flasks under the optimal conditions of pH, temperature, and aeration (static or shaking) for the specific microorganism.[2]
-
Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the cells. Measure the absorbance of the supernatant at the λmax of this compound (around 522-540 nm) using a UV-Vis spectrophotometer.[3]
-
Calculation: Calculate the percentage of decolorization using the formula mentioned in FAQ 3.
Protocol 2: Fenton-Based Decolorization
-
Sample Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 150 ppm).
-
pH Adjustment: Adjust the pH of the dye solution to the optimal value, typically around 3, using H₂SO₄ or HCl.[4][5]
-
Initiate Reaction: Add the Fenton's reagent. First, add the required amount of a freshly prepared FeSO₄ solution (the catalyst). Then, add the H₂O₂ solution (the oxidant) to start the reaction.[10]
-
Reaction Conditions: Stir the solution continuously. If performing a photo-Fenton process, irradiate the solution with a suitable light source (e.g., a UV lamp).[4]
-
Monitoring: Take samples at different time intervals. To quench the reaction in the sample, an excess of a substance like sodium sulfite can be added.
-
Analysis: Measure the residual dye concentration using a UV-Vis spectrophotometer at the λmax of this compound. The degradation can also be monitored by measuring the Chemical Oxygen Demand (COD) reduction.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijarbs.com [ijarbs.com]
- 3. researchgate.net [researchgate.net]
- 4. arpnjournals.org [arpnjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Kinetic Evaluation of Dye Decolorization by Fenton Processes in the Presence of 3-Hydroxyanthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimisation for enhanced decolourization and degradation of Reactive Red BS C.I. 111 by Pseudomonas aeruginosa NGKCTS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Common issues with Reactive Red 11 solubility and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Reactive Red 11 in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an organic synthetic dye, appearing as a red powder.[1] It is a type of water-soluble dye that can form a covalent bond with fibers containing hydroxyl or amino groups.[2] This reactivity makes it suitable for applications in dyeing textiles like cotton, silk, and viscose, as well as for biochemical applications such as protein electrophoresis and cell staining.[1][3]
Q2: What is the general solubility of this compound?
This compound is soluble in water, with a reported solubility of 100 g/L at 50 °C.[4] It is also described as being soluble in organic solvents, but insoluble in water at room temperature, suggesting temperature is a critical factor.[1]
Q3: What factors can influence the solubility of this compound?
Several factors can significantly impact the solubility of this compound:
-
Temperature: Higher temperatures generally increase the solubility of reactive dyes in water.[5]
-
pH: The pH of the solution can affect the charge of the dye molecule and the surface charge of any materials it is interacting with, thereby influencing its solubility.[6] For many reactive dyes, a pH range of 4.5-6.5 is optimal for maintaining stability in solution.[7]
-
Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, can decrease the solubility of reactive dyes.[8] This is due to the "salting out" effect.
-
Additives: Certain additives, like urea, can significantly increase the solubility of reactive dyes by disrupting the structure of water around the dye molecules and preventing dye aggregation.[9][10]
Q4: Why is my this compound solution precipitating?
Precipitation of this compound can be caused by several factors:
-
Low Temperature: As the solubility of this compound is temperature-dependent, a decrease in temperature can cause the dye to precipitate out of a saturated solution.
-
Incorrect pH: Extreme pH values can lead to the degradation of the dye or changes in its chemical structure that reduce its solubility.[6]
-
High Electrolyte Concentration: The addition of excessive salt can lead to the "salting out" of the dye.[8]
-
Hard Water: The presence of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can react with the dye to form insoluble salts.[5]
-
Improper Dissolution Technique: Adding the dye powder too quickly to the solvent without proper agitation can lead to the formation of clumps that do not dissolve easily.
Q5: What is dye aggregation and how can it be prevented?
Dye aggregation is the process where individual dye molecules clump together to form larger clusters. This can lead to inaccurate spectrophotometric measurements, reduced reactivity, and precipitation.[5] Aggregation can be minimized by:
-
Using a solubilizing agent: Urea is a commonly used agent that helps to break up dye aggregates.[9]
-
Controlling the concentration: Preparing solutions at concentrations below the critical aggregation concentration.
-
Optimizing temperature and pH: Maintaining optimal conditions can help to prevent the intermolecular interactions that lead to aggregation.
Quantitative Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 50 | 100 | [4] |
| Water | Room Temperature | Insoluble | [1] |
| Organic Solvents | Not Specified | Soluble | [1] |
Experimental Protocols
Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol outlines the steps for preparing a 1% (10 g/L) stock solution of this compound for general laboratory use.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Urea (optional, as a solubilizing agent)
-
50 mL conical tube or beaker
-
Magnetic stirrer and stir bar (recommended)
-
Graduated cylinder
-
Spatula
-
Weighing paper/boat
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Weighing the Dye: Accurately weigh out 100 mg of this compound powder using an analytical balance.
-
Pasting the Dye: Transfer the powder to a 50 mL conical tube or beaker. Add a small amount of room temperature deionized water (e.g., 1-2 mL) to the powder. Mix thoroughly with a spatula or by vortexing to create a uniform paste. This initial pasting step is crucial to prevent the formation of clumps.
-
Adding Solvent: Gradually add deionized water to the paste while continuously stirring or vortexing. If using a magnetic stirrer, add the paste to the water in the beaker while it is stirring.
-
Using Urea (Optional): To enhance solubility and prevent aggregation, a stock solution of urea in water can be used as the solvent. Prepare a 1 M urea solution by dissolving 6.06 g of urea in 100 mL of deionized water. Use this solution in place of deionized water in the steps above.
-
Heating (If Necessary): If the dye does not fully dissolve at room temperature, gently warm the solution in a water bath at 40-50°C while stirring. Avoid boiling the solution, as high temperatures can lead to hydrolysis of the reactive group.[11]
-
Adjusting the Final Volume: Once the dye is completely dissolved, transfer the solution to a 10 mL graduated cylinder and add deionized water to bring the final volume to 10 mL.
-
Storage: Store the stock solution in a clearly labeled, light-protected container at 4°C. Note that reactive dye solutions have a limited shelf life and should ideally be used within a few days to a couple of weeks.[12]
Troubleshooting and Visualization
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Issue 1: The dye powder is not dissolving and forms clumps.
-
Cause: Improper initial mixing.
-
Solution: Ensure the "pasting" method is used. Start with a small amount of solvent to create a smooth paste before adding the rest of the solvent.
Issue 2: The solution is cloudy or contains visible particles.
-
Cause A: Incomplete dissolution.
-
Solution A: Continue stirring, and if necessary, gently warm the solution as described in the protocol. The solution should be clear and not cloudy.[6]
-
Cause B: Poor water quality.
-
Solution B: Use deionized or distilled water to avoid the presence of metal ions that can cause precipitation.[5]
Issue 3: The dye precipitates out of the solution after cooling.
-
Cause: The solution is supersaturated at the lower temperature.
-
Solution: Prepare a more dilute solution or store the solution at a slightly elevated temperature (if compatible with the experimental design). Alternatively, the use of a solubilizing agent like urea can help maintain solubility at lower temperatures.[9]
Issue 4: The color of the solution appears uneven or speckled.
-
Cause: Undissolved dye particles.
-
Solution: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles before use.
Diagrams
The following diagrams illustrate the recommended workflow for dissolving this compound and a troubleshooting guide for common solubility issues.
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting solubility issues with this compound.
References
- 1. chembk.com [chembk.com]
- 2. tkechemical.com [tkechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. C.I.this compound [chembk.com]
- 5. chinadyeingmachines.com [chinadyeingmachines.com]
- 6. benchchem.com [benchchem.com]
- 7. vichem.vn [vichem.vn]
- 8. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. textilelearner.net [textilelearner.net]
- 12. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
Impact of different carbon sources on microbial degradation of Reactive Red 11.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to assist researchers in their studies on the impact of different carbon sources on the microbial degradation of Reactive Red 11.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of carbon source important for the microbial degradation of this compound?
A1: The choice of an appropriate carbon source is crucial as it can significantly enhance the growth of microbial populations and the rate of dye decolorization.[1][2] Some microorganisms may co-metabolize the dye, utilizing the carbon source as a primary energy source while simultaneously degrading the dye molecule. The addition of a suitable carbon source can lead to a higher decolorization efficiency.[1][2]
Q2: Which carbon sources are most effective for the degradation of this compound?
A2: Several studies have shown that simple sugars are often effective. For instance, sucrose and glucose have been reported to significantly enhance the degradation of Reactive Red dyes by various bacterial isolates.[1][2] However, the optimal carbon source can be species-specific, and it is advisable to screen several options for a particular microbial culture.
Q3: Can this compound be used as a sole carbon source by microorganisms?
A3: While some bacteria have been isolated that can utilize azo dyes as a sole source of carbon, this is not always the case.[3][4] Often, an additional, more readily metabolizable carbon source is required to support microbial growth and induce the necessary enzymatic activity for dye degradation.
Q4: What are the typical end-products of this compound degradation?
A4: The microbial degradation of azo dyes like this compound typically begins with the reductive cleavage of the azo bond (-N=N-), which results in the formation of colorless aromatic amines.[5] These aromatic amines may be further degraded into simpler, less toxic compounds, and in some cases, complete mineralization to CO2 and H2O can occur.[5]
Q5: What is the general mechanism of microbial degradation of azo dyes?
A5: The degradation is often a two-step process. The initial step is the anaerobic reductive cleavage of the azo bond by enzymes such as azoreductases, leading to decolorization. The resulting aromatic amines are then typically degraded under aerobic conditions by other enzymes like laccases and peroxidases.[5]
Troubleshooting Guides
Problem: Low or no decolorization of this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Carbon Source | The selected carbon source may not be optimal for the microbial strain. Screen a variety of carbon sources such as glucose, sucrose, fructose, lactose, and starch to identify the most effective one.[1][2] |
| Sub-optimal pH or Temperature | The pH and temperature of the culture medium can significantly affect microbial growth and enzyme activity. Optimize these parameters for your specific microbial isolate. Most bacteria effective in dye degradation prefer a pH range of 6.0-8.0 and a temperature range of 30-40°C.[6] |
| High Dye Concentration | High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2] Start with a lower dye concentration (e.g., 50-100 mg/L) and gradually increase it as the culture acclimatizes. |
| Insufficient Inoculum Size | A small inoculum may lead to a long lag phase and slow decolorization. Increase the inoculum size to ensure a sufficient initial microbial population. An inoculum of 5-10% (v/v) of an actively growing culture is a good starting point. |
| Oxygen Inhibition | The initial reductive cleavage of the azo bond is often an anaerobic process.[5] Ensure that the initial stages of your experiment are conducted under static or microaerophilic conditions to facilitate the action of azoreductases. |
Problem: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| Culture Contamination | Contamination with other microorganisms can lead to variable results. Ensure aseptic techniques are strictly followed during all stages of the experiment. Periodically check the purity of your culture using plating techniques. |
| Incomplete Mixing of Media Components | Ensure that all components of the culture medium, including the dye and carbon source, are completely dissolved and homogeneously mixed before inoculation. |
| Variability in Inoculum Preparation | The age and physiological state of the inoculum can affect its performance. Always use an inoculum from a culture in the same growth phase (e.g., mid-logarithmic phase) for all experiments. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature and agitation (if applicable) throughout the experiment. Use a calibrated incubator and shaker. |
Data Presentation
Table 1: Effect of Different Carbon Sources on the Decolorization of Reactive Red Dyes by Bacterial Isolates.
| Bacterial Isolate | Carbon Source (1%) | Decolorization Efficiency (%) | Reference |
| Isolate-1 (Gram-positive rod) | Sucrose | 92.67 | [2] |
| Glucose | 85.25 | [2] | |
| Fructose | 79.56 | [2] | |
| Lactose | 70.29 | [2] | |
| Isolate-2 (Gram-negative short rod) | Sucrose | 90.85 | [2] |
| Glucose | 85.25 | [2] | |
| Fructose | 76.25 | [2] | |
| Lactose | 80.25 | [2] | |
| Pseudomonas aeruginosa | Glucose | 50.34 | [1] |
| Lysinibacillus boronitolerans CMGS-2 | Glucose | 90.5 | [4] |
| Sucrose | 84.3 | [4] | |
| Starch | 73.4 | [4] |
Table 2: Effect of Different Nitrogen Sources on the Decolorization of this compound by Lysinibacillus boronitolerans CMGS-2.
| Nitrogen Source | Degradation Efficiency (%) | Reference |
| Yeast Extract | 97.4 | [4] |
| Beef Extract | 93.2 | [4] |
| Peptone | 88.1 | [4] |
| Potassium Nitrate | 71.5 | [4] |
| Ammonium Nitrate | 70.1 | [4] |
Experimental Protocols
Protocol 1: Isolation and Screening of this compound Degrading Bacteria
-
Sample Collection: Collect soil or water samples from sites contaminated with textile industry effluents.
-
Enrichment:
-
Prepare a nutrient broth medium supplemented with 50-100 mg/L of this compound.
-
Inoculate 10 ml of the collected sample into 90 ml of the enrichment broth.
-
Incubate at 30-37°C for 5-7 days under static conditions.
-
-
Isolation:
-
After incubation, perform serial dilutions of the enrichment culture.
-
Plate the dilutions onto nutrient agar plates containing 50-100 mg/L of this compound.
-
Incubate the plates at 30-37°C for 24-48 hours.
-
-
Screening:
-
Select colonies that show a clear zone of decolorization around them.
-
Purify the selected colonies by repeated streaking on fresh plates.
-
Screen the purified isolates for their decolorization ability in liquid nutrient broth containing this compound. Measure the decrease in absorbance at the dye's maximum wavelength (λmax) using a spectrophotometer.
-
Protocol 2: Acclimatization of Bacterial Isolates to this compound
-
Prepare a liquid culture of the selected bacterial isolate in nutrient broth.
-
Introduce a low concentration of this compound (e.g., 20 mg/L) to the culture.
-
Incubate under optimal growth conditions until decolorization is observed.
-
Serially transfer a small aliquot of the decolorized culture to fresh nutrient broth containing a slightly higher concentration of the dye.
-
Repeat this process , gradually increasing the dye concentration in each subsequent transfer. This will help the bacteria to adapt to higher concentrations of the dye.
Protocol 3: Decolorization Assay to Study the Effect of Carbon Sources
-
Prepare a basal mineral salt medium (MSM) . A typical composition per liter is: K2HPO4 (1.0 g), KH2PO4 (0.5 g), (NH4)2SO4 (1.0 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.02 g), FeCl3 (0.05 g).
-
Dispense the MSM into a series of flasks.
-
Add this compound to each flask to a final concentration of 100 mg/L.
-
Supplement each flask with a different carbon source (e.g., glucose, sucrose, fructose, starch) to a final concentration of 1% (w/v). Include a control flask with no additional carbon source.
-
Inoculate each flask with a 5% (v/v) of an overnight grown culture of the acclimatized bacterial isolate.
-
Incubate the flasks at the optimal temperature and pH for the isolate under static or shaking conditions.
-
Withdraw samples at regular time intervals (e.g., every 12 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Mandatory Visualizations
Caption: Experimental workflow for studying the impact of carbon sources.
Caption: Generalized signaling pathways in microbial dye degradation.
References
Optimizing dye concentration for kinetic studies of Reactive Red 11.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dye concentration for kinetic studies involving Reactive Red 11.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for kinetic studies with this compound?
A1: The initial concentration of this compound can vary significantly depending on the degradation method being studied (e.g., biosorption, photocatalysis, chemical oxidation). Based on published studies, a common starting range is between 10 mg/L and 200 mg/L.[1][2][3] For photocatalytic degradation, concentrations as low as 10 mg/L have been found to be optimal, while biosorption and degradation studies have used concentrations up to 400-500 mg/L.[2][4] It is always recommended to perform preliminary range-finding experiments to determine the ideal concentration for your specific system.
Q2: How does the initial dye concentration affect the reaction kinetics?
A2: The initial dye concentration is a critical parameter that can influence the observed reaction rate and even the reaction order. In many degradation processes, the reaction rate increases with dye concentration up to a certain point. However, at very high concentrations, the rate may decrease or become independent of the concentration. This can be due to factors like the saturation of catalyst active sites or the "inner filter effect" in photocatalysis, where excess dye molecules prevent light from reaching the catalyst surface.[5] In some cases, an increase in concentration can cause a shift from pseudo-first-order to pseudo-second-order kinetics.[5]
Q3: What are the signs of a suboptimal dye concentration in my experiment?
A3: There are several indicators that your dye concentration may not be optimal:
-
Absorbance readings are outside the linear range of the spectrophotometer: If initial absorbance is too high (> 2.0-2.5), it can lead to inaccurate measurements due to stray light effects.[6]
-
Reaction proceeds too quickly or too slowly: If the reaction completes almost instantaneously, it is difficult to collect sufficient data points for accurate kinetic analysis. Conversely, an extremely slow reaction can be impractical for study.
-
Poor reproducibility: If small variations in concentration lead to large differences in reaction rates, your experiment may be operating in a highly sensitive concentration range.
-
Non-linear kinetic plots: If you expect pseudo-first-order kinetics, but a plot of ln(Absorbance) versus time is not linear, it could be due to an inappropriate initial concentration.[7]
Q4: How do I determine the maximum absorbance wavelength (λmax) for this compound?
A4: To determine the λmax, prepare a dilute solution of this compound in the same solvent or buffer used for your kinetic study. Scan the absorbance of the solution across the visible spectrum (typically 400-700 nm) using a spectrophotometer. The wavelength at which the highest absorbance is recorded is the λmax. For similar reactive red dyes, the λmax is typically in the range of 540-555 nm.[1][8][9]
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| My initial absorbance reading is too high (e.g., > 2.5). | The dye concentration is too high for the spectrophotometer's linear range. | Dilute your sample. Prepare a lower concentration stock solution or dilute the final reaction mixture before measurement (ensure you account for the dilution factor in your calculations). |
| My absorbance readings are very low and noisy. | The dye concentration is too low, resulting in a poor signal-to-noise ratio. | Increase the initial dye concentration. Ensure your spectrophotometer is properly warmed up and calibrated. Check the cleanliness and condition of your cuvettes.[10] |
| The reaction finishes too fast to collect reliable data. | The initial dye concentration is too high, or the concentration of the degrading agent (e.g., catalyst, oxidant) is too high. | Decrease the initial concentration of the dye or the degrading agent. Consider lowering the temperature to slow the reaction rate. |
| The reaction is extremely slow. | The initial dye concentration is too low, or experimental conditions (e.g., pH, temperature, catalyst dose) are not optimal. | Increase the dye concentration (if not limited by other factors). Optimize other parameters like pH, temperature, or catalyst/oxidant concentration.[1] |
| My pseudo-first-order kinetic plot (ln(A) vs. time) is not a straight line. | The reaction may not be first-order with respect to the dye. This can happen at high concentrations.[5][7] The system may be more complex, involving multiple steps or side reactions. | 1. Lower the initial dye concentration. 2. Test other kinetic models by plotting 1/A vs. time (for second-order) to see if a better fit is achieved.[7] 3. Verify that other reactants are in sufficient excess to ensure pseudo-order conditions. |
| My results are not reproducible. | Inconsistent sample preparation (pipetting errors, contamination).[10] Fluctuations in experimental conditions (temperature, light source intensity).[11] Cuvette errors (scratches, improper placement, using the wrong type of cuvette).[10] | Use calibrated pipettes and consistent techniques. Tightly control temperature and other environmental factors. Always use clean, scratch-free cuvettes and place them in the holder in the same orientation for every measurement. |
Summary of Experimental Conditions for Reactive Dye Studies
| Dye Type | Degradation Method | Initial Dye Conc. (mg/L) | pH | Wavelength (nm) | Reference |
| This compound | Biosorption | 50 - 150 | 1 - 6 | 555 | [1] |
| Reactive Red | Photocatalysis | 10 | 5.85 | - | [2][3] |
| Reactive Red 120 | Photo-Fenton | 100 | ~3 | - | |
| This compound | Bacterial Decolorization | 200 - 400 | 9 | - | |
| Reactive Red 2 | Adsorption | 100 - 500 | 3 - 11 | - | [4] |
| Reactive Red 2 | Adsorption | 20 | 7 | 540 | [9] |
Experimental Protocols
Protocol 1: Determination of λmax and Preparation of Calibration Curve
-
Prepare Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in deionized water (or your experimental buffer) to make a concentrated stock solution (e.g., 500 mg/L).
-
Prepare Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 mg/L).
-
Determine λmax: Use a mid-range concentration (e.g., 10 mg/L) and scan its absorbance from 400 nm to 700 nm. The wavelength with the highest peak is the λmax.
-
Generate Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of your diluted working solutions and the blank (deionized water/buffer).
-
Plot Data: Plot Absorbance versus Concentration (mg/L). Perform a linear regression. An R² value > 0.99 indicates a good linear fit. The slope of this line is the extinction coefficient according to Beer-Lambert's Law, which can be used to determine unknown concentrations.[8]
Protocol 2: General Procedure for a Kinetic Run (e.g., Photocatalysis)
-
Reactor Setup: Add a known volume of your this compound solution of the desired initial concentration to the reaction vessel.
-
Add Degrading Agent: Add the catalyst (e.g., TiO₂) or oxidant (e.g., H₂O₂) to the solution. If studying adsorption, this step may be preceded by a period of stirring in the dark to establish adsorption-desorption equilibrium.[12]
-
Initiate Reaction (t=0): Start the reaction by turning on the light source (for photocatalysis) or adding the final reagent. Immediately withdraw the first sample (t=0).
-
Sample Collection: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 5, 10, or 15 minutes).
-
Stop Reaction/Prepare Sample: Immediately quench the reaction in the aliquot if necessary. This can be done by filtering out the catalyst (e.g., with a syringe filter) or by other appropriate means.
-
Measure Absorbance: Measure the absorbance of each aliquot at the predetermined λmax using a spectrophotometer.
-
Data Analysis:
-
Convert absorbance values to concentration if needed using the calibration curve.
-
To test for pseudo-first-order kinetics, plot the natural logarithm of absorbance (ln(At)) versus time (t).
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line is the apparent rate constant (k_app).[7]
-
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound.
Caption: Troubleshooting logic for common issues in dye kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. The ChemCollective: Experiment 11 - Qualitative and Quantitative Analysis of Food Dyes [chemcollective.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. biocompare.com [biocompare.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the performance of Reactive Red 11 with Coomassie Brilliant Blue for protein staining.
For researchers, scientists, and drug development professionals, the visualization and quantification of proteins following gel electrophoresis are cornerstones of molecular analysis. The choice of staining dye is a critical decision that impacts sensitivity, accuracy, and downstream applications. Coomassie Brilliant Blue has long been the reigning champion in laboratories worldwide, a reliable workhorse for routine protein detection. This guide provides an in-depth comparison of the well-established Coomassie Brilliant Blue with a lesser-known contender, Reactive Red 11, evaluating their performance based on available scientific data.
While Coomassie Brilliant Blue's properties are extensively documented, this compound, a member of the reactive dye family primarily used in the textile industry, has limited published data regarding its application in post-electrophoresis protein staining. This comparison, therefore, juxtaposes a well-characterized standard with an alternative that, while capable of binding to proteins, lacks the established protocols and performance metrics for this specific scientific application.
Performance Metrics at a Glance
A direct quantitative comparison is challenging due to the sparse data for this compound in protein gel staining. The following table summarizes the well-documented performance of Coomassie Brilliant Blue variants and highlights the data gap for this compound.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie Brilliant Blue G-250 | This compound |
| Limit of Detection | ~100 ng | ~10 - 30 ng[1] | No data available |
| Linear Dynamic Range | Good | Good | No data available |
| Staining Time | Hours to overnight | Minutes to hours | No data available |
| Mass Spectrometry Compatibility | Yes | Yes | Likely, but not documented |
| Primary Application | Protein gel staining | Protein gel staining, Bradford assay | Textile dyeing, Affinity chromatography |
The Gold Standard: Coomassie Brilliant Blue
Coomassie Brilliant Blue is a triphenylmethane dye that binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acids (such as arginine, lysine, and histidine) and hydrophobic interactions. It exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint).
The classical method using Coomassie Brilliant Blue R-250 is a simple and cost-effective procedure. However, it requires a destaining step to visualize the protein bands against a clear background, which can be time-consuming. Colloidal Coomassie G-250 methods offer a significant improvement, with reduced background staining, often eliminating the need for a lengthy destaining process and providing higher sensitivity.
The Challenger: this compound
This compound belongs to a class of dyes that form covalent bonds with their substrate, which in the context of textiles are hydroxyl or amino groups on fibers. In biochemistry, related reactive dyes like Procion Red HE-3B have been used in affinity chromatography to purify proteins, demonstrating their ability to bind to them. There is also evidence of Remazol dyes (a related class) being used to pre-stain protein markers for SDS-PAGE.[2][3] This indicates that this compound can bind to proteins.
However, there is a significant lack of published, peer-reviewed data detailing a standardized protocol and performance metrics for the use of this compound as a post-electrophoresis protein stain. Without this information, its sensitivity, linearity, and compatibility with downstream applications like mass spectrometry remain uncharacterized for this specific purpose.
Experimental Protocols
General Protein Staining Workflow
The fundamental steps for post-electrophoresis protein staining are outlined below. Specific protocols for each dye will have variations in incubation times and solution compositions.
Coomassie Brilliant Blue R-250 Staining Protocol
This is the traditional method, known for its simplicity and low cost.
Solutions Required:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid
-
Destaining Solution: 40% Methanol, 10% Acetic Acid
-
Storage Solution: 7% Acetic Acid
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour. This can be extended overnight.
-
Staining: Replace the Fixing Solution with the Staining Solution and incubate for 2-4 hours with gentle agitation.
-
Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: Once destained, the gel can be stored in the Storage Solution.
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
This method is faster and generally more sensitive, with less background staining.
Solutions Required:
-
Staining Solution: Typically a commercially available pre-mixed colloidal Coomassie G-250 solution. Alternatively, a solution containing 0.1% Coomassie G-250, 2% phosphoric acid, and 10% ammonium sulfate in 20% methanol.
-
Washing Solution: Deionized water.
Procedure:
-
Washing (Optional but Recommended): Briefly wash the gel with deionized water after electrophoresis to remove residual SDS.
-
Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution. Staining is typically carried out for 1-3 hours with gentle agitation. Some rapid protocols can be completed in as little as 15-60 minutes.
-
Washing/Destaining: Unlike the R-250 method, extensive destaining is usually not required. A few brief washes with deionized water are often sufficient to visualize the bands.
-
Storage: The destained gel can be stored in distilled water.
Conclusion
For researchers requiring a reliable, well-documented, and sensitive method for post-electrophoresis protein visualization, Coomassie Brilliant Blue remains the undisputed choice . Its various formulations, particularly the rapid colloidal G-250 stains, offer a balance of speed, sensitivity, and compatibility with downstream applications like mass spectrometry.
In contrast, This compound does not have an established role in post-electrophoresis protein gel staining . While it and related dyes are known to bind to proteins, the lack of standardized protocols and performance data makes it an unsuitable alternative to Coomassie Brilliant Blue for routine laboratory use at this time. Further research would be required to validate its efficacy and performance for this application. Until such data is available, laboratories are advised to continue using well-established and validated methods like Coomassie Brilliant Blue staining for their protein analysis needs.
References
A Comparative Guide to the Validation of a Novel Analytical Method Utilizing Reactive Red 11
This guide provides a comprehensive comparison of a new analytical method employing Reactive Red 11 against established analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed protocols. The validation of an analytical method is crucial to ensure that the results are reliable and fit for their intended purpose.[1][2]
Introduction to Analytical Method Validation
The validation of an analytical method is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] It is a critical component for ensuring the quality and reliability of analytical data. Key parameters for validation are established by international guidelines such as those from the International Conference on Harmonisation (ICH).[3][4][5] These parameters include accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, range, and robustness.[3][5][6]
This compound is a reactive azo dye.[1][7] While often used in the textile industry, its chromophoric properties can be leveraged for analytical applications, particularly in spectrophotometric analysis. This guide explores the validation of a spectrophotometric method using this compound for quantification and compares it with a widely used alternative, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the desired performance characteristics. Below is a comparison of a spectrophotometric method using this compound and an HPLC-DAD method.
| Validation Parameter | Spectrophotometric Method using this compound | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Selectivity/Specificity | Moderate; susceptible to interference from other compounds that absorb at a similar wavelength.[8] | High; separates the analyte from other components in the sample matrix before detection. |
| Linearity | Good over a defined concentration range.[2][5] | Excellent over a wide concentration range. |
| Range | Typically narrow, defined by the linear portion of the calibration curve.[5] | Wide, allowing for the quantification of both high and low concentrations of the analyte. |
| Accuracy | Good; can be affected by matrix effects. | Very good to excellent; less prone to matrix effects due to separation. |
| Precision | Good; repeatability and intermediate precision can be high.[6] | Excellent; highly reproducible results. |
| Limit of Detection (LOD) | Moderate; dependent on the molar absorptivity of the dye-analyte complex. | Low; capable of detecting trace amounts of the analyte. |
| Limit of Quantitation (LOQ) | Moderate; the lowest concentration that can be reliably quantified.[4][5] | Low; allows for the accurate quantification of very low concentrations. |
| Robustness | Moderate; can be sensitive to small changes in pH, temperature, and reagent concentration.[5][6] | High; generally less affected by minor variations in experimental conditions. |
| Cost & Complexity | Low cost, simple instrumentation, and rapid analysis. | Higher initial instrument cost, more complex operation, and longer analysis time per sample. |
Experimental Protocols
Detailed methodologies for the spectrophotometric analysis using this compound and the comparative HPLC-DAD method are provided below.
Protocol 1: Spectrophotometric Determination using this compound
This protocol outlines the procedure for quantifying an analyte using a spectrophotometric method with this compound. The principle involves the formation of a colored complex between the analyte and the dye, where the absorbance of the complex is proportional to the analyte concentration.
1. Materials and Reagents:
-
This compound
-
Analyte of interest
-
Appropriate buffer solution
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and cuvettes[9]
2. Preparation of Solutions:
-
Stock Solution of this compound (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound and dissolve it in 100 mL of the appropriate buffer in a volumetric flask.[8]
-
Stock Solution of Analyte (e.g., 1000 mg/L): Prepare a stock solution of the analyte at a known concentration.
-
Standard Solutions: Prepare a series of standard solutions by diluting the analyte stock solution to achieve a range of concentrations.[9] For each standard, add a fixed amount of the this compound stock solution and dilute to the final volume with the buffer.
3. Instrumental Analysis:
-
Turn on the spectrophotometer and allow it to warm up.[8]
-
Determine the wavelength of maximum absorbance (λmax) of the analyte-dye complex by scanning a standard solution across the visible spectrum.[10]
-
Use the buffer solution containing this compound as the blank to zero the instrument.[9]
-
Measure the absorbance of each standard solution and the unknown sample(s).
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.[9]
-
Determine the concentration of the analyte in the unknown sample by interpolating its absorbance on the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol describes a general procedure for the quantification of an analyte using HPLC-DAD, a common alternative method.
1. Materials and Reagents:
-
Analyte of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (if required for the mobile phase)
-
Volumetric flasks and pipettes
-
HPLC system with a DAD detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents and buffers. Degas the mobile phase before use.
-
Stock Solution of Analyte (e.g., 1000 mg/L): Prepare a stock solution of the analyte in a suitable solvent.
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the sample.
3. Instrumental Analysis:
-
Turn on the HPLC system and allow it to equilibrate with the mobile phase until a stable baseline is achieved.
-
Set the DAD detector to monitor the wavelength of maximum absorbance of the analyte.
-
Inject a fixed volume of each standard solution and the unknown sample(s) into the HPLC system.
-
Record the chromatograms and the peak areas of the analyte.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the unknown sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the workflows for analytical method validation and the experimental procedures described.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Experimental workflow for HPLC-DAD analysis.
References
- 1. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Reactive Red 11 and Other Reactive Dyes for Textile Research
A comprehensive guide for researchers and scientists on the performance, application, and chemical characteristics of key red reactive dyes used in the coloration of cellulosic fibers.
In the realm of textile research, the selection of an appropriate dye is paramount to achieving desired coloration outcomes and ensuring the end-product's durability. This guide provides an in-depth comparison of C.I. Reactive Red 11, a monochlorotriazine (MCT) dye, with other significant red reactive dyes, including bifunctional and vinyl sulfone (VS) types. This comparison is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of dye performance for their work.
Performance Comparison of Red Reactive Dyes
The efficacy of a reactive dye is primarily determined by its fixation efficiency, which is the percentage of dye that covalently bonds with the fiber, and its colorfastness properties—resistance to various environmental factors such as washing, rubbing, and light.
| Dye | C.I. Name | Reactive Group(s) | Fixation Efficiency (%) | Wash Fastness (Staining) | Rubbing Fastness (Wet) | Light Fastness |
| This compound | This compound | Monochlorotriazine (MCT) | ~70-80 | 4 | 3-4 | 4 |
| Alternative 1 | Reactive Red 195 | Monochlorotriazine (MCT) & Vinyl Sulfone (VS) | >90 | 4-5 | 4 | 3-4 |
| Alternative 2 | Reactive Red 2 | Dichlorotriazine | High | 4-5 | 3-4 | - |
| Alternative 3 | Novacron Brilliant Red FN-3GL | Bifunctional | High | 4-5 | - | - |
Note: The data presented is a synthesis of findings from multiple studies and manufacturer technical data. Absolute values can vary based on the specific dyeing parameters, substrate, and testing methodology.
This compound , as a monochlorotriazine (MCT) dye, exhibits moderate to good performance characteristics. Its fixation efficiency typically ranges from 70-80% under optimal conditions. It generally demonstrates good wash fastness and moderate to good rubbing fastness. Its lightfastness is rated as fair to good.
Bifunctional reactive dyes , such as Reactive Red 195 , which contains both a monochlorotriazine (MCT) and a vinyl sulfone (VS) reactive group, generally exhibit higher fixation efficiencies, often exceeding 90%. This dual-reactive nature allows for a more robust covalent bonding with the cellulosic fiber across a wider range of application temperatures. Consequently, they often show excellent wash fastness.[1][2] The wet rubbing fastness of Reactive Red 195 is generally good, although its lightfastness can be moderate and may not be suitable for applications requiring high resistance to fading.[2]
Dichlorotriazine dyes , like Reactive Red 2 , are known for their high reactivity, allowing for dyeing at lower temperatures. This high reactivity can lead to high fixation rates and excellent wash fastness.[3]
Novacron Brilliant Red FN-3GL , another bifunctional reactive dye, is also characterized by high fixation and excellent wash fastness properties.[4]
Chemical Reaction Mechanisms and Experimental Workflow
The fundamental principle of reactive dyeing involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of cellulosic fibers, such as cotton. This chemical reaction ensures the high wash fastness characteristic of this dye class. The reaction is typically carried out under alkaline conditions, which facilitate the ionization of the cellulose's hydroxyl groups, making them more nucleophilic and reactive towards the dye.
However, a competing reaction, hydrolysis, can occur where the reactive dye reacts with water molecules in the dyebath. This hydrolyzed dye is no longer capable of fixing to the fiber and must be washed off, which can lead to lower fixation efficiency and increased effluent load. The propensity for hydrolysis varies among different reactive groups.
A typical experimental workflow for evaluating and comparing the performance of reactive dyes in a research setting is outlined below. This process involves dyeing, washing off the unfixed dye, and then subjecting the dyed fabric to a series of standardized fastness tests.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methods are crucial. The following are summaries of the key experimental protocols for assessing the performance of reactive dyes.
Dyeing Protocol (Exhaust Method for Cotton)
-
Preparation of Dyebath : Prepare a dyebath with the required amount of reactive dye, water, and a wetting agent. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically maintained at 1:10 or 1:20.
-
Dyeing : Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Gradually raise the temperature to the recommended dyeing temperature for the specific reactive dye class (e.g., 40-60°C for cold brand dyes, 80-95°C for hot brand dyes).
-
Exhaustion : Add a neutral electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), in portions to promote the exhaustion of the dye onto the fiber. Continue dyeing for 30-60 minutes.
-
Fixation : Add an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to the dyebath to raise the pH and initiate the fixation reaction between the dye and the fiber. Continue the dyeing process for another 30-60 minutes.
-
Rinsing : After dyeing, rinse the fabric thoroughly with cold water to remove residual salt and alkali.
Wash Fastness Test (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation : A dyed fabric specimen is stitched together with a multifibre adjacent fabric (containing strips of different common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Washing Procedure : The composite specimen is placed in a stainless-steel container with a specified volume of soap solution (and sodium perborate for certain test conditions) and a set number of stainless-steel balls to provide mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.
-
Rinsing and Drying : After the washing cycle, the specimen is rinsed thoroughly with water and dried.
-
Assessment : The change in color of the dyed specimen and the degree of staining on each of the fiber strips of the multifibre fabric are assessed using the respective grey scales under standardized lighting conditions.
Rubbing Fastness Test (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation : A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Rubbing Procedure : A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with a specified amount of water. The rubbing finger is then moved back and forth across the specimen a specified number of times with a defined pressure.
-
Assessment : The degree of staining on the white rubbing cloth is assessed using the grey scale for staining.
Light Fastness Test (ISO 105-B02)
This method is used to determine the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.
-
Specimen Preparation : A specimen of the dyed fabric is mounted in a sample holder.
-
Exposure : The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known lightfastness ratings (1 to 8, with 8 being the most resistant).
-
Assessment : The fading of the specimen is compared with the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading as the test specimen.
Logical Framework for Dye Selection
The choice of a reactive dye for a specific research application depends on a variety of factors, including the desired shade, required fastness properties, application method, and cost-effectiveness. The following diagram illustrates a decision-making process for selecting a suitable red reactive dye.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis of Bifunctional Reactive Dyes and Its Dyeability -Textile Science and Engineering | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
Reactive Red 11 in Biological Samples: A Comparative Guide to Cross-Reactivity and Specificity
For researchers, scientists, and drug development professionals, understanding the behavior of chemical probes is paramount to generating reliable and reproducible experimental data. Reactive Red 11, a dichlorotriazine azo dye, has been utilized in various biological assays, primarily due to its ability to interact with nucleotide-binding sites in proteins. However, its utility is intrinsically linked to its specificity and potential for cross-reactivity with off-target molecules. This guide provides a comparative analysis of this compound, examining its performance against other commonly used alternatives and presenting supporting experimental data and protocols to aid in experimental design and interpretation.
Comparative Analysis of Inhibitory Activity
Triazine dyes, including this compound and its analogs like Cibacron Blue 3G-A and Procion Red HE-3B, are known to interact with a variety of enzymes, particularly those with nucleotide cofactor binding sites such as kinases and dehydrogenases. Their inhibitory action stems from the structural mimicry of the adenine part of nucleotide cofactors by the dye's terminal ring system. The specificity and potency of this inhibition, however, can vary significantly between different dyes and target enzymes.
While specific IC50 and K_i_ values for this compound are not extensively documented in publicly available literature, data for structurally similar and commonly used alternatives provide a valuable benchmark for comparison.
| Dye/Inhibitor | Target Enzyme | Inhibition Constant (K_i_) | IC50 | Notes |
| Procion Red HE-3B | Alkaline Phosphatase | 0.03 mM | - | Non-competitive inhibition. |
| Cibacron Blue F3G-A | Alkaline Phosphatase | 0.03 mM | - | Non-competitive inhibition. |
| Cibacron Blue F3G-A | 5,10-methylenetetrahydrofolate reductase | 0.9 - 1.2 µM | - | Competitive inhibition with respect to 5-methyltetrahydrofolate and NADPH. |
| Procion Red HE-3B | 5,10-methylenetetrahydrofolate reductase | Similar to Cibacron Blue F3G-A | - | Interacted in an essentially similar manner to Cibacron Blue F3G-A. |
| Cibacron Blue 3GA (ortho isomer) | P2X1-receptors | - | 9.1 µM | |
| Reactive Blue 2 (meta isomer) | P2X1-receptors | - | 19.7 µM | |
| Reactive Blue 2 (para isomer) | P2X1-receptors | - | 35.5 µM | |
| Cibacron Blue 3GA (ortho isomer) | P2Y1-like-receptors | - | 17.4 µM | |
| Reactive Blue 2 (meta isomer) | P2Y1-like-receptors | - | 12.0 µM | |
| Reactive Blue 2 (para isomer) | P2Y1-like-receptors | - | 2.6 µM |
Note: The table summarizes available quantitative data for compounds structurally related to this compound. The lack of direct comparative data for this compound highlights the necessity for researchers to perform their own characterizations for their specific enzyme of interest.
Experimental Protocols
To facilitate the characterization of this compound and its alternatives, detailed protocols for enzyme inhibition assays are provided below. These protocols can be adapted for various enzyme systems, such as kinases and dehydrogenases.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure to determine the inhibitory effect of this compound on a target enzyme by monitoring the change in absorbance of a substrate or product.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound (and other dyes for comparison) stock solution (e.g., 10 mM in DMSO or aqueous buffer)
-
Assay buffer (optimized for the target enzyme's activity)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay.
-
Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the K_m_ value).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution (or alternative inhibitor/vehicle control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate reader. Record data at regular intervals for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory potential of this compound against a specific protein kinase.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound stock solution
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or phospho-specific antibody for western blotting)
-
96-well plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and the diluted this compound (or vehicle control).
-
Pre-incubate for 10-15 minutes at the optimal temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the K_m_ for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.
-
-
Detection:
-
Stop the reaction and detect the kinase activity using the chosen method.
-
Luminescence-based (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Antibody-based: Stop the reaction with an appropriate buffer (e.g., SDS-PAGE loading buffer) and analyze the phosphorylation of the substrate by western blotting using a phospho-specific antibody.
-
-
-
Data Analysis:
-
Quantify the signal from each well.
-
Calculate the percent inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting percent inhibition versus log[inhibitor].
-
Visualization of Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of experimental design and the potential biological impact of triazine dyes, the following diagrams are provided.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Potential interference of triazine dyes with the MAPK signaling pathway.
Caption: Potential modulation of the Protein Kinase C (PKC) signaling pathway by triazine dyes.
Conclusion and Recommendations
This compound and other triazine dyes can serve as useful, albeit potentially non-specific, inhibitors for studying nucleotide-binding proteins. The available data on related compounds like Cibacron Blue 3G-A and Procion Red HE-3B suggest that inhibitory potency and mechanism can be highly dependent on both the dye's specific structure and the target enzyme.
Given the limited specific data for this compound, it is crucial for researchers to:
-
Empirically determine the IC50 and/or K_i_ of this compound for their specific enzyme of interest using the provided protocols.
-
Perform counter-screening against other related enzymes to assess the specificity and potential for off-target effects.
-
Use the lowest effective concentration to minimize non-specific interactions.
-
Consider using more specific inhibitors if available for the target enzyme, especially for in-cell or in-vivo studies where cross-reactivity can lead to confounding results.
A Comparative Analysis of Bacterial Efficacy in the Degradation of Reactive Red 11
The textile industry is a significant contributor to water pollution through the discharge of dye-laden effluents. Azo dyes, such as Reactive Red 11, are particularly problematic due to their complex aromatic structures, which make them resistant to conventional wastewater treatment methods. Bioremediation using microorganisms, especially bacteria, has emerged as a promising, eco-friendly, and cost-effective alternative for the degradation and detoxification of these dyes. This guide provides a comparative overview of various bacterial strains that have been investigated for their ability to degrade this compound, supported by experimental data and detailed protocols.
Comparative Performance of Bacterial Strains
Several bacterial species have demonstrated notable efficiency in decolorizing and degrading this compound and other structurally similar reactive dyes. The performance of these strains varies based on factors such as their enzymatic machinery and the optimization of physicochemical parameters. The following table summarizes the quantitative data on the degradation of this compound and other reactive dyes by different bacterial strains.
| Bacterial Strain | Dye (Concentration) | Decolorization Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |
| Lysinibacillus boronitolerans CMGS-2 | This compound (400 mg/L) | 96.8% | 9 | 45 | 12 hours | |
| Enterococcus casseliflavus CMGS-1 | This compound (400 mg/L) | 96.56% | 9 | 40 | 16 hours | |
| Pseudomonas aeruginosa NGKCTS | Reactive Red BS (300 ppm) | >91% | 5.0 - 10.5 | 30 - 40 | 5.5 hours | [1][2] |
| Unidentified Isolate-1 (Gram-positive) | Reactive Red (250 mg/L) | 93.59% | 5.5 | 36 | 60 hours | [3] |
| Unidentified Isolate-2 (Gram-negative) | Reactive Red (250 mg/L) | 91.55% | 6.0 | 36 | 60 hours | [3] |
| Enterococcus faecalis YZ66 | Reactive Red 195 (50 mg/L) | 99.5% | 5.0 | 40 | 1.5 hours | [4] |
| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 (50 mg/L) | 90% | 7.0 | 30 | Not specified | [5] |
| Enterobacter sp. and gamma proteobacterium | This compound | High decolorization | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocols
The methodologies employed in studying the bacterial degradation of this compound generally follow a standardized workflow, from the isolation of potent bacterial strains to the analysis of degradation products.
1. Isolation and Screening of Dye-Degrading Bacteria:
-
Sample Collection: Soil and water samples are collected from areas contaminated with textile industry effluents.[3][7]
-
Enrichment and Isolation: The collected samples are enriched in a nutrient broth or mineral salt medium containing this compound.[8] This selective pressure encourages the growth of bacteria capable of utilizing the dye. The enriched culture is then plated on nutrient agar containing the dye to isolate individual colonies that exhibit a clear zone of decolorization.[8]
-
Identification of Potent Strains: The most efficient dye-degrading isolates are identified through morphological, biochemical, and 16S rRNA gene sequencing analysis.
2. Decolorization Assay:
-
Inoculum Preparation: A fresh culture of the selected bacterial strain is grown in a suitable broth medium and then inoculated into the experimental flasks.
-
Experimental Setup: The decolorization experiments are typically conducted in Erlenmeyer flasks containing a mineral salt medium or nutrient broth supplemented with this compound at a specific concentration.
-
Incubation: The flasks are incubated under optimized conditions of pH, temperature, and aeration (static or shaking).
-
Measurement of Decolorization: At regular intervals, aliquots of the culture medium are withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λmax) of this compound (around 540 nm) using a UV-Vis spectrophotometer.[9] The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
3. Optimization of Degradation Parameters:
To enhance the degradation efficiency, various physicochemical parameters are optimized, including:
-
Temperature: Evaluating different incubation temperatures (e.g., 28°C to 45°C).
-
Dye Concentration: Assessing the effect of varying initial dye concentrations (e.g., 50 to 500 mg/L).[3]
-
Carbon and Nitrogen Sources: Supplementing the medium with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources.
-
Aeration: Comparing static (anoxic/anaerobic) and shaking (aerobic) conditions.
4. Analysis of Degradation Products:
To confirm the biodegradation of the dye molecule rather than just adsorption, various analytical techniques are employed:
-
UV-Vis Spectroscopy: Scanning the supernatant across a range of wavelengths to observe changes in the spectral profile.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifying changes in the functional groups of the dye molecule before and after degradation.
-
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): Separating and identifying the intermediate and final degradation products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Elucidating the chemical structure of the breakdown products.[4][6]
Visualizing the Process: Workflows and Pathways
The following diagrams illustrate the typical experimental workflow for studying bacterial degradation of this compound and a proposed pathway for its breakdown.
Caption: Experimental workflow for isolation and characterization of dye-degrading bacteria.
The degradation of azo dyes like this compound by bacteria typically initiates with the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial step is often carried out by azoreductase enzymes and results in the formation of colorless, and potentially carcinogenic, aromatic amines.[6] These intermediate products are then further broken down into simpler, non-toxic compounds through a series of oxidative reactions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of C.I. Reactive Red 195 by Enterococcus faecalis strain YZ66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Reactive Red 11-Based Protocol for Total Protein Staining on Membranes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Reactive Red 11-based protocol for the reversible staining of total protein on western blot membranes against established alternative methods. The performance of this protocol is evaluated in the context of an inter-laboratory validation framework, with supporting experimental data and detailed methodologies.
Introduction
Accurate assessment of protein transfer to a membrane is a critical quality control step in western blotting. Total protein staining provides a reliable method for verifying transfer efficiency and can be used as a loading control for normalization.[1][2] While Ponceau S is a widely used reversible stain for this purpose, the exploration of alternative dyes that may offer improved sensitivity, linearity, or other advantageous properties is ongoing.[3][4] This guide introduces a hypothetical this compound-based protocol and compares its performance characteristics with Ponceau S and other common staining methods.
Comparative Performance of Total Protein Staining Protocols
The selection of a total protein staining method depends on several factors, including the required sensitivity, linearity, and compatibility with downstream applications such as immunodetection. The following table summarizes the key performance indicators of the this compound-based protocol and its alternatives.
| Feature | This compound Protocol (Hypothetical) | Ponceau S | Coomassie Brilliant Blue | Fluorescent Stains |
| Binding Principle | Covalent and electrostatic interactions with amino groups | Binds to positive amino groups and non-polar regions | Binds to basic and aromatic amino acids | Covalent labeling of proteins |
| Reversibility | Yes (with specific destaining buffer) | Yes (with water or buffer washes)[5] | Generally irreversible on membranes | Yes |
| Sensitivity | Moderate (estimated ~150 ng) | Lower (~200-250 ng)[5] | High (~8-25 ng)[6] | Very High (<1 ng)[6] |
| Linear Dynamic Range | Good | Moderate[6] | Good[1] | Wide (up to 4 orders of magnitude)[6] |
| Staining Time | 10-15 minutes | 5-10 minutes[5] | 30 minutes to overnight[6] | ~3.5 hours[6] |
| Compatibility with Mass Spectrometry | Yes | Yes[6] | Yes[6] | Yes[6] |
| Ease of Use | Simple | Very Simple[6] | Simple | Simple |
| Cost | Low | Low | Low | High[6] |
Experimental Protocols
Detailed methodologies for the this compound-based protocol and the comparative Ponceau S staining are provided below.
This compound Total Protein Staining Protocol (Hypothetical)
This protocol is designed for the reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.
Materials:
-
This compound Staining Solution (0.1% w/v this compound in 5% acetic acid)
-
This compound Destaining Solution (0.1 M Tris-HCl, pH 8.0)
-
Membrane with transferred proteins (PVDF or nitrocellulose)
-
Deionized water
Procedure:
-
Following protein transfer, briefly wash the membrane in deionized water for approximately 1 minute.
-
Immerse the membrane completely in the this compound Staining Solution.
-
Incubate at room temperature with gentle agitation for 10 to 15 minutes.
-
Rinse the membrane with deionized water until the background is clear and distinct red protein bands are visible.
-
Image the membrane to document the transfer efficiency.
-
To destain, immerse the membrane in the this compound Destaining Solution and agitate gently until the stain is removed.
-
Proceed with blocking and immunodetection.
Ponceau S Total Protein Staining Protocol
This is a standard protocol for the rapid and reversible staining of proteins on membranes.[3][5]
Materials:
-
Ponceau S Staining Solution (0.1% w/v Ponceau S in 5% acetic acid)
-
Destaining Solution: Deionized water or Tris-buffered saline with Tween 20 (TBS-T)
-
Membrane with transferred proteins (PVDF or nitrocellulose)
Procedure:
-
After protein transfer, briefly wash the membrane in deionized water for about 1 minute.[5]
-
Completely immerse the membrane in the Ponceau S staining solution.[5]
-
Incubate at room temperature with gentle agitation for 5 to 10 minutes.[5]
-
Rinse the membrane with deionized water until the background clears and pink or red protein bands are distinct.[5]
-
Image the membrane to document transfer efficiency.[5]
-
The blocking step of the western blot procedure will typically remove any residual stain.[3]
Visualizations
Inter-Laboratory Validation Workflow
The following diagram outlines the workflow for an inter-laboratory validation of the this compound-based total protein staining protocol.
Caption: Workflow for inter-laboratory validation of the this compound protocol.
Signaling Pathway of Reversible Protein Staining
The diagram below illustrates the general principle of reversible protein staining on a membrane, which is applicable to both this compound and Ponceau S.
Caption: General mechanism of reversible protein staining and destaining on a membrane.
References
Sensitivity and detection limits of Reactive Red 11 compared to SYPRO Ruby.
A Comparative Guide to Protein Stains: SYPRO™ Ruby vs. Reactive Red 11
For researchers, scientists, and drug development professionals, selecting the optimal protein stain is a critical step in achieving accurate and reliable experimental results. This guide provides a detailed comparison of two protein stains, SYPRO™ Ruby and this compound, focusing on their sensitivity, detection limits, and experimental protocols.
Quantitative Data Summary
The following table summarizes the key performance metrics for SYPRO™ Ruby. Due to the absence of data for this compound in protein staining applications, its performance characteristics are not included.
| Feature | SYPRO™ Ruby Protein Gel Stain |
| Detection Limit | 0.25 to 1 ng of protein[1] |
| Linear Dynamic Range | Over three orders of magnitude[1][2] |
| Stain Type | Fluorescent |
| Excitation Maxima | ~280 nm and ~450 nm[3] |
| Emission Maximum | ~610 nm[3] |
| Compatibility | Mass spectrometry, Edman-based sequencing[3] |
Experimental Protocols
Detailed methodologies for protein staining are crucial for reproducibility. Below are the established protocols for SYPRO™ Ruby.
SYPRO™ Ruby Protein Gel Stain: Experimental Protocols
SYPRO™ Ruby offers two primary staining protocols: a basic overnight protocol for maximum sensitivity and a rapid protocol for quicker results.[1][2]
A. Basic (Overnight) Protocol [2]
This method is recommended for achieving the highest signal intensity and the widest linear dynamic range.[1][2]
-
Fixation:
-
Following electrophoresis, place the gel in a clean container with a sufficient volume of fixative solution (50% methanol, 7% acetic acid) to cover the gel.
-
Agitate on an orbital shaker for 30 minutes.
-
Repeat the fixation step once with a fresh fixative solution for another 30 minutes.
-
-
Staining:
-
Pour off the fixative and add the SYPRO™ Ruby gel stain, ensuring the gel is fully submerged.
-
Protect the container from light and agitate gently on an orbital shaker overnight.
-
-
Washing:
-
Transfer the gel to a clean container and wash with a solution of 10% methanol and 7% acetic acid for 30 minutes.
-
For optimal results, rinse the gel with ultrapure water before imaging.
-
B. Rapid (Microwave) Protocol [2]
This protocol provides excellent results in approximately 90 minutes.[1][2]
-
Fixation:
-
Place the gel in a microwavable container with the fixative solution (50% methanol, 7% acetic acid).
-
Agitate on an orbital shaker for 15 minutes.
-
Repeat with a fresh fixative solution for another 15 minutes.
-
-
Staining:
-
Add the SYPRO™ Ruby gel stain to the container.
-
Microwave for 30 seconds, then gently agitate for 30 seconds to evenly distribute the heat.
-
Microwave for another 30 seconds and then agitate on an orbital shaker for 5 minutes.
-
Reheat in the microwave for a final 30 seconds and then agitate for an additional 23 minutes.
-
-
Washing:
-
Wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes.
-
Rinse with ultrapure water before imaging.
-
Visualizing Experimental Workflows
To illustrate the general process of protein staining, the following diagrams are provided.
Caption: General workflow for fluorescent protein staining.
Caption: Decision workflow for choosing a SYPRO™ Ruby protocol.
Concluding Remarks on this compound
This compound is classified as a reactive dye, which chemically bonds with fibers like cotton and silk. Its molecular structure contains reactive groups that form covalent bonds with hydroxyl or amino groups on the substrate. While this property is advantageous for textile dyeing, its utility and performance characteristics for staining proteins in a polyacrylamide gel matrix have not been established in the available scientific literature. Without experimental data on its sensitivity, linearity, and compatibility with downstream analytical methods such as mass spectrometry, its suitability as a protein stain remains unknown.
In contrast, SYPRO™ Ruby is a well-established and validated fluorescent stain that offers high sensitivity, a broad dynamic range for accurate quantification, and compatibility with critical downstream proteomics applications. For researchers requiring reliable and sensitive protein detection, SYPRO™ Ruby provides a proven and well-documented solution.
References
A Comparative Analysis of Reactive Red 11 and Natural Dyes for Cost-Effectiveness in Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical decision that balances performance, cost, and environmental impact. This guide provides an objective comparison of the synthetic dye, Reactive Red 11, and common natural red dyes, supported by experimental data and detailed methodologies.
This analysis delves into the cost-effectiveness, performance characteristics, and environmental considerations of this compound versus natural alternatives like cochineal and madder. The data presented is intended to aid in making informed decisions for various research and development applications.
Cost-Effectiveness: A Quantitative Comparison
The economic viability of a dye is a primary consideration. The following table summarizes the approximate costs associated with this compound and two popular natural red dyes, cochineal and madder. It is important to note that prices for natural dyes can fluctuate based on harvest, quality, and processing.
| Dye | Type | Form | Approximate Cost (USD/kg) | Notes |
| Reactive Red Dyes | Synthetic | Powder | $2 - $5[1] | Price can vary based on purity and supplier. |
| Cochineal | Natural | Extract | ~
| High cost due to labor-intensive harvesting from insects.[3] |
| Cochineal | Natural | Whole Dried Insects | ~
| Market price can range from $50 - $80.[5] |
| Madder | Natural | Root Powder | Varies significantly | Price is subject to agricultural variables. |
Note: Prices are estimates and can vary. Some studies suggest that under certain conditions, particularly when using agricultural waste, natural dyeing can be more economical, potentially costing almost half as much as reactive dyeing.[6][7][8]
Performance Characteristics: Colorfastness
The ability of a dye to retain its color under various conditions (colorfastness) is a critical performance indicator. The following table presents a comparison of colorfastness ratings for this compound, cochineal, and madder on cotton fabric. The ratings are based on a scale of 1 to 5, where 5 represents excellent fastness.
| Dye | Washing Fastness | Rubbing Fastness (Dry/Wet) | Light Fastness | Perspiration Fastness |
| This compound | 4-5[9] | 4 / 3-4[10] | 4[9] | 4-5 (Fading), 2 (Staining)[9] |
| Cochineal | 4-5[11][12] | 4-5[11][12] | 4-5[11][12] | - |
| Madder | 4 (with mordant)[13] | 4 (with mordant)[13] | 1-2 (poor)[13] | - |
General observations indicate that reactive dyes typically exhibit moderate to excellent colorfastness properties, with ratings generally falling between 3 and 5.[14] Natural dyes, however, have variable fastness, with lightfastness often being a significant limitation.
Dyeing Process Efficiency
The efficiency of the dyeing process, including water and energy consumption, is a key factor in both cost and environmental impact.
| Dye Type | Water Consumption (per kg of fabric) | Energy Consumption | Dye Fixation Efficiency | |---|---|---|---|---| | Reactive Dyes (Conventional) | 30 - 125 L[15][16] | High (requires heat)[17] | ~50% - 85%[15] | | Reactive Dyes (Modern, High Fixation) | 15 - 20 L[15] | Reduced by up to 50%[15] | Up to 94%[18] | | Natural Dyes | Generally high, but can be 25-30% lower than conventional reactive dyeing[19] | Lower (can often be done at lower temperatures)[20] | Variable, often lower than reactive dyes |
Experimental Protocols
To ensure accurate and reproducible comparisons, standardized testing methodologies are crucial. The following are summaries of key experimental protocols for assessing dye performance.
Colorfastness to Washing (ISO 105-C06)
-
Specimen Preparation: A dyed fabric specimen is cut to a specified size and sewn together with a multi-fiber strip (containing strips of common textile fibers like cotton, wool, nylon, etc.).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls (to simulate mechanical action).
-
Agitation: The container is agitated in a laundering machine at a specified temperature and for a set duration.
-
Rinsing and Drying: The specimen is removed, rinsed with cold water, and dried.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the multi-fiber strip are assessed using standardized grey scales under controlled lighting.
Colorfastness to Rubbing (Crocking) (ISO 105-X12)
-
Apparatus: A crockmeter is used, which rubs a standard white cotton cloth against the dyed fabric under a specified pressure.
-
Dry Rubbing: A dry piece of the standard white cloth is rubbed back and forth on the dyed specimen for a set number of cycles.
-
Wet Rubbing: A second piece of the standard white cloth is wetted with distilled water to a specific moisture content and then rubbed against the dyed specimen.
-
Evaluation: The amount of color transferred to the white cloths is evaluated using a grey scale for staining.
Colorfastness to Light (ISO 105-B02)
-
Apparatus: A lightfastness tester equipped with a xenon arc lamp that simulates natural daylight is used.
-
Exposure: The dyed specimen is exposed to the light source alongside a set of blue wool standards (which have known fading characteristics).
-
Evaluation: The fading of the specimen is compared to the fading of the blue wool standards. The lightfastness rating is determined by which blue wool standard shows a similar degree of fading.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for dyeing and testing a fabric sample.
Caption: A flowchart of the dyeing and colorfastness testing process.
Signaling Pathway: Reactive Dye Fixation
The effectiveness of reactive dyes stems from their ability to form a covalent bond with the fiber. The diagram below illustrates the simplified chemical pathway for the fixation of a reactive dye to a cellulose fiber (e.g., cotton) under alkaline conditions.
Caption: Chemical pathway of reactive dye fixation to cellulose.
Conclusion
The choice between this compound and natural red dyes is multifaceted. This compound offers a cost-effective solution with generally high and consistent colorfastness, making it a reliable choice for applications where reproducibility and durability are paramount. Modern advancements in reactive dye technology are also addressing environmental concerns by improving fixation rates and reducing water and energy consumption.[15][18]
Natural dyes, while often more expensive and variable in performance, present an eco-friendly alternative that is gaining traction.[21] For applications where sustainability is the primary driver and some variability in color and fastness is acceptable, natural dyes like cochineal can offer excellent performance. However, the poor lightfastness of some natural dyes, such as madder, remains a significant drawback.[13] Ultimately, the optimal choice will depend on the specific requirements of the research or application, balancing the trade-offs between cost, performance, and environmental impact.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. Cochineal Extract | Long Ridge Natural Dyes [longridgefarm.com]
- 3. Cochineal [dharmatrading.com]
- 4. etsy.com [etsy.com]
- 5. Cochineal - Wikipedia [en.wikipedia.org]
- 6. Comparative study on natural and reactive dye for cotton coloration | Journal of Applied Research and Technology [jart.icat.unam.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enochdye.en.made-in-china.com [enochdye.en.made-in-china.com]
- 10. api.fspublishers.org [api.fspublishers.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cwrrr.org [cwrrr.org]
- 16. Advancements in Sustainable Natural Dyes for Textile Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Did You Know...? [dharmatrading.com]
- 18. High fixation and low energy consumption in reactive dyeing of cotton through combining the dye molecule design and environment-friendly dyeing technique | springerprofessional.de [springerprofessional.de]
- 19. researchgate.net [researchgate.net]
- 20. What Is the Energy Cost Difference between Synthetic and Natural Dye Production? → Learn [lifestyle.sustainability-directory.com]
- 21. Performance Comparison: Natural Dyes Versus Low-Impact Synthetic Dyes [eureka.patsnap.com]
A Comparative Guide to the Efficacy of Advanced Oxidation Processes Versus Biological Treatment for Reactive Red 11 Removal
For Researchers, Scientists, and Drug Development Professionals
The removal of azo dyes, such as Reactive Red 11, from industrial effluents is a significant environmental challenge due to their complex aromatic structures, which makes them resistant to conventional wastewater treatment methods. This guide provides an objective comparison of two prominent treatment technologies: Advanced Oxidation Processes (AOPs) and Biological Treatment. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying processes to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Quantitative Comparison
The efficacy of AOPs and biological treatments for the removal of Reactive Red dyes is summarized in the tables below. It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on similar reactive red dyes, such as Reactive Red 120 and Reactive Red 198, are included to provide a broader perspective on the performance of these technologies.
Table 1: Efficacy of Advanced Oxidation Processes on Reactive Red Dyes
| AOP Technique | Target Dye | Initial Concentration (mg/L) | Treatment Time | Decolorization Efficiency (%) | TOC/COD Removal (%) | Key Experimental Conditions | Reference |
| O₃/UV/PS | Reactive Red 120 | Not Specified | Not Specified | - | ~69 | pH 12 | [1] |
| O₃/UV | Reactive Red 120 | Not Specified | Not Specified | - | ~60 | pH 12 | [1] |
| O₃ | Reactive Red 120 | Not Specified | Not Specified | - | ~43 | pH 12 | [1] |
| UV/H₂O₂ | C.I. Reactive Blue 137 | Not Specified | Not Specified | High | - | pH dependent | [2] |
| Photo-Fenton | Reactive Red 195 | 250 | 5-10 min | ~90 | ~52 (COD) | pH 3, 80 mg/L Fe²⁺, 200 mg/L H₂O₂, 60W UV | [3][4] |
| H₂O₂/Sunlight | Textile Dye Mix | 15 | 150 min | 95.7 | - | pH 3, 500 ppm H₂O₂ | [3] |
| TiO₂/H₂O₂/Sunlight | Textile Dye Mix | 15 | 150 min | 98.42 | - | pH 3, 500 ppm H₂O₂, 100 ppm TiO₂ | [3] |
Note: TOC refers to Total Organic Carbon and COD refers to Chemical Oxygen Demand. PS refers to Persulfate.
Table 2: Efficacy of Biological Treatment on Reactive Red Dyes
| Biological Agent | Target Dye | Initial Concentration (mg/L) | Treatment Time | Decolorization Efficiency (%) | Key Experimental Conditions | Reference |
| Lysinibacillus boronitolerans CMGS-2 | This compound | 400 | 12 hours | 96.8 | pH 9, 45°C, 1 g/L yeast extract | |
| Lysinibacillus boronitolerans CMGS-2 | This compound | 200 | 48 hours | 88.78 | Static condition, dye as carbon source | |
| Rhodotorula glutinis (dried biomass) | This compound | 50 - 150 | Not Specified | - | pH 1-6, Biosorbent dosage 0.1-0.5 g/L | [5] |
| Formaldehyde-treated Hydroclathrus clathratus | This compound | 200 | 96 hours | 87 | pH 8, 25°C, 400 mg/L biosorbent | [6][7] |
| Anaerobic/Aerobic Bioreactor | Reactive Red | Not Specified | Not Specified | High | Sequential anoxic/aerobic conditions | [8] |
| Upflow Anaerobic Sludge Bed (UASB) Reactor | Reactive Red 272 | Not Specified | Not Specified | High | Adapted microbial consortium | [9] |
Experimental Protocols
To ensure reproducibility and a clear understanding of the conditions under which the presented data were obtained, this section details the methodologies for key experiments.
Advanced Oxidation Process: Ozone-Based Treatment of Reactive Red 120
The degradation of synthetic wastewater containing Reactive Red 120 was investigated using three ozone-based AOPs: O₃ alone, O₃/UV, and O₃/UV/Persulfate. The experiments were conducted to assess the influence of various operational parameters on the treatment efficiency.
-
Reactor Setup: A batch reactor was used for the experiments.
-
Operating Parameters:
-
pH: The initial pH of the dye solution was varied from 4 to 12 to evaluate its effect on the degradation efficiency.[1]
-
Ozone Flow Rate: The impact of the ozone flow rate on Total Organic Carbon (TOC) removal was analyzed.[1]
-
Persulfate Dosage: For the O₃/UV/PS process, different initial dosages of persulfate were tested to find the optimal concentration for TOC removal.[1]
-
UV Light Intensity: The effect of UV light intensity was also evaluated in the O₃/UV and O₃/UV/PS processes.[1]
-
-
Analysis: The performance of the AOPs was evaluated based on decolorization, percentage of TOC removal, and ozone consumption.[1]
Biological Treatment: Decolorization of this compound by Lysinibacillus boronitolerans CMGS-2
This study focused on the isolation and characterization of a bacterial strain capable of degrading this compound.
-
Isolation and Identification: The bacterial strain, identified as Lysinibacillus boronitolerans CMGS-2, was isolated from a textile dye treatment unit.
-
Decolorization Assay:
-
Initial Screening: The initial decolorization capacity was tested with 200 mg/L of this compound in a static culture where the dye served as the carbon source. The incubation period was 48 hours.
-
Optimization of Parameters: To enhance the decolorization efficiency, various parameters were optimized:
-
Dye Concentration: The concentration of this compound was varied from 100 ppm to 1000 ppm.
-
pH: The effect of pH was studied to find the optimal value for degradation.
-
Temperature: The incubation temperature was varied to determine the optimal condition for the thermophilic isolate.
-
Inoculum Concentration: Different inoculum sizes were tested.
-
Nutritional Source: Various nitrogen sources, including yeast extract, beef extract, peptone, potassium nitrate, and ammonium nitrate, were evaluated to find the most effective supplement for degradation.
-
-
-
Analysis: Decolorization was quantified by measuring the absorbance of the supernatant at the dye's maximum wavelength.
Visualizing the Processes
To provide a clearer understanding of the experimental workflows and the proposed degradation pathways, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for Advanced Oxidation Processes (AOPs).
Caption: Generalized workflow for Biological Treatment processes.
Caption: Comparative degradation pathways of this compound.
Conclusion
Both Advanced Oxidation Processes and Biological Treatments demonstrate high efficacy in the decolorization of Reactive Red dyes. AOPs, particularly those combining multiple oxidative forces like O₃/UV/PS, can achieve significant TOC and COD removal, indicating a more complete mineralization of the dye molecule.[1] These processes are generally faster than biological methods. However, AOPs often require significant energy input and chemical reagents, which can increase operational costs.[10]
Biological treatments, on the other hand, offer a more environmentally friendly and potentially cost-effective solution.[11] Specific microbial strains have shown remarkable decolorization capabilities for this compound under optimized conditions. A key consideration for biological treatment is the potential formation of aromatic amines as intermediate byproducts, which may require a subsequent aerobic treatment step for complete degradation.[12] The efficiency of biological systems can also be influenced by the presence of other toxic compounds in the wastewater.
The choice between AOPs and biological treatment for the removal of this compound will depend on several factors, including the specific composition of the wastewater, the required level of treatment (decolorization vs. complete mineralization), operational cost constraints, and the available infrastructure. In many cases, a combined approach, where a biological pretreatment is followed by an AOP polishing step, may offer the most effective and economical solution for the complete remediation of textile effluents containing reactive dyes.[10][11]
References
- 1. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequestration of this compound from aqueous solution using formaldehyde-treated Hydroclathrus clathratus—equilibrium, desorption and toxicological assessments | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lucris.lub.lu.se [lucris.lub.lu.se]
Safety Operating Guide
Proper Disposal and Handling of Reactive Red 11: A Procedural Guide
This guide provides essential safety, handling, and disposal information for Reactive Red 11, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance that can cause skin and eye irritation, allergic skin reactions, and respiratory difficulties if inhaled.[1][2] Proper handling is crucial to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or frame goggles.[1][3]
-
Respiratory Protection: If dust is generated, use an approved dust or mist respirator.[3][4]
-
Lab Coat: Wear a lab coat or closed work clothes to avoid skin contact and staining.[3]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when handling this material.[3]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][6]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. Seek medical attention if they feel unwell.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Contact a doctor or a Poison Control Center immediately.[5]
Spill Management
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area and move upwind.[7]
-
Alert emergency responders and inform them of the hazard's location and nature.[7]
-
Prevent the spill from entering drains, sewers, or public waterways.[7]
-
Contain the spill by collecting, binding, and pumping the material into appropriate containers for disposal.
-
Proper Disposal Procedures
Waste containing this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.[7]
Step 1: Waste Collection and Storage
-
Collect waste material in its original container or a clearly labeled, sealed, and appropriate waste container.[6]
-
Do not mix this compound waste with other chemical waste.
-
Store the waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[7]
Step 2: Selection of Disposal Route
-
Licensed Waste Disposal Facility: The primary and recommended method is to arrange for disposal through a licensed chemical destruction plant or an approved waste disposal facility.[5] This ensures the waste is managed in compliance with environmental regulations.
-
Controlled Incineration: In some cases, controlled incineration with flue gas scrubbing may be a suitable disposal method.[5] This should only be performed by a qualified facility.
-
Authorized Landfill: Disposal in an authorized landfill may be an option, but it is generally reserved for solid residues and should be confirmed with the landfill operator and local authorities.[7]
Step 3: Contaminated Material Disposal
-
Packaging: Empty containers should be triple-rinsed.[5] The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill.[5]
-
PPE: Used gloves, lab coats, and other contaminated materials should be collected in a labeled bag or container and disposed of as hazardous waste.
Experimental Treatment and Decolorization Data
For laboratories generating significant quantities of this compound waste, various experimental treatment methods have been explored to decolorize or degrade the dye prior to final disposal. These methods are presented for informational purposes and may require specialized equipment and regulatory approval to implement.
| Treatment Method | Agent / Organism | Dye Concentration | Efficiency | Time | Citation(s) |
| Bioremediation | Lysinibacillus boronitolerans CMGS-2 | 400 mg/L | 96.8% Decolorization | 12 hours | |
| Bacterial Isolate from Effluent | 200 mg/L | Decolorized | 24 hours | [8] | |
| Bacterial Isolate from Effluent | 1000 mg/L | Decolorized | 42 hours | [8] | |
| Bacterial Isolates 1 & 2 | 250 mg/L | ~92-93% Decolorization | 60 hours | ||
| Adsorption | Formaldehyde-treated Hydroclathrus clathratus | 200 mg/L | 87% Removal | 96 hours | [9] |
Experimental Protocols
Protocol 1: Bioremediation using Lysinibacillus boronitolerans CMGS-2
This protocol summarizes the methodology used to achieve 96.8% decolorization of this compound.
-
Isolate Cultivation: Culture the bacterial strain Lysinibacillus boronitolerans CMGS-2 in a suitable nutrient broth.
-
Decolorization Assay:
-
Prepare a mineral salt medium containing this compound at a concentration of 400 mg/L.
-
Add yeast extract (1 g/L) as a supplemental nutritional source.
-
Adjust the pH of the solution to 9.0.
-
Inoculate the medium with a 5 ml inoculum of the bacterial culture.
-
Incubate the culture under static conditions at a temperature of 45°C.
-
-
Analysis: Monitor the decolorization process over 12 hours by taking aliquots at regular intervals. Centrifuge the samples to remove bacterial cells and measure the absorbance of the supernatant using a spectrophotometer at the dye's maximum wavelength (λmax).
Protocol 2: Adsorption using Formaldehyde-Treated Hydroclathrus clathratus (FHC)
This protocol outlines the biosorption method for removing this compound from an aqueous solution.[9]
-
Biosorbent Preparation: Treat the brown seaweed Hydroclathrus clathratus with formaldehyde to prepare the FHC biosorbent.
-
Batch Adsorption Experiment:
-
Prepare an aqueous solution of this compound at a concentration of 200 mg/L.
-
Add the FHC biosorbent to the dye solution at a concentration of 400 mg/L.
-
Adjust the initial pH of the solution to 8.0.
-
Agitate the mixture at a constant temperature of 25°C.
-
-
Analysis and Regeneration:
-
After an incubation time of 96 hours, separate the biosorbent from the solution.
-
Measure the final concentration of this compound in the solution to determine removal efficiency.
-
To regenerate the biosorbent, use 0.1 M HCl as an eluting agent to desorb the dye, allowing for potential reuse of the FHC.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.ssww.com [img.ssww.com]
- 4. dyespigments.net [dyespigments.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spaceint.com [spaceint.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Reactive Red 11
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Reactive Red 11 is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans, and disposal methods to minimize risks and ensure a safe laboratory environment.
Hazard Summary
This compound is an azo dye that presents several health hazards. It may cause allergic skin reactions, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Inhalation of dust can lead to allergy or asthma-like symptoms.[1][4] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Respiratory | Respirator with particle filter | Required when dusts are generated or if working outside of a ventilated hood.[5] Ensure a proper fit and use filters appropriate for fine dust particles. |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side shields.[2][6] A face shield should be used in situations with a high risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile, rubber, or butyl gloves are recommended.[4][7] Inspect gloves for any tears or punctures before use and replace them regularly. |
| Body | Protective Clothing | A lab coat, coveralls, or an apron should be worn to prevent skin contact.[2][8] For larger quantities or splash risks, a chemical-resistant suit may be necessary.[9][10] |
| Feet | Closed-toe shoes | Always wear closed-toe shoes in laboratory settings where chemicals are handled.[7] |
Operational Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Engineering Controls:
- Always handle this compound in a well-ventilated area.[2][6]
- Use a chemical fume hood whenever possible, especially when weighing or transferring the powder, to control dust generation.
2. Safe Handling Practices:
- Avoid the formation of dust and aerosols.[6]
- Prevent contact with skin and eyes.[6]
- Do not eat, drink, or smoke in the handling area.[6][8]
- Wash hands thoroughly with soap and water after handling the substance.[2][8]
- Keep the container tightly closed when not in use.[6]
3. Spill Management:
- In case of a spill, avoid breathing the dust.[2]
- Carefully sweep up the spilled solid material.
- Place the collected material into a sealed, labeled container for disposal.[2][11]
- Clean the spill area with a wet cloth or paper towels to remove any remaining dust, and then ventilate the area.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Waste Chemical: Dispose of waste material in accordance with all applicable national and local regulations.[6] Do not mix with other waste streams.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., paper towels, cloths) and contaminated PPE should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if permissible by local regulations.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. dyespigments.net [dyespigments.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. etad.com [etad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. spaceint.com [spaceint.com]
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